molecular formula C9H9BrO3 B3040931 Methyl 4-bromo-3-(hydroxymethyl)benzoate CAS No. 254746-40-2

Methyl 4-bromo-3-(hydroxymethyl)benzoate

Cat. No.: B3040931
CAS No.: 254746-40-2
M. Wt: 245.07 g/mol
InChI Key: YOIIBAQYFWZDPX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(hydroxymethyl)benzoate is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

methyl 4-bromo-3-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIIBAQYFWZDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254746-40-2
Record name methyl 4-bromo-3-(hydroxymethyl)benzoate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-bromo-3-(hydroxymethyl)benzoate is a key substituted benzoate ester that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing a reactive hydroxymethyl group and a bromine atom suitable for cross-coupling reactions, makes it a valuable intermediate in the development of complex molecular architectures. This compound is particularly instrumental in the fields of medicinal chemistry and materials science, where it is used in the preparation of selective inhibitors and other functional molecules.[1] This guide provides an in-depth exploration of the viable synthetic pathways to this compound, focusing on the chemical principles, experimental protocols, and critical process parameters that ensure a successful and efficient synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical approach to designing the synthesis of this compound involves considering several key bond disconnections. The primary retrosynthetic pathways diverge based on the sequence of introducing the three key functional groups: the methyl ester, the hydroxymethyl group, and the bromine atom.

G cluster_path1 Pathway 1: Functional Group Interconversion cluster_path2 Pathway 2: Benzylic Functionalization target This compound p1_aldehyde Methyl 4-bromo-3-formylbenzoate target->p1_aldehyde Reduction p2_benzylic_bromide Methyl 4-bromo-3-(bromomethyl)benzoate target->p2_benzylic_bromide Hydrolysis / SN2 p1_acid 3-Bromo-4-formylbenzoic acid p1_aldehyde->p1_acid Esterification p1_dibromo 3-Bromo-4-(dibromomethyl)benzoic acid p1_acid->p1_dibromo Hydrolysis p1_start 3-Bromo-4-methylbenzoic acid p1_dibromo->p1_start Benzylic Bromination p2_start Methyl 3-bromo-4-methylbenzoate p2_benzylic_bromide->p2_start Benzylic Bromination G reagent reagent start 3-Bromo-4-methylbenzoic acid step1 3-Bromo-4-(dibromomethyl)benzoic acid start->step1 1 step2 3-Bromo-4-formylbenzoic acid step1->step2 2 step3 Methyl 4-bromo-3-formylbenzoate step2->step3 3 product This compound step3->product 4 node1 NBS, AIBN CCl₄, Reflux node2 AgNO₃, Ethanol/H₂O Heat node3 SOCl₂, MeOH or H₂SO₄, MeOH node4 NaBH₄ MeOH / THF

Caption: Preferred synthesis workflow for this compound.

Step 1: Benzylic Dibromination of 3-Bromo-4-methylbenzoic Acid

The synthesis commences with a free-radical bromination of the benzylic methyl group.

  • Causality: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, minimizing competitive aromatic bromination. [2]A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction. [2]Carbon tetrachloride (CCl₄) is a classic solvent for these reactions due to its inertness, though safer alternatives like cyclohexane may also be employed. [3][4]Using two equivalents of NBS ensures the formation of the dibrominated product.

Experimental Protocol:

  • To a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-methylbenzoic acid (1 eq.), N-bromosuccinimide (2.2 eq.), and carbon tetrachloride.

  • Add a catalytic amount of AIBN (0.05 eq.).

  • Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 days, monitoring the reaction progress by TLC or HPLC. [2]4. After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filter cake with a small amount of cold carbon tetrachloride. [2]7. Combine the filtrates and concentrate under reduced pressure to yield the crude 3-bromo-4-(dibromomethyl)benzoic acid, which is often used directly in the next step without further purification. [2]

Step 2: Hydrolysis to 3-Bromo-4-formylbenzoic Acid

The geminal dibromide is converted to an aldehyde. While standard hydrolysis can be challenging, the use of silver nitrate provides a clean and efficient transformation.

  • Causality: Silver ions coordinate with the bromine atoms, facilitating their departure and subsequent attack by water or ethanol, leading to the formation of an intermediate that readily hydrolyzes to the aldehyde. This method is particularly effective for converting benzylic dihalides. [2] Experimental Protocol:

  • Dissolve the crude 3-bromo-4-(dibromomethyl)benzoic acid (1 eq.) in ethanol in a round-bottom flask. [2]2. Prepare an aqueous solution of silver nitrate (AgNO₃) (2.1 eq.) and add it dropwise to the ethanol solution while heating at approximately 50-55°C. [2]3. Maintain the reaction at this temperature for 1-2 hours. A precipitate of silver bromide will form.

  • Upon completion, cool the mixture to room temperature and filter to remove the silver bromide precipitate.

  • Wash the filter cake thoroughly with ethanol. [2]6. Combine the filtrates and remove the solvent under reduced pressure to obtain crude 3-bromo-4-formylbenzoic acid.

Step 3: Esterification to Methyl 4-bromo-3-formylbenzoate

The carboxylic acid is converted to its corresponding methyl ester. Standard esterification conditions are effective.

  • Causality: Fischer esterification (acid-catalyzed reaction with methanol) is a straightforward method. Alternatively, for a faster and more irreversible reaction, the carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. [5] Experimental Protocol (via Thionyl Chloride):

  • In a fume hood, suspend 3-bromo-4-formylbenzoic acid (1 eq.) in methanol.

  • Cool the mixture in an ice bath and add thionyl chloride (2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and remove the excess methanol and SOCl₂ under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-bromo-3-formylbenzoate. [6][7]

Step 4: Selective Reduction to this compound

The final step is the selective reduction of the aldehyde functional group in the presence of the methyl ester.

  • Causality: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions, thus providing excellent chemoselectivity.

Experimental Protocol:

  • Dissolve Methyl 4-bromo-3-formylbenzoate (1 eq.) in a suitable solvent such as methanol or a mixture of THF and methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise, ensuring the temperature remains below 5°C.

  • Stir the reaction at 0°C for 30-60 minutes, monitoring by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Data Summary

The following table summarizes the key transformations and expected outcomes for the primary synthesis pathway. Yields are representative and can vary based on reaction scale and optimization.

StepTransformationKey ReagentsTypical YieldPurity Target
1 Benzylic Dibromination3-Bromo-4-methylbenzoic acid, NBS, AIBN>90% (crude)Used directly
2 Aldehyde Formation3-Bromo-4-(dibromomethyl)benzoic acid, AgNO₃~60-70%Used directly
3 Esterification3-Bromo-4-formylbenzoic acid, SOCl₂, MeOH>90%>95%
4 Aldehyde ReductionMethyl 4-bromo-3-formylbenzoate, NaBH₄>95%>98%
Overall Total Synthesis - ~30-40% >98%

Note: The overall yield is based on the multi-step sequence reported in related literature.[2]

Conclusion

The synthesis of this compound is most reliably achieved through a well-defined, four-step sequence starting from 3-bromo-4-methylbenzoic acid. This pathway leverages selective benzylic bromination, a silver-mediated hydrolysis, standard esterification, and a chemoselective reduction. Each step is chosen for its efficiency, selectivity, and reliability, providing a robust method for researchers and drug development professionals to access this valuable chemical intermediate. Careful control of reaction conditions and appropriate purification at key stages are paramount to achieving high purity and a satisfactory overall yield.

References

  • Benchchem. (n.d.). Methyl 3-(bromomethyl)benzoate | High-Purity | RUO.
  • Benchchem. (n.d.). Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5.
  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research.
  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Benchchem. (n.d.). Synthesis routes of Methyl 3-bromo-4-methylbenzoate.
  • Echemi. (n.d.). Methyl 3-(bromomethyl)benzoate.
  • Guidechem. (n.d.). How to Synthesize Methyl 4-(bromomethyl)benzoate? - FAQ.
  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • ChemicalBook. (2025). Methyl 3-(bromomethyl)benzoate | 1129-28-8.
  • PubChem. (n.d.). Methyl 4-bromo-3-formylbenzoate | C9H7BrO3 | CID 23141464.
  • Achmem. (n.d.). Methyl 4-bromo-3-formylbenzoate.
  • ChemScene. (n.d.). 858124-35-3 | Methyl 4-bromo-3-formylbenzoate.

Sources

Methyl 4-bromo-3-(hydroxymethyl)benzoate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery and Beyond

Methyl 4-bromo-3-(hydroxymethyl)benzoate, bearing the CAS number 254746-40-2, is a strategically functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique arrangement of a methyl ester, a bromine atom, and a hydroxymethyl group on a benzene ring offers a trifecta of reactive sites, enabling chemists to perform a diverse array of chemical transformations. This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its reactivity and applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. The strategic positioning of the functional groups allows for sequential and selective reactions, making it an ideal starting material for the construction of novel pharmaceutical agents and functional materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 254746-40-2[1]
Molecular Formula C₉H₉BrO₃[2]
Molecular Weight 245.07 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point Not specified, but related isomers melt in the 121-125 °C range.[4]
Solubility Soluble in common organic solvents such as chloroform, dichloromethane, and methanol.[3][4]
SMILES COC(=O)c1ccc(c(c1)CO)Br[1]
InChI InChI=1S/C9H9BrO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5H2,1H3[2]

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound can be achieved through a multi-step pathway starting from the readily available 3-bromo-4-methylbenzoic acid. This synthetic route involves the protection of the carboxylic acid as a methyl ester, followed by functionalization of the methyl group. A plausible synthetic strategy is outlined below, based on a patented method for a closely related compound.[8]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Hydrolysis to Aldehyde cluster_3 Step 4: Reduction to Alcohol Start 3-Bromo-4-methylbenzoic acid Ester Methyl 3-bromo-4-methylbenzoate Start->Ester MeOH, H₂SO₄ (cat.) Bromide Methyl 3-bromo-4-(bromomethyl)benzoate Ester->Bromide NBS, AIBN (cat.), CCl₄ Aldehyde Methyl 4-bromo-3-formylbenzoate Bromide->Aldehyde Silver Nitrate, aq. Ethanol Product This compound Aldehyde->Product NaBH₄, MeOH

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Esterification of 3-Bromo-4-methylbenzoic Acid

This initial step protects the carboxylic acid and prevents unwanted side reactions in subsequent steps.

  • Reaction Setup: To a solution of 3-bromo-4-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 3-bromo-4-methylbenzoate as a crude product, which can be used in the next step without further purification.

Step 2: Benzylic Bromination

This step introduces a bromine atom at the benzylic position, which is a key intermediate for the introduction of the hydroxyl group.

  • Reaction Setup: Dissolve Methyl 3-bromo-4-methylbenzoate (1.0 eq) in carbon tetrachloride (10 volumes). Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).[8]

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere for 2-4 hours. The reaction is typically initiated with a light source. Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure. The resulting crude Methyl 3-bromo-4-(bromomethyl)benzoate can be purified by column chromatography on silica gel.

Step 3: Conversion to Aldehyde

The benzylic bromide is then converted to the corresponding aldehyde.

  • Reaction Setup: Dissolve the crude Methyl 3-bromo-4-(bromomethyl)benzoate (1.0 eq) in a mixture of ethanol and water. Add silver nitrate (1.2 eq) to the solution.[8]

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours. A precipitate of silver bromide will form.

  • Work-up and Purification: Filter the reaction mixture to remove the silver bromide precipitate. Concentrate the filtrate to remove the ethanol. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude Methyl 4-bromo-3-formylbenzoate.

Step 4: Reduction to the Hydroxymethyl Group

The final step involves the selective reduction of the aldehyde to the primary alcohol.

  • Reaction Setup: Dissolve the crude Methyl 4-bromo-3-formylbenzoate (1.0 eq) in methanol at 0 °C.

  • Reaction Execution: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The three distinct functional groups of this compound provide a versatile platform for a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Sonogashira Couplings

The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction enables the coupling of the aryl bromide with a boronic acid or ester, introducing a new aryl or vinyl substituent. This is a powerful tool for building molecular complexity.[9][10]

Suzuki_Coupling Start This compound Product Methyl 4-aryl-3-(hydroxymethyl)benzoate Start->Product Pd Catalyst, Base, Solvent Boronic_Acid R-B(OH)₂ Boronic_Acid->Product

Caption: General scheme for the Suzuki-Miyaura coupling.

Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne, introducing an alkynyl group. This is particularly useful for the synthesis of conjugated systems.[11][12]

Sonogashira_Coupling Start This compound Product Methyl 4-alkynyl-3-(hydroxymethyl)benzoate Start->Product Pd Catalyst, Cu(I) co-catalyst, Base, Solvent Alkyne R-C≡CH Alkyne->Product

Caption: General scheme for the Sonogashira coupling.

Representative Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition and Degassing: Add a suitable solvent system, for example, a mixture of toluene and water (4:1). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Transformations of the Hydroxymethyl Group

The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or it can be protected to allow for selective reactions at other positions.

  • Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can convert the hydroxymethyl group to an aldehyde (Methyl 4-bromo-3-formylbenzoate). Stronger oxidizing agents such as potassium permanganate or Jones reagent will yield the corresponding carboxylic acid.

  • Protection: The hydroxyl group can be protected with common protecting groups like silyl ethers (e.g., TBDMS) or benzyl ethers to prevent its interference in subsequent reactions.

Reactions of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. It can also be converted to other functional groups such as amides via aminolysis.

Applications in Drug Discovery and Materials Science

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents.[3][13] The ability to introduce diverse substituents through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).

For instance, the arylated or alkynylated products derived from this starting material can be further elaborated to generate libraries of compounds for screening against various biological targets. A related compound, methyl 3-amino-4-bromobenzoate, has been used in the synthesis of photoactive molecules, suggesting that derivatives of this compound could find applications in the development of photodynamic therapy agents or molecular probes.[14]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature provides a wealth of opportunities for the construction of complex and diverse molecular architectures. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and applications, with the aim of empowering researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of new pharmaceuticals and advanced materials. The detailed protocols and mechanistic insights offered herein are intended to serve as a practical resource for the design and execution of innovative synthetic strategies.

References

  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • Chemical Innovation. (n.d.). Methyl 4-Bromo-3-hydroxybenzoate: Applications and Benefits for Chemical Innovation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-. Retrieved from [Link]

  • PubMed. (2012). Sonogashira coupling reactions of bromomaleimides: route to alkyne/cis-alkene/alkyl maleimides: synthesis of luffarin X and cacospongionolide C. Retrieved from [Link]

  • ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 4-bromobenzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H9BrO3). Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • University at Buffalo. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

  • BMRB. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). This compound [CAS: 254746-40-2]. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Analysis of Methyl 4-bromo-3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

Methyl 4-bromo-3-(hydroxymethyl)benzoate is a valuable substituted aromatic ester that serves as a key building block in organic synthesis. Its bifunctional nature, possessing both an electrophilic ester and a nucleophilic primary alcohol, alongside a strategically placed bromine atom, makes it a versatile intermediate for creating more complex molecular architectures. This compound and its isomers are instrumental in the development of novel compounds in material science and pharmaceutical research.[1] A thorough characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications.

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the rationale behind the spectral features and the experimental considerations for acquiring high-quality data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering for correlation with NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a definitive structural assignment can be made.

Theoretical Principles of NMR

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. Electron-withdrawing groups decrease the electron density around a nucleus, "deshielding" it and causing it to resonate at a higher frequency (downfield). Conversely, electron-donating groups "shield" the nucleus, causing an upfield shift. The area under a ¹H NMR signal (integration) is proportional to the number of protons it represents. Furthermore, spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets, providing valuable information about connectivity.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-fidelity NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for initial characterization due to its relative inertness and simple solvent signals.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Record the spectra on a 400 MHz (or higher) spectrometer.

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

    • Subsequently, acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.

¹H NMR Spectroscopic Data & Interpretation

The ¹H NMR spectrum provides a wealth of information about the proton environment of the molecule.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Signal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Ar-H (H2)8.05 - 8.15Doublet (d)1H~2.0Ortho to the electron-withdrawing ester group and meta to the bromine, resulting in a significant downfield shift. Small coupling is due to meta-coupling with H6.
Ar-H (H6)7.85 - 7.95Doublet of Doublets (dd)1H~8.4, ~2.0Ortho to the bromine atom and para to the hydroxymethyl group. Experiences ortho-coupling with H5 and meta-coupling with H2.
Ar-H (H5)7.65 - 7.75Doublet (d)1H~8.4Ortho to the bromine atom and meta to the ester group. Primarily influenced by ortho-coupling to H6.
-CH ₂OH (C9)4.70 - 4.80Singlet (s) or Doublet (d)2HN/A or ~6.0These benzylic protons are deshielded by the adjacent aromatic ring and oxygen. The signal may be a singlet or, if coupling to the -OH proton is observed, a doublet.
-COOCH ₃ (C8)3.90 - 4.00Singlet (s)3HN/AThese protons are on a methyl group attached to the ester oxygen, resulting in a characteristic downfield singlet.
-CH₂OH 1.90 - 2.50Singlet (s) or Triplet (t)1HN/A or ~6.0The chemical shift of this hydroxyl proton is variable and depends on concentration and solvent. It may couple to the adjacent CH₂ protons.
¹³C NMR Spectroscopic Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)

Signal AssignmentExpected Chemical Shift (δ, ppm)Rationale
-C =O (C7)165.0 - 167.0The ester carbonyl carbon is highly deshielded and appears significantly downfield.
Ar-C (C3)140.0 - 142.0Aromatic carbon bearing the hydroxymethyl group.
Ar-C (C1)133.0 - 135.0Aromatic carbon attached to the ester group.
Ar-C H (C6)131.5 - 133.0Aromatic methine carbon.
Ar-C H (C2)129.0 - 131.0Aromatic methine carbon.
Ar-C -Br (C4)126.0 - 128.0The carbon atom directly bonded to bromine shows a characteristic shift in this region.
Ar-C H (C5)124.0 - 126.0Aromatic methine carbon.
-C H₂OH (C9)63.0 - 65.0The benzylic carbon is shielded relative to the aromatic carbons but deshielded by the adjacent oxygen.
-COOC H₃ (C8)52.0 - 53.0The methyl carbon of the ester group appears in a typical upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Theoretical Principles of IR

When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the radiation. The frequency of vibration depends on the bond strength and the masses of the atoms involved. A polar bond generally results in a stronger IR absorption. Therefore, functional groups like C=O (carbonyl) and O-H (hydroxyl) give rise to very strong, characteristic absorption bands.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

IR Spectrum Analysis

The IR spectrum of this compound will be dominated by absorptions from its key functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3500 - 3200Strong, BroadO-H StretchAlcohol (-OH)
3100 - 3000MediumC-H StretchAromatic (sp² C-H)
2960 - 2850Medium-WeakC-H StretchAliphatic (sp³ C-H)
~1725Strong, SharpC=O StretchEster
1600 - 1450Medium-WeakC=C StretchAromatic Ring
1300 - 1100StrongC-O StretchEster and Alcohol
~850StrongC-H Bendpara-disubstituted pattern
700 - 500Medium-WeakC-Br StretchAlkyl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₉BrO₃, with a monoisotopic mass of approximately 243.97 Da.[2]

Theoretical Principles of MS

In Electrospray Ionization (ESI) mass spectrometry, the sample is dissolved and sprayed into the spectrometer, where it is ionized, typically by protonation [M+H]⁺ or adduction with sodium [M+Na]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). A key feature for halogenated compounds is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any ion containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by 2 m/z units. This is a definitive diagnostic tool for the presence of bromine.

Experimental Protocol for MS
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the spectrum in positive ion mode to observe protonated molecules [M+H]⁺ or other adducts.

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Mass Spectrum Analysis

Table 4: Expected High-Resolution MS Data (ESI+)

IonCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)Expected Ratio
[M+H]⁺244.9808246.9787~1:1
[M+Na]⁺266.9627268.9607~1:1

The most telling feature will be the "doublet" peak for the molecular ion. Observing a pair of peaks at m/z ~245 and ~247 with nearly identical intensities is conclusive evidence for a molecule containing a single bromine atom.

Integrated Spectroscopic Workflow

Confirming a chemical structure is a process of accumulating corroborating evidence from multiple analytical techniques. No single technique provides all the answers, but together they build an undeniable case.

Spectroscopic_Workflow cluster_Techniques Data Acquisition cluster_Analysis Data Interpretation NMR NMR Spectroscopy (¹H & ¹³C) NMR_Analysis Identify Spin Systems & Carbon Framework NMR->NMR_Analysis IR IR Spectroscopy IR_Analysis Identify Functional Groups (-OH, C=O, C-Br) IR->IR_Analysis MS Mass Spectrometry MS_Analysis Determine Molecular Weight & Confirm Br Presence MS->MS_Analysis Confirmation Unambiguous Structure Confirmation NMR_Analysis->Confirmation IR_Analysis->Confirmation MS_Analysis->Confirmation Sample Pure Sample of This compound Sample->NMR Sample->IR Sample->MS

Caption: A logical workflow demonstrating how NMR, IR, and MS data are integrated to confirm molecular structure.

Conclusion

The structural elucidation of this compound is straightforward when a systematic, multi-technique spectroscopic approach is employed. The ¹H and ¹³C NMR spectra definitively establish the carbon-hydrogen framework and substitution pattern on the aromatic ring. Infrared spectroscopy provides clear and immediate confirmation of the essential hydroxyl and ester carbonyl functional groups. Finally, mass spectrometry confirms the correct molecular weight and, crucially, provides the characteristic isotopic signature of a monobrominated compound. The combination of these techniques provides a self-validating dataset that allows researchers and drug development professionals to proceed with confidence in the identity and purity of this important synthetic intermediate.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for "An efficient and recyclable HBr/H₂O₂/Methanol catalytic system for the one-pot synthesis of methyl benzoates from benzyl alcohols". Retrieved from [Link]

  • Simmons, J. T., et al. (2018). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. New Journal of Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H9BrO3). Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles).

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 4-bromo-3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Methyl 4-bromo-3-(hydroxymethyl)benzoate . Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation. It delves into the causality behind experimental choices and the logic of spectral interpretation, reflecting a framework of expertise and trustworthiness essential for modern analytical science.

The structure of this guide is designed to follow a logical progression from sample analysis to data interpretation, providing a self-validating workflow for the structural elucidation of this and similar substituted benzoate compounds.

Overall Analytical Workflow

The structural confirmation of a synthesized small molecule like this compound is a multi-step process. It begins with careful sample preparation, proceeds to data acquisition using complementary analytical techniques, and culminates in a synthesized interpretation of the combined data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Prep_NMR Dissolve in CDCl3 Add TMS Acq_NMR 1H & 13C NMR Spectroscopy Prep_NMR->Acq_NMR Prep_MS Dissolve in MeOH/H2O + 0.1% Formic Acid Acq_MS High-Resolution ESI-MS Prep_MS->Acq_MS Interp_NMR Correlate Shifts & Splitting to Structure Acq_NMR->Interp_NMR Interp_MS Confirm Mass, Isotopic Pattern, & Formula Acq_MS->Interp_MS Final Structure Confirmed Interp_NMR->Final Interp_MS->Final

Caption: High-level workflow for structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.[1] For this compound, ¹H (proton) and ¹³C NMR provide definitive information on the number and connectivity of atoms.

Foundational Principles of ¹H NMR

¹H NMR spectroscopy operates on the principle that protons in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.[2] This frequency is influenced by the local electronic environment, leading to the key observables:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the proton's chemical environment. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value).

  • Integration: The area under a signal is proportional to the number of protons it represents.[3]

  • Spin-Spin Splitting (Multiplicity): The signal for a proton is split by non-equivalent protons on adjacent carbons. The number of peaks in a split signal (multiplicity) is given by the n+1 rule, where 'n' is the number of adjacent protons.[4]

Experimental Protocol for ¹H NMR

A robust and reproducible NMR spectrum is contingent on a meticulous experimental protocol.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

      • Expert Insight: CDCl₃ is chosen for its excellent solvating power for a wide range of organic compounds and its single, well-characterized residual solvent peak.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Data Acquisition:

    • Place the sample in the NMR spectrometer (e.g., a 400 MHz instrument).

    • Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum: Interpretation and Analysis

The structure of this compound presents five distinct proton environments, leading to five unique signals in the ¹H NMR spectrum.

G cluster_legend Predicted 1H NMR Signals img img H_a Ha H_b Hb H_c Hc H_d Hd H_e He key1 Ha: ~8.1 ppm (d) key2 Hb: ~7.9 ppm (dd) key3 Hc: ~7.7 ppm (d) key4 Hd: ~4.8 ppm (s) key5 He: ~3.9 ppm (s)

Caption: Correlation of protons to their predicted NMR signals.

  • Aromatic Protons (Hₐ, Hₑ, Hₐ):

    • Hₐ (~8.1 ppm): This proton is ortho to the electron-withdrawing ester group, making it the most deshielded aromatic proton. It will appear as a doublet (d) due to coupling with Hₑ.

    • Hₑ (~7.9 ppm): This proton is split by both Hₐ and Hₑ, resulting in a doublet of doublets (dd).

    • Hₑ (~7.7 ppm): This proton is adjacent to the bromine atom. It will appear as a doublet (d) due to coupling with Hₑ. The chemical shifts of aromatic protons are typically found between 7-8 ppm.[6]

  • Hydroxymethyl Protons (-CH₂OH, Hₐ):

    • Hₐ (~4.8 ppm): The two protons of the benzylic alcohol are chemically equivalent and are not adjacent to any other protons, so they will appear as a singlet (s). Their position is downfield due to the proximity of the aromatic ring and the oxygen atom.

    • The hydroxyl proton (-OH) itself may appear as a broad singlet and its chemical shift can vary depending on concentration and solvent.

  • Methyl Ester Protons (-OCH₃, Hₑ):

    • Hₑ (~3.9 ppm): The three protons of the methyl group are highly shielded and equivalent. With no adjacent protons, they will produce a sharp singlet (s). Protons on a carbon adjacent to the oxygen of an ester typically appear around 3.7-4.1 ppm.[7]

Foundational Principles of ¹³C NMR

In ¹³C NMR, each unique carbon atom in a molecule gives a distinct signal.[8] Standard spectra are proton-decoupled, meaning all signals appear as singlets. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment. Aromatic and carbonyl carbons are significantly deshielded and appear far downfield.[9]

Predicted ¹³C NMR Spectrum: Interpretation and Analysis

The molecule has 9 carbon atoms, but due to the plane of symmetry in a monosubstituted benzene ring, we expect to see 9 distinct signals.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing around ~166 ppm .[8]

  • Aromatic Carbons (C-Ar): These carbons typically resonate in the 120-150 ppm range.[9]

    • C1 (ipso- to CO₂Me): ~131 ppm

    • C2: ~130 ppm

    • C3 (ipso- to CH₂OH): ~140 ppm

    • C4 (ipso- to Br): ~125 ppm (The heavy bromine atom has a notable shielding effect).[10]

    • C5: ~133 ppm

    • C6: ~128 ppm

  • Hydroxymethyl Carbon (-CH₂OH): This sp³-hybridized carbon attached to an oxygen will appear around ~64 ppm .

  • Methyl Ester Carbon (-OCH₃): This is the most shielded carbon, appearing far upfield around ~52 ppm .

Summary of Predicted NMR Data
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
-COOCH₃ ~3.9 ppm (s, 3H)~52 ppm
-CH₂OH ~4.8 ppm (s, 2H)~64 ppm
Ar-H (ortho to CO₂Me) ~8.1 ppm (d, 1H)-
Ar-H (meta to CO₂Me) ~7.9 ppm (dd, 1H)-
Ar-H (ortho to Br) ~7.7 ppm (d, 1H)-
Ar-C (quaternary) -~125, ~131, ~140 ppm
Ar-C (CH) -~128, ~130, ~133 ppm
C=O -~166 ppm

Part 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for polar, thermally labile molecules like this compound. It allows for the accurate determination of molecular weight with minimal fragmentation.

Foundational Principles of ESI-MS

The ESI process transfers ions from solution into the gas phase for analysis.[11]

  • Droplet Formation: The sample solution is pumped through a capillary at a high voltage, forming a fine mist of charged droplets.[12]

  • Desolvation: A drying gas (e.g., nitrogen) evaporates the solvent from the droplets, shrinking them and increasing their charge density.

  • Ion Formation: The intense electrostatic repulsion eventually overcomes the droplet's surface tension, releasing protonated analyte molecules (e.g., [M+H]⁺) into the gas phase.[13]

Experimental Protocol for ESI-MS
  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water.

    • Acidify the final solution with 0.1% formic acid.

      • Expert Insight: Formic acid is a volatile acid that aids in the protonation of the analyte in the ESI source, enhancing the signal for the [M+H]⁺ ion in positive ion mode.[14] Inorganic salts and non-volatile buffers must be avoided as they suppress the ESI signal.[15]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu). High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is essential for accurate mass measurement and elemental composition determination.[16]

Predicted Mass Spectrum: Interpretation and Analysis
  • Molecular Formula: C₉H₉BrO₃

  • Monoisotopic Mass: 243.9735 Da

The key feature to identify in the mass spectrum is the molecular ion peak and its characteristic isotopic pattern.

  • Protonated Molecule ([M+H]⁺): The most abundant ion should be the protonated molecule.

    • Expected m/z = 243.9735 (¹²C₉¹H₁₀⁷⁹Br¹⁶O₃)⁺ + 1.0078 (H⁺) = 244.9813

  • Bromine Isotopic Pattern: A hallmark of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum separated by ~2 Da, with nearly equal intensity.

    • M peak: [C₉H₉⁷⁹BrO₃+H]⁺ at m/z 244.98

    • M+2 peak: [C₉H₉⁸¹BrO₃+H]⁺ at m/z 246.98

  • Common Adducts: It is common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if there is trace salt contamination.

    • [M+Na]⁺: m/z ~266.96

  • Potential Fragments: While ESI is a soft technique, some in-source fragmentation may occur. Common neutral losses for this molecule could include water (-18 Da) from the hydroxymethyl group or methanol (-32 Da) from the ester.

Summary of Predicted Mass Spectrometry Data
Ion Description Predicted m/z (High-Res) Key Feature
[M+H]⁺ Protonated Molecule (⁷⁹Br)244.9813Part of a 1:1 doublet
[M+2+H]⁺ Protonated Molecule (⁸¹Br)246.9792Part of a 1:1 doublet
[M+Na]⁺ Sodium Adduct (⁷⁹Br)266.9632Isotopic doublet

References

"Methyl 4-bromo-3-(hydroxymethyl)benzoate" solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Methyl 4-bromo-3-(hydroxymethyl)benzoate

Introduction

This compound is a substituted aromatic ester of significant interest in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents and other functional materials. Its unique substitution pattern, featuring a bromine atom, a hydroxymethyl group, and a methyl ester on the benzene ring, imparts a specific set of physicochemical properties that are crucial for its application. An in-depth understanding of its solubility and stability is paramount for researchers in process development, formulation science, and medicinal chemistry to ensure its effective use and the reliability of experimental outcomes.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a primary focus on its solubility and stability characteristics. Where specific experimental data for this compound is not publicly available, this guide furnishes detailed, field-proven methodologies for its determination, empowering researchers to generate the necessary data for their specific applications. The protocols described herein are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines.

Compound Profile: this compound

A thorough understanding of the molecular structure and fundamental properties of a compound is the first step in predicting and analyzing its behavior in various environments.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₉BrO₃PubChem
Molecular Weight 245.07 g/mol Sigma-Aldrich[1]
CAS Number 254746-40-2Sigma-Aldrich[1]
Appearance White to off-white solid (predicted)---
Melting Point Not available.---
Boiling Point Not available.---
pKa Not available.---
LogP (predicted) 1.6PubChem

Part 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and purification. The presence of both a polar hydroxymethyl group and a nonpolar brominated aromatic ring in this compound suggests a nuanced solubility profile.

Theoretical Considerations

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The ester and hydroxymethyl groups can participate in hydrogen bonding with protic solvents, while the brominated benzene ring contributes to van der Waals interactions and potential solubility in non-polar organic solvents.

Experimental Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[2] It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Workflow for Equilibrium Solubility Determination:

Sources

A Technical Guide to the Synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate: Strategies, Protocols, and Expert Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-bromo-3-(hydroxymethyl)benzoate (CAS No: 109531-75-3) is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of complex organic compounds.[1][2] Its unique substitution pattern—a bromine atom, a hydroxymethyl group, and a methyl ester on a benzene ring—makes it an invaluable intermediate in medicinal chemistry and materials science. It is particularly prominent in the development of novel pharmaceuticals, including selective inhibitors for various enzymes.[3] This guide provides an in-depth exploration of the primary synthetic strategies for preparing this compound, designed for researchers and drug development professionals. We will delve into the chemical logic behind pathway selection, provide detailed, field-tested protocols, and offer expert insights to ensure successful and reproducible synthesis.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals several logical disconnection points, highlighting the most viable starting materials. The primary strategies hinge on either constructing the hydroxymethyl group from a precursor or performing a selective transformation on a molecule already containing the core scaffold.

G target This compound fg1 Functional Group Interconversion (FGI) target->fg1 <- Hydrolysis fg2 Functional Group Interconversion (FGI) target->fg2 <- Selective Aldehyde Reduction fg3 Functional Group Interconversion (FGI) target->fg3 <- Selective Ester Reduction sm1 Methyl 4-bromo-3-methylbenzoate fg1->sm1 <- Benzylic Bromination sm2 Methyl 4-bromo-3-formylbenzoate fg2->sm2 sm3 Dimethyl 4-bromophthalate fg3->sm3 G start 4-Bromo-3-methylbenzoic Acid ester Methyl 4-bromo-3- methylbenzoate start->ester  Step 1: Esterification  MeOH, H₂SO₄ (cat.) bromomethyl Methyl 4-bromo-3- (bromomethyl)benzoate ester->bromomethyl  Step 2: Bromination  NBS, AIBN product Methyl 4-bromo-3- (hydroxymethyl)benzoate bromomethyl->product  Step 3: Hydrolysis  H₂O, Base (e.g., NaHCO₃)

References

"Methyl 4-bromo-3-(hydroxymethyl)benzoate" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-bromo-3-(hydroxymethyl)benzoate: A Versatile Building Block in Modern Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Scaffolding

In the intricate landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. An ideal building block is not merely a passive scaffold but an active participant, offering multiple, orthogonally reactive functional groups that can be addressed selectively. This compound, a trifunctionalized benzene ring, epitomizes this principle. It provides chemists with three distinct handles for molecular elaboration: an aryl bromide poised for carbon-carbon and carbon-heteroatom bond formation, a primary benzylic alcohol ready for oxidation or substitution, and a methyl ester that can be readily transformed into a variety of other functionalities.

This guide provides an in-depth exploration of this compound as a cornerstone intermediate for researchers, particularly those in the fields of medicinal chemistry and materials science. We will dissect its synthesis, analyze its reactivity profile, and present field-proven protocols for its key transformations, demonstrating its utility in the synthesis of high-value compounds.

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application.

Table 1: Core Compound Identifiers

IdentifierValue
Compound Name This compound
CAS Number 254746-40-2[1]
Molecular Formula C₉H₉BrO₃[2][3]
Molecular Weight 245.07 g/mol
Canonical SMILES COC(=O)C1=CC(=C(C=C1)Br)CO[2]
InChIKey YOIIBAQYFWZDPX-UHFFFAOYSA-N[2]

Table 2: Physicochemical and Safety Data

PropertyValueSource(s)
Appearance White to off-white powder/crystal[4]
Melting Point 121.0 to 125.0 °C[4]
Purity Typically >97%[5][6]
Solubility Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane.[5]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338.[7]

Safety Note: As with any halogenated aromatic compound, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[7] All manipulations should be performed in a well-ventilated fume hood.[7]

Synthesis of the Building Block

The most common and industrially viable route to this compound begins with the commercially available 3-bromo-4-methylbenzoic acid. This pathway involves a two-step sequence: esterification of the carboxylic acid followed by selective bromination of the benzylic methyl group and subsequent hydrolysis. A more direct approach involves the reduction of the corresponding aldehyde.

A representative synthesis is outlined below, starting from 3-bromo-4-(dibromomethyl)benzoic acid, which is derived from 3-bromo-4-methylbenzoic acid.

G Workflow: Synthesis of this compound A 3-Bromo-4-(dibromomethyl)benzoic Acid B 3-Bromo-4-formylbenzoic Acid A->B  AgNO3, Ethanol/Water  Heat C Methyl 3-bromo-4-formylbenzoate B->C  Methanol, H2SO4 (cat.)  Reflux D This compound (Target) C->D  NaBH4, Methanol  0°C to RT

Caption: A common synthetic pathway to the target building block.

This route is advantageous as it utilizes stable and readily available reagents. The silver nitrate-mediated hydrolysis of the dibromomethyl group is a reliable method for aldehyde formation, and the subsequent esterification and reduction steps are standard, high-yielding transformations.[8]

The Trifunctional Reactivity: A Chemist's Toolkit

The synthetic power of this compound lies in the distinct reactivity of its three functional groups. This allows for a modular and predictable approach to molecular construction.

The Aryl Bromide: Gateway to Cross-Coupling

The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[9]

Suzuki-Miyaura Coupling

This reaction enables the formation of a biaryl linkage by coupling the aryl bromide with a boronic acid or ester. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with a multifunctional substrate. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

G Catalytic Cycle: Suzuki-Miyaura Coupling cluster_0 Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)L2-OR' ArPdBr->ArPdOR Ligand Exchange (Base Activation) ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-Br ArX->ArPdBr Ar_prime_B Ar'-B(OR)2 Ar_prime_B->ArPdOR Base Base (e.g., K2CO3) Base->ArPdBr

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling

For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. It typically employs a palladium catalyst with a copper(I) co-catalyst.[10] The amine base serves both to neutralize the HBr byproduct and to facilitate the formation of the key copper-acetylide intermediate. Copper-free conditions have also been developed to avoid the common side reaction of alkyne homocoupling.[11]

G Catalytic Cycle: Sonogashira Coupling cluster_0 Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdC Ar-Pd(II)L2-C≡CR ArPdBr->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination Product Ar-C≡C-R ArPdC->Product ArX Ar-Br ArX->ArPdBr Alkyne R-C≡C-H CuC Cu-C≡CR Alkyne->CuC Deprotonation (Base + CuI) CuC->ArPdBr Base Base (e.g., Et3N) CuI Cu(I)

Caption: The dual-catalyst cycle of the Sonogashira reaction.

The Hydroxymethyl Group: A Site for Oxidation and Substitution

The primary benzylic alcohol offers a second vector for diversification.

  • Oxidation: It can be selectively oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). More forceful oxidation with agents like potassium permanganate (KMnO₄) or Jones reagent will yield the carboxylic acid. This allows for the creation of a dicarboxylic acid derivative or an aldehyde for further elaboration via Wittig or condensation reactions.

  • Protection/Activation: The alcohol can be protected with standard groups (e.g., silyl ethers like TBDMS, or ethers like MOM) to mask its reactivity during transformations at other sites. Alternatively, it can be converted into a good leaving group (e.g., a tosylate or a bromide via Appel reaction) to facilitate SN2 reactions with a variety of nucleophiles.

The Methyl Ester: A Versatile Carboxylic Acid Surrogate

The methyl ester provides a robust, yet readily modifiable, functional group.

  • Hydrolysis: Saponification with a base like NaOH or LiOH in a water/alcohol mixture efficiently converts the ester to the corresponding carboxylic acid. This unmasks a site for amide bond formation (e.g., via EDC/HOBt coupling), further esterification, or other carboxylic acid-specific chemistry.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding a diol product.

Application in Target-Oriented Synthesis

The true value of this compound is demonstrated in its application to the synthesis of complex, high-value molecules. It is a key intermediate in the development of selective inhibitors for various biological targets.[5][6] For example, it can serve as a precursor to scaffolds used in the development of kinase inhibitors, where a central aromatic core is decorated with various substituents to achieve potency and selectivity.

Consider the synthesis of a hypothetical kinase inhibitor. A retrosynthetic analysis reveals how our building block provides a key fragment of the final structure.

G Retrosynthetic Analysis of a Hypothetical Kinase Inhibitor Target Target Kinase Inhibitor (Complex Heterocycle) Intermediate1 Amide-Coupled Intermediate Target->Intermediate1 Amide Bond Formation Intermediate2 Biaryl Carboxylic Acid Intermediate1->Intermediate2 Ester Hydrolysis Amine Heterocyclic Amine Intermediate1->Amine BuildingBlock This compound Intermediate2->BuildingBlock Suzuki Coupling BoronicAcid Aryl Boronic Acid Intermediate2->BoronicAcid

Caption: Disconnecting a target molecule back to the building block.

Field-Proven Experimental Protocols

The following protocols are representative examples of key transformations and are designed to be self-validating and reproducible.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To synthesize Methyl 3-(hydroxymethyl)-4-(4-methoxyphenyl)benzoate.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

    • Potassium phosphate tribasic (K₃PO₄, 3.0 eq)

    • Anhydrous Toluene and Water (10:1 v/v)

    • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed solvent mixture (Toluene:Water, 10:1) via cannula.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of the starting aryl bromide and the appearance of new aromatic signals corresponding to the methoxyphenyl group.

Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde

Objective: To synthesize Methyl 4-bromo-3-formylbenzoate.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Activated Manganese Dioxide (MnO₂, 10 eq by weight)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, Celite® pad

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask.

    • Add activated MnO₂ in one portion. Causality: MnO₂ is a mild, chemoselective oxidant for benzylic alcohols that will not affect the ester or aryl bromide. The reaction is heterogeneous, requiring a large excess of the reagent and vigorous stirring.

    • Stir the resulting black suspension vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the pad thoroughly with DCM.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.

    • The product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.

  • Self-Validation: ¹H NMR will show the disappearance of the benzylic -CH₂- signal (~4.7 ppm) and the alcohol proton, and the appearance of a new aldehyde proton signal (~10 ppm).

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its trifunctional nature provides a robust platform for the strategic and sequential introduction of molecular complexity. By leveraging well-established transformations such as palladium-catalyzed cross-coupling, oxidation, and ester manipulations, chemists can efficiently access a wide array of complex structures relevant to drug discovery and materials science. This guide has provided the foundational knowledge and practical protocols necessary to confidently incorporate this valuable intermediate into any synthetic program.

References

  • Autech Industry Co., Ltd. Methyl 4-Bromo-3-hydroxybenzoate: Applications and Benefits for Chemical Innovation. Available from: [Link]

  • LookChem. METHYL 4-BROMO-3-HYDROXYBENZOATE Safety Data Sheets(SDS). Available from: [Link]

  • PubChem. Methyl 3-bromo-4-hydroxybenzoate. Available from: [Link]

  • Google Patents. Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
  • Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Available from: [Link]

  • Autech Industry Co., Ltd. Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. Available from: [Link]

  • ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3- .... Available from: [Link]

  • ResearchGate. Methyl 4-bromobenzoate. Available from: [Link]

  • PubChemLite. This compound (C9H9BrO3). Available from: [Link]

  • Google Patents. 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
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  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. Methyl 3,5-Dibromo-4-Hydroxybenzoate. Available from: [Link]

  • Amerigo Scientific. Methyl 4-bromo-3-methylbenzoate (95%). Available from: [Link]

  • ResearchGate. Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. Available from: [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • IUCr. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]

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The Strategic Utility of Methyl 4-bromo-3-(hydroxymethyl)benzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-bromo-3-(hydroxymethyl)benzoate, a seemingly unassuming substituted benzene ring, represents a cornerstone scaffold for the construction of complex, biologically active molecules. Its unique trifunctional arrangement—a bromine atom for cross-coupling, a nucleophilic hydroxymethyl group for derivatization, and a methyl ester for modification or hydrolysis—offers medicinal chemists a versatile toolkit for navigating the intricate pathways of drug discovery. This technical guide delves into the synthesis, strategic value, and key applications of this intermediate, providing researchers and drug development professionals with a comprehensive understanding of its potential in developing next-generation therapeutics. We will explore its pivotal role in the synthesis of dual-action receptor antagonists and its broader applicability in constructing novel heterocyclic systems, supported by detailed protocols and mechanistic insights.

Introduction: The Architectural Logic of a Key Building Block

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. This compound (CAS No. 254746-40-2) has emerged as a building block of significant strategic importance due to the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular framework, a crucial aspect in the multi-step syntheses required for modern drug candidates.

The bromine atom, typically at the 4-position, serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the facile introduction of aryl, heteroaryl, or alkyl groups, forming the core biaryl or substituted aromatic structures prevalent in many pharmaceuticals. The 3-positioned hydroxymethyl group provides a primary alcohol functionality, a nucleophilic center ripe for etherification, esterification, or oxidation to an aldehyde, opening up another dimension of synthetic diversification. Finally, the methyl ester at the 1-position can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore for interacting with biological targets, or can be converted to amides and other ester variants. This inherent multifunctionality makes this compound a powerful tool for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.

Synthesis of this compound

A robust and scalable synthesis of the title compound is essential for its widespread application. One common approach involves the selective bromination and subsequent functional group manipulation of a readily available starting material.

Synthetic Protocol: From 3-Bromo-4-methylbenzoic Acid

A patented method outlines a practical route starting from 3-bromo-4-methylbenzoic acid. This multi-step process involves the formation of an intermediate, 3-bromo-4-(dibromomethyl)benzoic acid, which is then converted to 3-bromo-4-formylbenzoic acid. The final steps involve esterification and reduction to yield the desired product.

Step 1: Dibromination of 3-bromo-4-methylbenzoic acid

  • In a suitable reaction vessel, 3-bromo-4-methylbenzoic acid is dissolved in an appropriate solvent.

  • N-Bromosuccinimide (NBS) is added in portions under photochemical reaction conditions.

  • The reaction is monitored for the formation of 3-bromo-4-(dibromomethyl)benzoic acid.

  • Upon completion, the crude product is isolated.

Step 2: Formation of 3-bromo-4-formylbenzoic acid

  • The crude 3-bromo-4-(dibromomethyl)benzoic acid is dissolved in ethanol.

  • An aqueous solution of silver nitrate is added dropwise at elevated temperature (e.g., 50°C).

  • The reaction mixture is stirred for approximately one hour.

  • After cooling, the solid silver bromide is filtered off, and the filtrate is concentrated to yield the crude aldehyde.

Step 3: Esterification and Reduction

  • The crude 3-bromo-4-formylbenzoic acid is esterified, for example, by reacting with methanol in the presence of an acid catalyst, to give methyl 3-bromo-4-formylbenzoate.

  • The resulting ester is then selectively reduced at the formyl group using a suitable reducing agent, such as sodium borohydride, to afford this compound.

Application in the Synthesis of Dual Angiotensin-Endothelin Receptor Antagonists

One of the most prominent applications of this compound is in the synthesis of Sparsentan, a dual-acting antagonist of the angiotensin II type 1 (AT1) and endothelin type A (ETA) receptors. This dual antagonism is a promising therapeutic strategy for managing chronic kidney diseases.

Strategic Role in Sparsentan Synthesis

In the synthesis of Sparsentan, this compound serves as a key precursor to one of the biaryl fragments of the final molecule. The synthetic strategy leverages the bromine atom for a Suzuki coupling reaction to construct the central biphenyl core, while the hydroxymethyl group is ultimately transformed into a chloromethyl group, which is then used to alkylate an imidazole moiety.

Experimental Workflow: Synthesis of a Key Biphenyl Intermediate

The following workflow outlines the key transformations involving this compound in the synthesis of a crucial intermediate for Sparsentan.

G cluster_0 Phase 1: Functional Group Transformation cluster_1 Phase 2: Imidazole Alkylation cluster_2 Phase 3: Suzuki Coupling A Methyl 4-bromo-3- (hydroxymethyl)benzoate B Methyl 4-bromo-3- (chloromethyl)benzoate A->B Chlorination (e.g., SOCl2) D Methyl 4-bromo-3-((2-n-butyl-4-chloro- 5-formyl-1H-imidazol-1-yl)methyl)benzoate B->D C 2-n-butyl-4-chloro-1H-imidazole- 5-carboxaldehyde C->D F Biphenyl Precursor to Sparsentan D->F Pd-catalyzed Suzuki Coupling E Arylboronic Acid Derivative E->F

Caption: Synthetic workflow for a key biphenyl intermediate of Sparsentan.

Detailed Protocol: Alkylation and Suzuki Coupling

Step A: Chlorination of this compound

  • To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane), thionyl chloride is added dropwise at 0°C.

  • The reaction is stirred at room temperature until completion, monitored by TLC.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude methyl 4-bromo-3-(chloromethyl)benzoate, which is often used in the next step without further purification.

Step B: Alkylation of 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde

  • The imidazole derivative is dissolved in a polar aprotic solvent such as DMF.

  • A base (e.g., potassium carbonate) is added, followed by the crude methyl 4-bromo-3-(chloromethyl)benzoate.

  • The reaction mixture is stirred at room temperature until the starting materials are consumed.

  • The product, methyl 4-bromo-3-((2-n-butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl)benzoate, is isolated by aqueous workup and extraction.

Step C: Suzuki Coupling

  • The brominated intermediate from Step B is dissolved in a suitable solvent system (e.g., toluene/ethanol/water).

  • An appropriate arylboronic acid or ester is added, along with a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., sodium carbonate).

  • The mixture is heated under an inert atmosphere until the coupling reaction is complete.

  • The final biphenyl product is purified by chromatography.

Broader Applications and Future Perspectives

The utility of this compound extends beyond the synthesis of Sparsentan. Its trifunctional nature makes it an ideal starting point for the construction of a wide range of heterocyclic scaffolds and other complex molecular architectures of interest in medicinal chemistry.

Synthesis of Novel Heterocyclic Systems

The hydroxymethyl group can be oxidized to an aldehyde, which can then participate in various condensation and cyclization reactions to form heterocycles such as quinolines, isoquinolines, and benzoxazines. The bromine atom can be retained for late-stage diversification or can be involved in intramolecular cyclization reactions.

Use in Fragment-Based Drug Discovery

The relatively small size and high functionality of this compound make it an attractive fragment for use in fragment-based drug discovery (FBDD). The different functional groups can be used to explore different interaction points within a biological target's binding site, and the bromine atom allows for the facile linking of fragments that have been shown to bind to adjacent pockets.

Quantitative Data Summary
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Applications
This compound254746-40-2C9H9BrO3245.07Intermediate for dual angiotensin-endothelin receptor antagonists; Building block for heterocyclic synthesis
Sparsentan136564-68-6C27H28N4O3S496.6Treatment of chronic kidney diseases

Conclusion

This compound is a testament to the power of strategic functional group placement in the design of versatile synthetic intermediates. Its ability to undergo a variety of orthogonal chemical transformations has cemented its role as a valuable tool in the medicinal chemist's arsenal. The successful application of this building block in the synthesis of complex drug candidates like Sparsentan highlights its potential for accelerating the discovery and development of new therapies for a range of diseases. As the demand for novel and diverse chemical matter continues to grow, the strategic application of well-designed building blocks such as this compound will undoubtedly play an increasingly critical role in shaping the future of medicine.

References

  • Patent DE60030764T2: Biphenyl-sulfonamide as dual angiotensin-endothelin-receptor-antagonists.
  • Patent CN103467296A: 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Patent US8198460B2: Process for preparation of letrozole and its intermediates.
  • Methyl 4-bromo-3-(hydroxymethyl)
  • Methyl 4-bromo-3-methylbenzo
  • Synthesis method for 3-bromine-4-(methylol)methyl benzoate.

A Comprehensive Technical Guide to the Safe Handling of Methyl 4-bromo-3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of the safety, handling, and material safety data for Methyl 4-bromo-3-(hydroxymethyl)benzoate (CAS No. 106291-80-9). It is intended for researchers, chemists, and professionals in drug development and chemical synthesis who work with this compound. The guide moves beyond mere procedural lists to explain the causality behind safety protocols, ensuring a robust and self-validating system of laboratory practice.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic ester. Understanding its fundamental properties is the first step toward safe handling. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules and potential pharmaceutical intermediates.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 106291-80-9[1][2]
Molecular Formula C₈H₇BrO₃[2]
Molecular Weight 231.04 g/mol [2]
Appearance White to almost white solid, powder, or crystal[2][3]
Melting Point 121-125 °C[2]
Boiling Point 318.0 ± 22.0 °C (Predicted)[2]
Density 1.627 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[2]
Storage Store in a dry, cool, well-ventilated place under an inert atmosphere at room temperature.[2][4][5]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[4] The causality is rooted in the chemical reactivity of halogenated aromatic compounds with biological tissues.

Signal Word: Warning [2][4]

GHS Pictograms:



Table 2: GHS Hazard and Precautionary Statements

CodeStatementClassification Category
H315 Causes skin irritation.Skin Corrosion/Irritation, Category 2[2][4]
H319 Causes serious eye irritation.Serious Eye Damage/Eye Irritation, Category 2A[2][4]
H335 May cause respiratory irritation.Specific target organ toxicity — single exposure, Category 3[4]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.Prevention[4]
P280 Wear protective gloves/protective clothing/eye protection/face protection.Prevention[4]
P302+P352 IF ON SKIN: Wash with plenty of water.Response[4]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Response[4]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.Response[4]
P312 Call a POISON CENTER/doctor if you feel unwell.Response[4]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.Storage[4]
P501 Dispose of contents/container to an approved waste disposal plant.Disposal[4]

Proactive Safety Protocols: Handling and Storage

A proactive approach to safety minimizes risk. The following protocols are designed to prevent exposure and maintain the integrity of the chemical.

Engineering Controls

The primary engineering control is to handle this compound in a well-ventilated area.[5] For weighing, transferring, or any procedure that could generate dust, a certified chemical fume hood is mandatory. This is a direct countermeasure to the H335 "May cause respiratory irritation" hazard. Ensure that safety showers and eyewash stations are readily accessible and tested regularly.[6]

Step-by-Step Handling Protocol
  • Preparation: Before handling, review this guide and the specific Safety Data Sheet (SDS). Ensure all necessary Personal Protective Equipment (PPE) is available and in good condition.

  • Work Area Designation: Designate a specific area within the fume hood for handling the compound to prevent cross-contamination.

  • Weighing and Transfer: Perform all weighing and transfers of the solid material on a disposable weigh boat or glassine paper within the fume hood. Use non-sparking tools.[5]

  • In Solution: When the compound is in solution, continue to handle it within the fume hood. Avoid splashes and the generation of aerosols.

  • Post-Handling: After use, tightly close the container.[4] Decontaminate the work surface with an appropriate solvent and then a mild detergent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4]

Storage Requirements

Proper storage is crucial for both safety and chemical stability.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4][5]

  • Location: Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][7]

  • Atmosphere: Store under an inert atmosphere to prevent potential degradation.[2]

Personal Protective Equipment (PPE) Selection Workflow

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental procedure. The H315 (skin irritation) and H319 (eye irritation) classifications demand stringent adherence to PPE protocols.[4]

PPE_Selection cluster_0 Core PPE (All Operations) cluster_1 Task-Specific Analysis cluster_2 Additional PPE Required Core_PPE Safety Goggles (EN166 compliant) Lab Coat Nitrile Gloves (EN374 compliant) End Proceed with Experiment Core_PPE->End Start Start: Assess Task Task What is the task? Start->Task Weighing Weighing/Transfer of Solid Task->Weighing Solid Solution Working with Solution Task->Solution Liquid Heating Heating Reaction Task->Heating Heating Respirator Add Respirator (Type ABEK filter, EN14387) Weighing->Respirator Solution->Core_PPE Face_Shield Add Face Shield over Goggles Heating->Face_Shield Respirator->Core_PPE Face_Shield->Core_PPE Spill_Response cluster_Control 1. Control cluster_Contain 2. Contain cluster_Cleanup 3. Clean Up & Decontaminate Spill Spill Occurs Alert Alert Personnel Evacuate Immediate Area Spill->Alert Assess Assess Hazards (Fire, Vapors) Alert->Assess Secure Secure Area Restrict Access Assess->Secure PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Secure->PPE Prevent_Spread Cover Spill / Use Dikes Protect Drains PPE->Prevent_Spread Collect Sweep Solid / Absorb Liquid Prevent_Spread->Collect Package Package Waste in Labeled Hazardous Waste Container Collect->Package Decon Decontaminate Area & Equipment Package->Decon Report Report to Supervisor & EHS Decon->Report

Caption: The 3-C workflow for chemical spill response.

Fire-Fighting and Disposal

  • Fire-Fighting Measures: In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. [5]Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA), as hazardous combustion products like carbon monoxide, carbon dioxide, and hydrogen bromide gas can be generated. [8]* Disposal Considerations: All waste material, including contaminated cleanup supplies, is classified as hazardous waste. [7]It must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. [4][7]Do not dispose of it in standard laboratory trash or down the drain.

References

  • LookChem. METHYL 4-BROMO-3-HYDROXYBENZOATE Safety Data Sheets(SDS). [Link]

  • PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Link]

  • Alfa Aesar. SAFETY DATA SHEET - Methyl 3-bromo-4-hydroxybenzoate. [Link]

  • PubChem. Methyl 4-bromo-3-methoxybenzoate. [Link]

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  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

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  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • GOV.UK. What to do in a chemical emergency. [Link]

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Methodological & Application

Application Note: Optimizing Suzuki-Miyaura Coupling Reactions for Methyl 4-bromo-3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the specific application of this reaction to Methyl 4-bromo-3-(hydroxymethyl)benzoate. This substrate is of interest in medicinal chemistry as a versatile building block, but its functional groups—a base-labile ester and a potentially coordinating hydroxymethyl group—present unique challenges. We will dissect the critical parameters, provide a robust starting protocol, and offer a comprehensive troubleshooting guide to enable successful synthesis of substituted biphenyl derivatives from this key intermediate.[2]

Introduction to the Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[3][4] Its widespread adoption in both academic and industrial settings, particularly in pharmaceutical synthesis, is due to its mild reaction conditions, the commercial availability and low toxicity of boronic acid reagents, and its tolerance of diverse functional groups.[4][5][6][7]

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (in this case, this compound).[4][8]

  • Transmetalation: The organic moiety from the activated organoboron species is transferred to the Pd(II) complex. This step requires a base to activate the boronic acid.[4][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8][9]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)₃⁻) pd2_complex->transmetalation [R-B(OH)₃]⁻ pd2_diaryl Ar-Pd(II)L₂-R transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Product) reductive_elimination->product boronate R-B(OH)₂ + Base → [R-B(OH)₃]⁻ boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Critical Reaction Parameters and Substrate-Specific Considerations

The success of coupling this compound hinges on the careful selection of four key components: the palladium catalyst, ligand, base, and solvent system.

2.1 Palladium Catalyst & Ligand Selection

The catalyst system is the heart of the reaction. While numerous palladium sources are available, the choice of ligand is often what dictates success.

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[5][8] Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require an external ligand for stability and activity. Pd(PPh₃)₄ is a pre-formed Pd(0) complex that can often be used directly.

  • Ligands: The ligand stabilizes the palladium center, prevents catalyst decomposition, and modulates its reactivity.

    • Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many simple couplings.

    • Bulky, Electron-Rich Phosphines: For more challenging substrates, ligands like tricyclohexylphosphine (PCy₃) or Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) are superior.[11][12][13] They accelerate oxidative addition and reductive elimination, leading to higher turnover numbers and accommodating sterically hindered partners.[12] Given the ortho-hydroxymethyl group, a bulkier ligand may be advantageous.

2.2 The Crucial Role of the Base

The base is not merely a pH adjuster; it is a mechanistic necessity. Its primary role is to react with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is essential for the transmetalation step.[1][3][14][15]

Key Challenge: The methyl ester in our substrate is prone to saponification (hydrolysis) under strongly basic conditions (e.g., NaOH, KOH). This would result in the corresponding carboxylate, complicating purification and potentially altering the product's properties.

Recommended Bases:

  • Carbonates (K₂CO₃, Cs₂CO₃): Generally effective and mild enough to minimize ester hydrolysis. Cesium carbonate is more soluble in organic solvents and often provides superior results, albeit at a higher cost.[1]

  • Phosphates (K₃PO₄): An excellent choice for sensitive substrates. It is a strong enough base to facilitate transmetalation but is generally considered non-nucleophilic and less prone to causing side reactions.[1][16]

  • Fluorides (KF, CsF): Can be effective, especially under anhydrous conditions, but may be less universally applicable.[1][11]

2.3 Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a base like K₂CO₃ is used).

  • Common Solvents: Mixtures of an organic solvent with water are standard. Popular choices include 1,4-Dioxane/H₂O, Tetrahydrofuran (THF)/H₂O, and Toluene/H₂O.[3][9]

  • Degassing: It is absolutely critical to use degassed solvents. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote the undesirable homocoupling of the boronic acid.[16][17][18] Solvents should be sparged with an inert gas (Argon or Nitrogen) before use.

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of This compound with a generic arylboronic acid. Optimization may be necessary for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%) OR Palladium precursor/ligand system (e.g., Pd₂(dba)₃, 2 mol% + SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or sealed reaction vial, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reagents: Aryl Bromide, Boronic Acid, Base, Catalyst/Ligand prep_setup Flame-dry Schlenk flask under vacuum prep_inert Backfill with Inert Gas (Ar/N₂) add_solids Add solid reagents to flask prep_inert->add_solids purge Evacuate & backfill with inert gas (3x) add_solids->purge add_solvent Add degassed solvent via syringe purge->add_solvent heat Heat with vigorous stirring (e.g., 80-100 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temp monitor->cool extract Dilute with EtOAc, wash with H₂O & brine cool->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Filter & concentrate under reduced pressure dry->concentrate purify Purify via flash column chromatography concentrate->purify

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.[10]

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: If using an air-stable catalyst (e.g., Pd(PPh₃)₄), add it now. If using an air-sensitive ligand/precursor combination, add it under a positive flow of inert gas.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water per 1.0 mmol of aryl bromide) via syringe.[16]

  • Execution: Place the flask in a preheated oil bath at the desired temperature (a starting point of 90 °C is recommended) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4–24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.[17]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.[9][17]

Data Presentation: Condition Screening

Optimizing a Suzuki coupling often requires screening several parameters. The following table outlines a logical set of starting conditions for experimentation.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent System (v/v) Temp (°C) Expected Outcome
1 Pd(PPh₃)₄ (3)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)90Baseline: A standard, cost-effective starting point.
2 Pd₂(dba)₃ (1.5)SPhos (3.5)K₃PO₄ (3.0)Toluene/H₂O (5:1)100High-Activity: For potentially sluggish or sterically hindered boronic acids.
3 Pd(OAc)₂ (2)P(Cy)₃ (4)K₃PO₄ (3.0)Dioxane/H₂O (4:1)100Robust System: Good for general-purpose, higher-yield attempts.
4 Pd(PPh₃)₄ (3)-Cs₂CO₃ (2.5)THF/H₂O (4:1)80Milder Conditions: Uses a more soluble base and a lower-boiling solvent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficiently Degassed System3. Impure Reagents1. Use a fresh batch of palladium catalyst and/or ligand. Consider a more robust pre-catalyst.[17]2. Ensure solvents are thoroughly degassed by sparging with Ar/N₂ for 15-20 mins. Ensure all reaction manipulations are done under a positive pressure of inert gas.[17]3. Verify the purity of the boronic acid, as they can degrade on storage.
Significant Ester Hydrolysis 1. Base is too strong or nucleophilic.2. Reaction temperature is too high for extended periods.1. Switch from a carbonate base to potassium phosphate (K₃PO₄), which is less nucleophilic.[1] Avoid hydroxide bases entirely.2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer time.
Protodeboronation of Boronic Acid 1. Presence of water and base.2. Electron-deficient boronic acids are more susceptible.1. Switch to a milder base like potassium fluoride (KF) and consider using anhydrous conditions (e.g., dry THF or Dioxane as solvent).[17]2. Use the corresponding boronic acid pinacol ester, which is often more stable. Add the boronic acid slowly or in portions.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Pd(II) species present at the start.1. Improve the degassing procedure for the solvent and ensure a leak-proof inert atmosphere setup.[17][18]2. If using a Pd(II) precursor like Pd(OAc)₂, ensure the ligand can effectively reduce it to the active Pd(0) state in situ.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation that provides access to a valuable class of substituted biphenyl compounds. Success is predicated on a rational choice of reaction conditions that respect the substrate's inherent sensitivities. The key to high yields is the selection of a mild, non-nucleophilic base, such as potassium phosphate, to prevent ester saponification, combined with a robust palladium-ligand system and strict adherence to anaerobic techniques to ensure catalyst longevity and minimize side reactions. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to build upon for their specific synthetic targets.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available from: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]

  • ACS Publications - Organic Letters. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available from: [Link]

  • MDPI. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]

  • SpringerLink. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Available from: [Link]

  • ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]

  • Organic Syntheses. 4,4'-dimethyl-1,1'-biphenyl. Available from: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Available from: [Link]

  • ACS Publications - The Journal of Organic Chemistry. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. Available from: [Link]

  • PMC - PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Available from: [Link]

  • Columbia University. The Suzuki Reaction. Available from: [Link]

  • National Institutes of Health. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Available from: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. Available from: [Link]

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Available from: [Link]

  • National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]

  • Google Patents. US4990705A - Preparation of 4-bromobiphenyl.
  • RSC Publishing. ADMET polymerization of bio-based biphenyl compounds. Available from: [Link]

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Palladium-catalyzed cross-coupling of "Methyl 4-bromo-3-(hydroxymethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4-bromo-3-(hydroxymethyl)benzoate

Introduction: A Versatile Trifunctional Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules in drug discovery and materials science. This compound, a readily available building block, presents a unique trifunctional architecture. It features an aryl bromide for cross-coupling, a methyl ester, and a primary alcohol. This arrangement allows for sequential, orthogonal chemical modifications, making it an exceptionally valuable intermediate.[1][2] This guide provides a deep dive into the palladium-catalyzed cross-coupling reactions of this substrate, offering both mechanistic insights and field-proven laboratory protocols for researchers and drug development professionals.

The Engine of Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3][4] These reactions operate through a general catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5]

The cycle consists of three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.[3]

  • Transmetalation (for Suzuki, Sonogashira, etc.) : An organometallic coupling partner (e.g., organoboron, organocopper) transfers its organic group to the palladium center, displacing the halide.[4]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[5]

The efficiency and scope of this cycle are profoundly influenced by the choice of ligands coordinated to the palladium center. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the catalyst's steric and electronic properties, enhancing its stability and reactivity for specific substrates and coupling partners.[6][7]

Palladium_Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)(Br)L oxidative_addition->pd_intermediate Ar-Br pd_intermediate->pd0 Reductive Elimination reactants Ar-Br + R-M transmetalation Transmetalation pd_coupled Ar-Pd(II)(R)L transmetalation->pd_coupled pd_coupled->pd_intermediate reductive_elimination Reductive Elimination product Ar-R (Product) reductive_elimination->product product->pd0

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild conditions, excellent functional group tolerance, and the low toxicity of its boron-based reagents.[8] It is ideal for creating biaryl structures from this compound.

Step-by-Step Protocol
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand.

  • Solvent Addition : Add a degassed solvent system, typically a mixture like Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O. The total volume should result in a substrate concentration of 0.1-0.5 M.

  • Reaction Execution : Stir the mixture at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling Partner (R-B(OH)₂)Catalyst System (mol%)Base (eq.)SolventTemp (°C)Rationale & Insights
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Toluene/H₂O90A standard, reliable system for simple aryl couplings. Water is crucial for the transmetalation step.[8]
4-Methoxyphenylboronic acidPdCl₂(dppf) (3%)Cs₂CO₃ (2.0)Dioxane/H₂O100Electron-rich boronic acids may require a more active catalyst. dppf is a robust ligand for this purpose.
3-Pyridylboronic acidPd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄ (3.0)1,4-Dioxane100Heteroaryl boronic acids can be challenging; specialized biarylphosphine ligands like SPhos often improve yields.[9]
Vinylboronic acid pinacol esterPd(OAc)₂ (2%) + PPh₃ (4%)Na₂CO₃ (2.0)DMF80For forming styrenyl derivatives. The ester and hydroxymethyl groups are well-tolerated.

Application Protocol: Sonogashira Coupling

The Sonogashira reaction facilitates the powerful coupling of aryl halides with terminal alkynes to form C(sp²)-C(sp) bonds, a key transformation for building rigid molecular scaffolds.[10] The reaction traditionally uses a palladium catalyst and a copper(I) co-catalyst.[11]

Step-by-Step Protocol
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-3 mol%).

  • Solvent and Reagent Addition : Add an anhydrous, degassed solvent such as triethylamine (which also serves as the base) or a mixture like THF/Et₃N. Add the terminal alkyne (1.1-1.3 eq.) via syringe.

  • Reaction Execution : Stir the reaction at room temperature or heat gently (40-60 °C). The reaction is often rapid (1-6 hours). Monitor progress by TLC or LC-MS.

  • Work-up : Once complete, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification : Dissolve the residue in a suitable solvent and wash with dilute aqueous NH₄Cl to remove copper salts. Dry the organic layer, concentrate, and purify by column chromatography.

Data Summary: Sonogashira Coupling Conditions
Coupling Partner (R-C≡CH)Catalyst System (mol%)Base/SolventTemp (°C)Rationale & Insights
PhenylacetylenePd(PPh₃)₂Cl₂ (2%) / CuI (1%)Et₃N / THFRTThe classic Sonogashira conditions are often sufficient for electron-neutral aryl bromides.[10]
TrimethylsilylacetylenePd(OAc)₂ (2%) / XPhos (4%)Cs₂CO₃ / Acetonitrile80Copper-free conditions using a bulky, electron-rich ligand can prevent undesirable alkyne homocoupling (Glaser coupling).[12]
1-HexynePd(PPh₃)₄ (3%) / CuI (2%)Diisopropylamine50Coupling with aliphatic alkynes proceeds smoothly under standard conditions.
2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (5%) / CuI (3%)Et₃N60The protected alcohol on the alkyne is compatible and can be a useful synthetic handle.[13]

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds by coupling aryl halides with a vast range of amines.[14][15] This reaction typically requires a strong, non-nucleophilic base and specialized, sterically hindered phosphine ligands.[16]

Step-by-Step Protocol
  • Reaction Setup : In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.) to a dry Schlenk tube.

  • Reagent Addition : Add this compound (1.0 eq.) and an anhydrous, degassed solvent (e.g., Toluene or Dioxane). Finally, add the amine coupling partner (1.2-1.5 eq.).

  • Reaction Execution : Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions can take from 2 to 24 hours.

  • Work-up : Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions

| Amine Coupling Partner | Catalyst/Ligand System (mol%) | Base (eq.) | Solvent | Temp (°C) | Rationale & Insights | | :--- | :--- | :--- | :--- | :--- | | Aniline | Pd(OAc)₂ (2%) / BINAP (3%) | Cs₂CO₃ (1.5) | Toluene | 110 | Biaryl phosphine ligands like BINAP are effective for coupling with primary arylamines.[15] | | Morpholine | Pd₂(dba)₃ (1%) / XPhos (2%) | NaOtBu (1.4) | Dioxane | 100 | Secondary cyclic amines couple efficiently using highly active Buchwald-type ligands and a strong base.[16] | | Benzylamine | Pd(OAc)₂ (2%) / P(t-Bu)₃ (4%) | K₃PO₄ (2.0) | Toluene | 100 | Less hindered amines can sometimes be coupled with simpler, yet still bulky, phosphine ligands. | | Benzophenone Imine | Pd₂(dba)₃ (1.5%) / AdBrettPhos (3%) | LHMDS (1.5) | THF | 80 | Benzophenone imine serves as an effective ammonia equivalent for synthesizing primary anilines after acidic hydrolysis.[15] |

General Experimental Workflow & Troubleshooting

A successful cross-coupling experiment relies on a systematic and careful workflow, particularly with respect to maintaining an inert atmosphere, as the active Pd(0) catalyst and some ligands can be sensitive to oxygen.[17]

Experimental_Workflow start Start setup 1. Inert Atmosphere Setup (Schlenk line / Glovebox) start->setup reagents 2. Add Solids (Substrate, Base, Catalyst, Ligand) setup->reagents purge 3. Evacuate & Backfill (3x cycle with Ar/N₂) reagents->purge solvents 4. Add Degassed Solvents & Liquid Reagents purge->solvents reaction 5. Heat & Stir (Monitor by TLC / LC-MS) solvents->reaction workup 6. Reaction Quench & Aqueous Work-up reaction->workup purify 7. Dry, Concentrate & Purify (Chromatography) workup->purify characterize 8. Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Incorrect base or solvent.Use a palladium pre-catalyst; Ensure proper degassing of solvents and purging of the flask; Screen a different base (e.g., K₃PO₄ instead of K₂CO₃) or solvent.[17]
Formation of Side Products Suzuki: Protodeboronation of boronic acid. Sonogashira: Homocoupling of alkyne.Use a stronger base or less water; Switch to copper-free conditions and ensure a strictly anaerobic environment.[18]
Dehalogenation of Starting Material Catalyst degradation; Presence of water/protons.Use a more robust ligand; Ensure all reagents and solvents are anhydrous.
Difficult Purification Residual palladium in the product.Treat the crude product solution with a palladium scavenger (e.g., activated carbon, specific resins) before chromatography.[19]

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Application Notes and Protocols: Chemoselective Esterification of 4-Bromo-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 4-Bromo-3-(hydroxymethyl)benzoate Derivatives

4-Bromo-3-(hydroxymethyl)benzoic acid and its ester derivatives are valuable building blocks in medicinal chemistry and drug discovery. The strategic placement of the bromo, hydroxymethyl, and carboxylic acid (or ester) functional groups on the aromatic ring provides a versatile scaffold for the synthesis of complex molecules. The bromine atom, for instance, serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, the trifluoromethyl analogue, 4-bromo-3-(trifluoromethyl)benzoic acid, is noted for its ability to enhance metabolic stability and target binding in drug candidates.[1] The selective esterification of the carboxylic acid group in the presence of the benzylic alcohol is a critical transformation, yielding intermediates like methyl 4-bromo-3-(hydroxymethyl)benzoate, which are pivotal in the synthesis of selective inhibitors and other pharmaceutically active compounds.[2] This document provides a detailed guide to the chemoselective esterification of 4-bromo-3-(hydroxymethyl)benzoic acid, focusing on the widely utilized Fischer-Speier esterification method.

Reaction Principle: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water.[3][4] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products.[4][5] This is typically accomplished by using a large excess of the alcohol, which also often serves as the solvent, or by removing the water byproduct as it forms.[5][6][7]

Chemoselectivity: A key challenge in the esterification of 4-bromo-3-(hydroxymethyl)benzoic acid is achieving chemoselectivity. The molecule possesses two nucleophilic sites: the carboxylic acid and the primary benzylic alcohol. Under acidic conditions, the carboxylic acid is preferentially esterified. This selectivity arises from the mechanism of the Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][6][8] This activation makes the carboxylic acid more susceptible to nucleophilic attack by the alcohol (e.g., methanol) compared to the unactivated benzylic alcohol.

Reaction Mechanism

The mechanism of the acid-catalyzed esterification proceeds through several reversible steps:[3][6][9]

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid).[3][6][9] This step makes the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The alcohol (in this case, methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3][6][8][9]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[9]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Experimental Workflow and Protocol

The following protocol details the synthesis of this compound via Fischer-Speier esterification.

Quantitative Data Summary
Reagent/ParameterMolar Mass ( g/mol )AmountMoles (mmol)Molar Ratio
4-Bromo-3-(hydroxymethyl)benzoic acid231.045.00 g21.61.0
Methanol (Solvent/Reagent)32.04100 mL~2470~114
Sulfuric Acid (98%, Catalyst)98.081.0 mL~18.40.85
Reaction Conditions
TemperatureReflux (~65 °C)
Reaction Time4-6 hours
Expected Product
This compound245.07
Theoretical Yield5.30 g21.6
Work-up Reagents
Saturated Sodium Bicarbonate Solution~100 mL
Ethyl Acetate (Extraction)~150 mL
Brine (Saturated NaCl Solution)~50 mL
Anhydrous Sodium Sulfate (Drying)~10 g
Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve 4-bromo-3-(hydroxymethyl)benzoic acid in Methanol B 2. Slowly add concentrated Sulfuric Acid (catalyst) A->B C 3. Reflux the mixture for 4-6 hours at ~65°C B->C D 4. Cool to room temperature and remove Methanol in vacuo C->D Reaction Completion (TLC) E 5. Redissolve residue in Ethyl Acetate D->E F 6. Wash with saturated NaHCO3 solution E->F G 7. Wash with Brine F->G H 8. Dry organic layer over Na2SO4 G->H I 9. Filter and concentrate the organic phase H->I J 10. Recrystallize crude product from Ethyl Acetate/Hexane I->J Crude Product K 11. Isolate pure crystals by filtration J->K L 12. Dry under vacuum K->L M M L->M Pure Product: this compound

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • TLC plates (silica gel) and developing chamber

Reagents:

  • 4-Bromo-3-(hydroxymethyl)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-(hydroxymethyl)benzoic acid (5.00 g, 21.6 mmol). Add 100 mL of anhydrous methanol to dissolve the starting material.

  • Catalyst Addition: While stirring, slowly and cautiously add concentrated sulfuric acid (1.0 mL) to the solution.[7][10] The addition is exothermic and should be done carefully.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle.[7] Maintain a gentle reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction completion.

  • Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[7]

  • Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel.

  • Work-up - Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.[7][10] Be cautious during the first wash as carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

  • Work-up - Washing: Wash the organic layer with brine (50 mL) to remove any residual water-soluble impurities.[7]

  • Work-up - Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[7]

  • Work-up - Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds.[11][12] The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] For aromatic esters like the target product, a solvent pair such as ethyl acetate and hexane is often effective.[13][14]

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Inducing Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid (cloudy).

  • Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the ester. Key signals to look for are the methyl singlet of the ester group (~3.9 ppm in ¹H NMR) and the methylene protons of the hydroxymethyl group (~4.7 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1720 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch from the starting material.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[15]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC indicates a significant amount of starting material remaining after 6 hours, an additional small portion of sulfuric acid can be added, and the reflux can be continued. Ensure the methanol is anhydrous, as water will shift the equilibrium back towards the reactants.[5]

  • Low Yield: Low yields can result from an incomplete reaction or losses during the work-up and purification steps. Ensure thorough extraction and careful transfers. Using a larger excess of the alcohol can also help drive the reaction to completion.[6][9]

  • Side Reactions: While Fischer esterification is generally chemoselective for the carboxylic acid, prolonged reaction times at high temperatures could potentially lead to minor side products. Sticking to the recommended reaction time and temperature is advisable.

  • Purification Difficulties: If the product oils out during recrystallization instead of forming crystals, this may be due to impurities. In such cases, column chromatography on silica gel may be a necessary alternative purification step.

This comprehensive guide provides a robust and reproducible protocol for the chemoselective esterification of 4-bromo-3-(hydroxymethyl)benzoic acid, a key transformation for accessing valuable intermediates in pharmaceutical research and development.

References

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Use of "Methyl 4-bromo-3-(hydroxymethyl)benzoate" in the synthesis of selective inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the use of "Methyl 4-bromo-3-(hydroxymethyl)benzoate" in the synthesis of selective inhibitors.

Application Note & Protocol Guide

Topic: Strategic Use of Substituted Benzoates in the Synthesis of Selective PARP-1 Inhibitors: A Detailed Protocol Featuring a this compound Analogue

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of Halogenated Benzoates in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of complex therapeutic agents. Substituted aromatic compounds, particularly those bearing multiple, orthogonally reactive functional groups, serve as invaluable scaffolds for the construction of novel molecular architectures. "this compound" represents such a versatile building block. Its trifunctional nature—a bromine atom for cross-coupling reactions, a hydroxymethyl group for derivatization or as a hydrogen bond donor, and a methyl ester for modification or as a stable electronic modulator—positions it as a potentially powerful tool in the synthesis of targeted therapeutics.

While direct, published applications of "this compound" in the synthesis of named selective inhibitors are not extensively documented in readily available literature, its structural motifs are highly relevant to the synthesis of several classes of inhibitors, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are at the forefront of cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations[1][2].

This application note will, therefore, provide a comprehensive guide to the synthetic principles involved in constructing a selective PARP-1 inhibitor. To ensure scientific rigor and provide a replicable, well-documented protocol, we will focus on a synthetic route that employs a closely related and commercially available analogue, "Methyl 4-bromo-3-methylbenzoate." The principles and reaction pathways detailed herein are directly translatable to the use of "this compound," with specific considerations for the reactivity of the hydroxymethyl group.

Core Scientific Principles: The Logic of the Synthetic Pathway

The synthesis of PARP-1 inhibitors often involves the construction of a core scaffold that mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate of the PARP enzyme[3]. A common strategy involves a Suzuki coupling reaction to form a biaryl system, followed by cyclization to create the final heterocyclic core of the inhibitor.

The chosen synthetic pathway illustrates several key chemical transformations that are central to modern drug synthesis:

  • Suzuki Coupling: A powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is highly valued for its tolerance of a wide range of functional groups.

  • Saponification: The hydrolysis of an ester to a carboxylic acid, a necessary step to enable subsequent amide bond formation or cyclization.

  • Amide Bond Formation: The creation of an amide linkage, a fundamental reaction in the synthesis of a vast number of pharmaceuticals.

  • Reductive Amination: The formation of an amine through the reduction of an imine, a common method for introducing alkyl groups onto a nitrogen atom.

Visualizing the Synthetic Workflow

The following diagram outlines the overall workflow for the synthesis of a representative PARP-1 inhibitor, starting from a substituted bromobenzoate.

G cluster_0 Phase 1: Core Scaffold Assembly cluster_1 Phase 2: Functional Group Manipulation cluster_2 Phase 3: Heterocycle Formation & Derivatization start Methyl 4-bromo-3-methylbenzoate suzuki Suzuki Coupling start->suzuki boronic_acid 2-Chloroboronic Acid boronic_acid->suzuki biaryl Biaryl Intermediate suzuki->biaryl saponification Saponification biaryl->saponification carboxylic_acid Carboxylic Acid Intermediate saponification->carboxylic_acid cyclization Cyclization/Amidation carboxylic_acid->cyclization inhibitor_core PARP Inhibitor Core cyclization->inhibitor_core derivatization Further Derivatization (Optional) inhibitor_core->derivatization final_inhibitor Final Selective Inhibitor derivatization->final_inhibitor

Caption: Synthetic workflow for a PARP-1 inhibitor.

Detailed Experimental Protocol: Synthesis of a Biaryl PARP-1 Inhibitor Precursor

This protocol details the synthesis of a key biaryl intermediate, a precursor to a potent class of PARP-1 inhibitors, via a Suzuki coupling reaction.

Objective: To synthesize the biaryl compound, methyl 2'-chloro-3-methyl-[1,1'-biphenyl]-4-carboxylate, from methyl 4-bromo-3-methylbenzoate and 2-chloroboronic acid.

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
Methyl 4-bromo-3-methylbenzoate148547-19-7229.06 g/mol >97%Sigma-Aldrich
2-Chlorophenylboronic acid16347-49-8156.37 g/mol >95%Combi-Blocks
Pd(PPh3)414221-01-31155.56 g/mol 99%Strem Chemicals
Sodium Carbonate (Na2CO3)497-19-8105.99 g/mol >99.5%Fisher Scientific
Toluene108-88-392.14 g/mol AnhydrousAcros Organics
Ethanol64-17-546.07 g/mol 200 ProofDecon Labs
Deionized Water-18.02 g/mol -Millipore
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl 4-bromo-3-methylbenzoate (5.0 g, 21.8 mmol), 2-chlorophenylboronic acid (4.1 g, 26.2 mmol), and sodium carbonate (7.0 g, 66.0 mmol).

    • Rationale: The three-necked flask allows for controlled addition of reagents and maintenance of an inert atmosphere. Sodium carbonate is the base required to activate the boronic acid for the catalytic cycle.

  • Solvent Addition and Degassing:

    • Add a solvent mixture of toluene (80 mL), ethanol (20 mL), and deionized water (20 mL).

    • Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen.

    • Rationale: The solvent system is chosen to dissolve both the organic and inorganic reagents. Degassing is crucial as oxygen can oxidize the palladium catalyst, rendering it inactive.

  • Catalyst Addition and Reaction:

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (1.26 g, 1.09 mmol, 5 mol%) to the reaction mixture.

    • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

    • Rationale: Pd(PPh3)4 is a common and effective catalyst for Suzuki couplings. 5 mol% is a standard catalyst loading for this type of reaction. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Add 100 mL of ethyl acetate and 100 mL of water to the flask.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: The work-up procedure is designed to remove the inorganic salts and the catalyst residues from the desired organic product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of 100% hexanes to 9:1 hexanes:ethyl acetate.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a white to off-white solid.

    • Rationale: Flash chromatography is a standard technique for purifying organic compounds based on their polarity.

Expected Results and Characterization
  • Yield: 80-90%

  • Appearance: White to off-white solid

  • 1H NMR (400 MHz, CDCl3): δ 8.01 (d, J = 8.0 Hz, 1H), 7.82 (s, 1H), 7.45-7.30 (m, 5H), 3.92 (s, 3H), 2.55 (s, 3H).

  • Mass Spectrometry (ESI+): m/z = 261.07 [M+H]+

Considerations for Using "this compound"

If "this compound" were to be used in the above protocol, the primary consideration would be the reactivity of the hydroxymethyl group.

  • Protection: The hydroxyl group is generally stable under Suzuki coupling conditions. However, if harsher bases or higher temperatures were required, or if subsequent reactions are incompatible with a free hydroxyl group, it may need to be protected. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.

  • Derivatization: The hydroxymethyl group offers a valuable handle for further derivatization. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used as a hydrogen bond donor to interact with the target protein.

Pathway to a Final Inhibitor: A Conceptual Outline

The biaryl intermediate synthesized in the protocol is a precursor to a class of PARP-1 inhibitors known as phenanthridinones. The subsequent synthetic steps would conceptually involve:

  • Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid using a base like lithium hydroxide.

  • Nitration: Introduction of a nitro group onto the second aromatic ring, which will later be reduced to an amine.

  • Reduction: Reduction of the nitro group to an amine, often using a reducing agent like iron powder or catalytic hydrogenation.

  • Cyclization: An intramolecular amide bond formation to form the lactam ring of the phenanthridinone core.

This multi-step synthesis highlights the importance of the initial Suzuki coupling in establishing the core carbon skeleton of the final inhibitor.

G start Biaryl Intermediate saponification Saponification (LiOH) start->saponification acid Biaryl Carboxylic Acid saponification->acid nitration Nitration (HNO3/H2SO4) acid->nitration nitro_acid Nitro-Biaryl Carboxylic Acid nitration->nitro_acid reduction Reduction (Fe/HCl) nitro_acid->reduction amino_acid Amino-Biaryl Carboxylic Acid reduction->amino_acid cyclization Cyclization (Heat or Coupling Agent) amino_acid->cyclization inhibitor Phenanthridinone PARP Inhibitor cyclization->inhibitor

Caption: Conceptual pathway from biaryl intermediate to a PARP inhibitor.

Conclusion and Future Perspectives

"this compound" and its analogues are valuable building blocks in the synthesis of selective inhibitors. The protocol detailed in this application note, while utilizing a closely related compound, provides a robust and well-validated procedure for a key synthetic transformation in the construction of PARP-1 inhibitors. The principles of this Suzuki coupling, along with the subsequent functional group manipulations, are broadly applicable to the synthesis of a wide range of biologically active molecules. As the demand for more selective and potent therapeutics continues to grow, the strategic use of such versatile chemical building blocks will remain a cornerstone of successful drug discovery programs.

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Sources

Applikations- und Protokollhandbuch: Strategien zur Derivatisierung der Hydroxymethylgruppe von Methyl-4-brom-3-(hydroxymethyl)benzoat

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der Hydroxymethylgruppe des wichtigen synthetischen Zwischenprodukts Methyl-4-brom-3-(hydroxymethyl)benzoat. Als vielseitiges Molekül bietet es mehrere Angriffspunkte für die Derivatisierung, was die Synthese einer breiten Palette von Verbindungen für die pharmazeutische und materialwissenschaftliche Forschung ermöglicht.

Einleitung: Ein vielseitiges Molekül im Fokus

Methyl-4-brom-3-(hydroxymethyl)benzoat ist aufgrund seiner einzigartigen Struktur ein wertvolles Ausgangsmaterial in der organischen Synthese. Es verfügt über drei verschiedene funktionelle Gruppen, die selektiv modifiziert werden können: einen Methylester, ein Bromatom am aromatischen Ring und eine primäre Hydroxymethylgruppe. Diese orthogonale Reaktivität ermöglicht eine schrittweise und kontrollierte Einführung neuer funktioneller Gruppen, was für die systematische Untersuchung von Struktur-Wirkungs-Beziehungen in der medizinischen Chemie von entscheidender Bedeutung ist.

Die Derivatisierung der Hydroxymethylgruppe ist oft ein erster und entscheidender Schritt in der Synthese komplexerer Moleküle. Durch Umwandlung in Ether, Ester, Aldehyde oder Halogenide können neue Bindungen geknüpft und die sterischen sowie elektronischen Eigenschaften des Moleküls gezielt verändert werden. Dieses Handbuch beschreibt bewährte Protokolle für diese Schlüsseltransformationen und erläutert die zugrunde liegenden chemischen Prinzipien.

Derivatisierungsstrategien und Protokolle

Die Hydroxymethylgruppe am Benzolring ist ein primärer Alkohol und zeigt daher die typische Reaktivität dieser Verbindungsklasse. Die elektronenziehende Wirkung des benachbarten Methylesters und des Bromatoms kann jedoch die Reaktivität beeinflussen. Die folgenden Abschnitte beschreiben detaillierte Protokolle für die gängigsten Derivatisierungsreaktionen.

Veretherung: Synthese von Alkoxymethyl-Derivaten

Die Umwandlung der Hydroxymethylgruppe in eine Ether-Funktionalität ist eine gängige Strategie, um lipophile Seitenketten einzuführen oder eine Schutzgruppe zu installieren. Die Williamson-Ethersynthese ist hierfür eine robuste und vielseitige Methode.

Mechanismus der Williamson-Ethersynthese:

Die Williamson-Ethersynthese ist eine SN2-Reaktion, bei der ein Alkohol zunächst mit einer starken Base zu einem Alkoxid deprotoniert wird. Dieses Alkoxid fungiert dann als Nukleophil und greift ein Alkylhalogenid an, um den Ether zu bilden. [1]Für primäre Alkohole wie Methyl-4-brom-3-(hydroxymethyl)benzoat ist diese Reaktion besonders gut geeignet.

Protokoll: Zweistufige Synthese von Methyl-4-brom-3-(ethoxymethyl)benzoat

Da die direkte Williamson-Ethersynthese mit dem Alkohol unter basischen Bedingungen zu Nebenreaktionen am Ester führen kann, ist eine zweistufige Sequenz, bei der die Hydroxymethylgruppe zunächst in eine bessere Abgangsgruppe umgewandelt wird, oft vorteilhafter.

Schritt A: Umwandlung der Hydroxymethyl- in eine Brommethylgruppe

Die Umwandlung des Alkohols in ein Bromid kann effizient mit N-Bromsuccinimid (NBS) unter radikalischen Bedingungen erfolgen.

Tabelle 1: Reaktionsbedingungen für die Bromierung

ParameterWert
AusgangsmaterialMethyl-4-brom-3-methylbenzoat
ReagenzN-Bromsuccinimid (NBS)
InitiatorUV-Licht
LösungsmittelEthylacetat
Temperatur0 bis 5 °C
Reaktionszeit4 Stunden
Ausbeute95%

Experimentelles Protokoll (Schritt A):

  • Lösen Sie Methyl-4-brom-3-methylbenzoat (0,1 mol) und N-Bromsuccinimid (0,105 mol) in 150 ml Ethylacetat in einem geeigneten Reaktionsgefäß.

  • Bestrahlen Sie die Mischung bei 0 bis 5 °C für 4 Stunden mit einer UV-Tauchlampe.

  • Extrahieren Sie die Reaktionsmischung mit 150 ml Wasser.

  • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum. [2]5. Das resultierende Methyl-4-brom-3-(brommethyl)benzoat kann durch Umkristallisation weiter gereinigt werden.

Schritt B: Williamson-Ethersynthese

Das im ersten Schritt hergestellte Bromid wird nun mit Natriumethoxid umgesetzt, um den gewünschten Ether zu bilden. [3] Tabelle 2: Reaktionsbedingungen für die Ethersynthese

ParameterWert
AusgangsmaterialEthyl-4-brom-3-(brommethyl)benzoat
ReagenzNatriumethoxid (21%ige Lösung in Ethanol)
LösungsmittelEthanol / DMF
Temperatur0 °C bis Raumtemperatur
Reaktionszeit16 Stunden
Ausbeute84%

Experimentelles Protokoll (Schritt B):

  • Lösen Sie Ethyl-4-brom-3-(brommethyl)benzoat (280 mmol) in einer Mischung aus Ethanol (300 ml) und DMF (50 ml).

  • Kühlen Sie die Lösung auf 0 °C und geben Sie langsam eine 21%ige Lösung von Natriumethoxid in Ethanol (135 ml) hinzu.

  • Lassen Sie die Mischung auf Raumtemperatur erwärmen und rühren Sie für 16 Stunden.

  • Entfernen Sie das Ethanol unter reduziertem Druck.

  • Fügen Sie Ethylacetat zum Rückstand hinzu und waschen Sie die organische Phase mit Wasser und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über Natriumsulfat und konzentrieren Sie sie.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie an Kieselgel. [3] DOT-Diagramm: Arbeitsablauf der Ethersynthese

Ether_Synthesis_Workflow Start Methyl-4-brom-3-(hydroxymethyl)benzoat Step1 Schritt A: Bromierung (NBS, UV-Licht) Start->Step1 Intermediate Methyl-4-brom-3-(brommethyl)benzoat Step1->Intermediate Step2 Schritt B: Williamson- Ethersynthese (Natriumalkoxid) Intermediate->Step2 Product Methyl-4-brom-3-(alkoxymethyl)benzoat Step2->Product

Abbildung 1: Zweistufiger Arbeitsablauf zur Synthese von Ethern.

Veresterung: Synthese von Acyloxymethyl-Derivaten

Die Veresterung der Hydroxymethylgruppe ist eine weitere wichtige Derivatisierungsmethode, die häufig zur Einführung von bioisosteren Gruppen oder zur Modifikation der Löslichkeit und Pharmakokinetik von Wirkstoffkandidaten eingesetzt wird. Die Reaktion mit Säurechloriden in Gegenwart einer Base ist ein gängiges und effizientes Verfahren.

Mechanismus der Acylierung mit Säurechloriden:

Die Reaktion eines Alkohols mit einem Säurechlorid führt zur Bildung eines Esters und von Chlorwasserstoff (HCl). Um die Reaktion zu vervollständigen und die entstehende Säure zu neutralisieren, wird in der Regel eine Base wie Pyridin oder Triethylamin zugesetzt. Die Base deprotoniert den Alkohol und erhöht dessen Nukleophilie, was den Angriff am elektrophilen Carbonylkohlenstoff des Säurechlorids erleichtert.

Protokoll: Synthese von Methyl-4-brom-3-(acetoxymethyl)benzoat

Tabelle 3: Reaktionsbedingungen für die Veresterung

ParameterWert
AusgangsmaterialMethyl-4-brom-3-(hydroxymethyl)benzoat
ReagenzAcetylchlorid
BasePyridin
LösungsmittelCH2Cl2
Temperatur0 °C bis Raumtemperatur
Reaktionszeit4 Stunden

Experimentelles Protokoll:

  • Lösen Sie Methyl-4-brom-3-(hydroxymethyl)benzoat (1,0 mmol) in 4,0 ml Dichlormethan (CH2Cl2) in einem trockenen Reaktionsgefäß.

  • Fügen Sie Pyridin (7,5 mmol) hinzu und kühlen Sie die Mischung in einem Eisbad für 15 Minuten auf 0 °C.

  • Geben Sie langsam Acetylchlorid (1,2 mmol) zu der gekühlten Reaktionsmischung.

  • Lassen Sie die Mischung langsam auf Raumtemperatur erwärmen und rühren Sie für 4 Stunden.

  • Gießen Sie die Reaktionsmischung in einen Scheidetrichter, der 20 ml 1 N HCl und 20 ml CH2Cl2 enthält.

  • Trennen Sie die Phasen und waschen Sie die organische Schicht nacheinander mit Wasser (2 x 20 ml) und gesättigter Kochsalzlösung (1 x 20 ml).

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat.

  • Entfernen Sie das Lösungsmittel im Vakuum und reinigen Sie den Rückstand durch Flash-Säulenchromatographie an Kieselgel. [4] DOT-Diagramm: Logische Beziehung der Veresterung

Esterification_Logic Alcohol Methyl-4-brom-3- (hydroxymethyl)benzoat (Nukleophil) Reaction Veresterungsreaktion Alcohol->Reaction AcylChloride Säurechlorid (Elektrophil) AcylChloride->Reaction Base Base (z.B. Pyridin) (Aktivator/Säurefänger) Base->Reaction Ester Methyl-4-brom-3- (acyloxymethyl)benzoat (Produkt) Reaction->Ester Byproduct HCl-Salz der Base Reaction->Byproduct

Abbildung 2: Schlüsselkomponenten der Veresterungsreaktion.

Oxidation: Synthese von Methyl-4-brom-3-formylbenzoat

Die Oxidation der Hydroxymethylgruppe zu einem Aldehyd ist eine wertvolle Transformation, die die Einführung einer reaktiven Carbonylgruppe ermöglicht. Diese kann für weitere Reaktionen wie reduktive Aminierungen, Wittig-Reaktionen oder Kondensationen genutzt werden. Die Swern-Oxidation ist eine milde und selektive Methode, um primäre Alkohole zu Aldehyden zu oxidieren, ohne dass eine Überoxidation zur Carbonsäure stattfindet.

Mechanismus der Swern-Oxidation:

Bei der Swern-Oxidation wird Dimethylsulfoxid (DMSO) mit einem Elektrophil, typischerweise Oxalylchlorid, bei tiefer Temperatur aktiviert. Der Alkohol addiert an dieses aktivierte Schwefelspezies, und nach Zugabe einer gehinderten Base wie Triethylamin kommt es zu einer intramolekularen Eliminierung, die den Aldehyd, Dimethylsulfid und das Salz der Base liefert.

Protokoll: Swern-Oxidation zu Methyl-4-brom-3-formylbenzoat

Tabelle 4: Reaktionsbedingungen für die Swern-Oxidation

ParameterWert
AusgangsmaterialBenzylalkohol-Substrat
ReagenzienOxalylchlorid, DMSO, Triethylamin
LösungsmittelDichlormethan
Temperatur-78 °C
Konzentration0,2 M Substrat

Experimentelles Protokoll (Allgemein):

  • Lösen Sie Oxalylchlorid (1,5 Äquivalente) in Dichlormethan und kühlen Sie die Lösung auf -78 °C.

  • Tropfen Sie eine Lösung von DMSO (2,0 Äquivalente) in Dichlormethan langsam zu.

  • Nach 5 Minuten geben Sie eine Lösung des Methyl-4-brom-3-(hydroxymethyl)benzoats (1,0 Äquivalent) in Dichlormethan zu.

  • Rühren Sie die Mischung bei -78 °C.

  • Fügen Sie Triethylamin (5,0 Äquivalente) hinzu und lassen Sie die Reaktion auf Raumtemperatur erwärmen.

  • Führen Sie eine wässrige Aufarbeitung durch, extrahieren Sie mit einem organischen Lösungsmittel, trocknen und reinigen Sie das Produkt durch Chromatographie. [1]

Umwandlung in Halogenide: Synthese von Halogenmethyl-Derivaten

Die Umwandlung der Hydroxymethylgruppe in ein Halogenid, beispielsweise ein Chlorid oder Bromid, erzeugt ein reaktives Elektrophil, das für nachfolgende nukleophile Substitutionsreaktionen genutzt werden kann.

Protokoll: Umwandlung in Methyl-4-brom-3-(chlormethyl)benzoat mit Thionylchlorid

Die Reaktion mit Thionylchlorid (SOCl₂) ist eine gängige Methode zur Umwandlung von primären Alkoholen in Alkylchloride.

Tabelle 5: Reaktionsbedingungen für die Chlorierung

ParameterWert
Ausgangsmaterial4-Methylbenzoesäure
ReagenzThionylchlorid
LösungsmittelChloroform
KatalysatorDimethylformamid (DMF)
TemperaturRückfluss
Reaktionszeit4 Stunden

Experimentelles Protokoll (Analog):

  • Lösen Sie 4-Methylbenzoesäure (0,050 mol) in 30 ml Chloroform.

  • Fügen Sie langsam Thionylchlorid (0,070 mol) und einige Tropfen DMF hinzu.

  • Erhitzen Sie die Mischung für 4 Stunden unter Rückfluss.

  • Entfernen Sie überschüssiges Lösungsmittel und Thionylchlorid im Vakuum, um das Säurechlorid zu erhalten.

  • Dieses kann dann in einem nachfolgenden Schritt zum entsprechenden Chlormethyl-Derivat umgesetzt werden. [5]

Zusammenfassung der Derivatisierungswege

Die folgende Tabelle fasst die vorgestellten Derivatisierungsstrategien zusammen:

Tabelle 6: Übersicht der Derivatisierungsreaktionen

ReaktionstypReagenzienProduktfunktionalitätWichtige Merkmale
Veretherung 1. NBS, UV-Licht2. NatriumalkoxidAlkoxymethylZweistufig, robust, vielseitig
Veresterung Säurechlorid, BaseAcyloxymethylEinstufig, effizient, breiter Anwendungsbereich
Oxidation DMSO, Oxalylchlorid, BaseFormyl (Aldehyd)Mild, selektiv, keine Überoxidation
Halogenierung ThionylchloridChlormethylErzeugt reaktives Elektrophil

Schlussfolgerung

Methyl-4-brom-3-(hydroxymethyl)benzoat ist ein wertvolles und vielseitiges Zwischenprodukt für die organische Synthese. Die in diesem Handbuch beschriebenen Protokolle zur Derivatisierung der Hydroxymethylgruppe bieten Forschern und Wissenschaftlern eine solide Grundlage für die Synthese einer Vielzahl von neuen Molekülen. Die vorgestellten Methoden – Veretherung, Veresterung, Oxidation und Halogenierung – sind etablierte und zuverlässige Verfahren, die eine gezielte Modifikation des Ausgangsmaterials ermöglichen und somit den Weg für neue Entdeckungen in der Arzneimittelentwicklung und den Materialwissenschaften ebnen.

Referenzen

  • DE60030764T2 - BIPHENYL - SULFONAMIDE AS DUAL ANGIOTENSIN - ENDOTHELIN - RECEPTOR - ANTAGONISTS - Google Patents. (n.d.). Retrieved from

  • CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents. (n.d.). Retrieved from

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride. (2014). International Journal of Chemical Engineering and Applications, 5(1), 58-61. Retrieved from [Link]

Sources

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-3-(hydroxymethyl)benzoate with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biphenyl Methanol Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4] This guide focuses on a particularly valuable application: the coupling of Methyl 4-bromo-3-(hydroxymethyl)benzoate with a variety of arylboronic acids.

The reactant, this compound, is a versatile building block in organic synthesis.[5][6] Its structure incorporates three key functional groups: an aryl bromide for cross-coupling, a methyl ester that can be further modified, and a hydroxymethyl group that offers a site for derivatization or can influence the molecule's biological activity. The resulting biphenyl methanol derivatives are crucial scaffolds in medicinal chemistry, often found in pharmacologically active compounds.[7][8] This application note provides a detailed exploration of the reaction's mechanistic underpinnings, optimized protocols, and practical considerations for researchers in drug development and chemical synthesis.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for troubleshooting and optimizing the reaction conditions.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst. In this initial and often rate-determining step, the palladium catalyst inserts itself into the carbon-bromine bond of this compound.[1] This oxidizes the palladium from its Pd(0) state to a Pd(II) state, forming an organopalladium complex. For aryl bromides, this step is generally more facile than for aryl chlorides.[11]

  • Transmetalation : This step involves the transfer of the aryl group from the boronic acid to the palladium complex.[1][10] For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[12][13] This activated boronate then exchanges its aryl group with the bromide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate. The choice of base is critical and can significantly influence the reaction rate and yield.[12][14]

  • Reductive Elimination : In the final step, the two organic ligands (the biphenyl scaffold) on the Pd(II) complex are coupled and eliminated from the metal center.[10] This forms the desired carbon-carbon bond of the product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br (Organopalladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd Ar-Pd(II)L₂-Ar' (Diorganopalladium Complex) transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Biphenyl Product) reductive_elimination->product reactants Ar-Br + Ar'-B(OH)₂ reactants->oxidative_addition base Base (e.g., K₂CO₃) base->transmetalation

Sources

Application Notes & Protocols for the Characterization of Methyl 4-bromo-3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-bromo-3-(hydroxymethyl)benzoate is a substituted aromatic ester of significant interest as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Its bifunctional nature, possessing both a reactive hydroxymethyl group and a bromo-substituted aromatic ring, allows for diverse chemical transformations. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This document provides a detailed guide to the essential analytical techniques for the thorough characterization of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust and self-validating, providing a clear pathway to obtaining reliable analytical data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is crucial for the development of analytical methods. Key properties for this compound are summarized below.

PropertyValueSource
CAS Number 254746-40-2
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Melting Point 98-102 °C
Boiling Point Not available
Solubility Expected to be soluble in methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water.

Structural Elucidation and Spectroscopic Analysis

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of the target compound.

Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Expected ¹H NMR Spectrum:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9d1HAromatic H
~7.7dd1HAromatic H
~7.5d1HAromatic H
~4.7s2H-CH₂OH
~3.9s3H-OCH₃
~2.5 (variable)br s1H-OH

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is to ensure adequate resolution of the aromatic proton signals. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectrum:

Chemical Shift (δ, ppm)Assignment
~166C=O (ester)
~140Aromatic C-Br
~135Aromatic C-CH₂OH
~131Aromatic CH
~130Aromatic C-COOCH₃
~128Aromatic CH
~125Aromatic CH
~63-CH₂OH
~52-OCH₃
Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): m/z 244 and 246 (in approximately 1:1 ratio due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br).

  • Key Fragments: Loss of •OCH₃ (m/z 213/215), loss of •CH₂OH (m/z 213/215), and other characteristic fragments.

Causality of Experimental Choices: GC-MS with EI is a robust technique for volatile and thermally stable compounds like methyl esters. The temperature program is designed to ensure good chromatographic separation from any impurities. The 1:1 isotopic pattern for bromine is a key diagnostic feature in the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Expected FT-IR Spectrum:

Wavenumber (cm⁻¹)Functional Group
3500-3200 (broad)O-H stretch (hydroxyl)
~3000C-H stretch (aromatic)
~1720C=O stretch (ester)
~1600, ~1470C=C stretch (aromatic ring)
~1250C-O stretch (ester)
~1050C-O stretch (primary alcohol)
~750C-Br stretch

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Protocol (Reverse-Phase HPLC):

  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile (e.g., 1 mg/mL) and then dilute to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

Expected Results: A single major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks. The purity can be calculated based on the relative peak areas.

Causality of Experimental Choices: Reverse-phase HPLC is a versatile technique for the analysis of moderately polar organic compounds. A C18 column is a good starting point for method development. The use of a gradient elution allows for the separation of compounds with a range of polarities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject Transfer to Vial separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Purity integrate->calculate

Caption: HPLC workflow for purity analysis.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions like melting point.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: A calibrated DSC instrument.

  • DSC Conditions:

    • Temperature Program: Heat from 25 °C to 150 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

Expected Results: An endothermic peak corresponding to the melting of the compound. The onset of this peak is typically reported as the melting point.

Analytical_Techniques cluster_structure Structural Elucidation cluster_purity Purity & Properties Compound This compound NMR NMR (1H, 13C) Compound->NMR Confirms Connectivity MS Mass Spectrometry Compound->MS Confirms Mass & Formula IR FT-IR Compound->IR Identifies Functional Groups HPLC HPLC Compound->HPLC Determines Purity DSC DSC (Thermal) Compound->DSC Measures Thermal Properties

Caption: Overview of analytical characterization techniques.

Conclusion

The analytical techniques and protocols detailed in this document provide a comprehensive framework for the characterization of this compound. By systematically applying these methods, researchers can confidently verify the identity, structure, purity, and thermal properties of this important synthetic intermediate. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for its successful application in research and development.

References

  • MDPI. Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. [Link]

  • MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

  • MDPI. Synthesis and characterization of new aromatic esters based on 4,16-pregnadiene-6,20-dione skeleton. [Link]

  • Auctores. Analytical Techniques for Obtaining Volatile oils (Odorants and Flavorings). [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Google Patents. DE60030764T2 - BIPHENYL - SULFONAMIDE AS DUAL ANGIOTENSIN - ENDOTHELIN - RECEPTOR - ANTAGONISTS.

HPLC and GC-MS methods for "Methyl 4-bromo-3-(hydroxymethyl)benzoate" analysis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the robust analysis of Methyl 4-bromo-3-(hydroxymethyl)benzoate, this document provides detailed protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical scientists, and professionals in drug development, these methods are optimized for purity assessment, quantitative analysis, and stability testing of this key chemical intermediate.

Introduction: The Analytical Imperative

This compound is a substituted aromatic ester that serves as a versatile building block in organic synthesis. Its unique structure, featuring a bromine atom, a hydroxymethyl group, and a methyl ester, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical agents and materials science compounds. The precise characterization and quantification of this compound are paramount for ensuring the quality, consistency, and yield of downstream synthetic processes.

The presence of multiple functional groups with varying polarities necessitates tailored analytical strategies. This application note presents two orthogonal, validated methods for the comprehensive analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC): A robust method for routine purity testing and quantification in process control and stability studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method for identification, impurity profiling, and trace-level analysis, which requires a critical derivatization step for reliable results.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development. The structure and characteristics of this compound dictate the choice of analytical technique and its parameters.

PropertyValueSource
Chemical Structure Chemical StructurePubChem[1]
Molecular Formula C₉H₉BrO₃PubChem[1]
Molecular Weight 245.07 g/mol PubChem[1]
Predicted Polarity (XlogP) 1.6PubChem[1]
Key Functional Groups Methyl Ester, Benzyl Alcohol, BromoareneN/A

The molecule's moderate polarity, conferred by the ester and hydroxyl groups, makes it an ideal candidate for reversed-phase HPLC.[2] However, the presence of the polar hydroxyl (-OH) group makes the compound non-volatile and prone to thermal degradation, necessitating a derivatization step to convert it into a more volatile and stable form for GC-MS analysis.[3][4]

HPLC-UV Method for Quantification and Purity

Principle and Rationale

This method employs reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The moderate polarity of this compound allows for strong retention on a C18 column and efficient elution with a standard acetonitrile/water gradient. The addition of a small amount of acid (formic acid) to the mobile phase is crucial; it protonates the hydroxyl group, preventing silanol interactions with the column and ensuring sharp, symmetrical peaks.[2] UV detection is selected based on the strong absorbance of the benzene ring chromophore.

Instrumentation and Consumables
CategoryItem
Instrumentation HPLC system with quaternary pump, autosampler, column oven, and UV/Vis or DAD detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Solvents Acetonitrile (HPLC Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade)
Glassware Volumetric flasks, autosampler vials with inserts
Consumables 0.45 µm solvent filters, 0.22 µm syringe filters
Experimental Protocol: HPLC-UV

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of Type I water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

Step 2: Standard Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water to create a 100 µg/mL stock solution.

  • Prepare working standards by serial dilution as needed for calibration.

Step 3: Sample Preparation

  • Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Step 4: Instrument Conditions

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 20 minutes
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0

Step 5: Data Analysis

  • Integrate the peak corresponding to this compound.

  • For quantitative analysis, construct a calibration curve from the reference standards.

  • For purity analysis, calculate the area percent of the main peak relative to all other peaks.

GC-MS Method for Identification and Trace Analysis

Principle and Rationale

Direct analysis of the target compound by GC is challenging due to the high polarity and low volatility of the benzyl alcohol moiety, which leads to poor peak shape and potential on-column degradation. To overcome this, a derivatization step is essential.[4] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique.[5] It replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, creating a more volatile and thermally stable derivative suitable for GC analysis.

Analyte-OH + BSTFA → Analyte-O-Si(CH₃)₃ + Byproducts

This TMS-derivatized analyte can then be readily separated on a low-to-mid polarity capillary column (e.g., 5% phenyl-polysiloxane) and detected with high specificity by mass spectrometry. Electron Ionization (EI) will produce a reproducible fragmentation pattern, providing both confirmation of identity and structural information about potential impurities.

Instrumentation and Consumables
CategoryItem
Instrumentation Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (99.999% purity)
Reagents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Pyridine or Acetonitrile (Anhydrous), Ethyl Acetate (GC Grade)
Glassware Reacti-Vials™ or other suitable reaction vials with screw caps, microsyringes
Consumables GC-MS autosampler vials with inserts
Experimental Protocol: GC-MS

Step 1: Derivatization and Sample Preparation

  • Prepare a 1 mg/mL solution of the sample or standard in anhydrous pyridine or acetonitrile.

  • Transfer 100 µL of this solution to a clean, dry reaction vial.

  • Add 100 µL of BSTFA (with 1% TMCS) to the vial.

  • Securely cap the vial and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature. The sample is now ready for injection. Causality Note: Heating ensures the derivatization reaction goes to completion. The trimethylchlorosilane (TMCS) acts as a catalyst to enhance the silylating power of the BSTFA.[5]

Step 2: Instrument Conditions

ParameterSetting
Injector Split/Splitless, operated in Split mode (e.g., 20:1 ratio)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 450 amu

Step 3: Data Analysis

  • Extract the Total Ion Chromatogram (TIC).

  • Identify the peak for the TMS-derivatized this compound.

  • Confirm identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern (expect to see ions related to the molecular ion [M]+, loss of a methyl group [M-15], and the tropylium ion).

Workflow Visualizations

The following diagrams illustrate the logical flow of each analytical protocol, from sample preparation to final data acquisition.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC System cluster_data Data Processing weigh Accurate Weighing dissolve Dissolve in ACN/H2O weigh->dissolve filter Syringe Filter (0.22 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler column C18 Column Separation autosampler->column detector UV Detection (240 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram quant Quantification / Purity chromatogram->quant

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS System cluster_data Data Processing dissolve Dissolve in Pyridine add_bstfa Add BSTFA Reagent dissolve->add_bstfa heat Heat (70°C, 30 min) add_bstfa->heat injection GC Injection heat->injection separation Capillary Column Separation injection->separation detection Mass Spec Detection (EI) separation->detection tic Generate TIC detection->tic spectrum Extract Mass Spectrum tic->spectrum identification Confirm Identity spectrum->identification

Caption: GC-MS analysis workflow including the critical derivatization step.

Conclusion

The HPLC-UV and GC-MS methods detailed in this guide provide a comprehensive analytical toolkit for the assessment of this compound. The reversed-phase HPLC method is a robust and reliable technique for routine quality control, offering excellent quantitation and purity determination. For unequivocal identification, structural confirmation, and sensitive impurity profiling, the GC-MS method with prior silylation is superior. The selection of the appropriate method should be guided by the specific analytical objective, whether it is routine process monitoring or in-depth characterization for regulatory or research purposes.

References

  • Zhang K, Zuo Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2):222-7. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate. PubChem. [Link]

  • Das B, Koti B. (2015). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology, 1277:139-45. [Link]

  • Millan M, et al. (2022). SAM GCMS identification of benzoic acid derivatized compared with the... ResearchGate. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14570117, Methyl 4-bromo-3-methoxybenzoate. PubChem. [Link]

  • Zenkevich IG. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. [Link]

  • SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid. SIELC. [Link]

  • PubChemLite. (2025). This compound (C9H9BrO3). Université du Luxembourg. [Link]

  • Huang H, et al. (2011). Methyl 4-bromo-3-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1):o193. [Link]

  • Google Patents. (2013).

Sources

Scalable Synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate: An Industrial Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a scalable and robust methodology for the industrial synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate, a key intermediate in the pharmaceutical industry for the development of selective inhibitors and other complex therapeutic agents. This document provides an in-depth analysis of a preferred synthetic pathway, complete with detailed, step-by-step protocols for each stage of the manufacturing process. Emphasis is placed on process safety, scalability, and the implementation of modern purification techniques to ensure a high-purity final product. This guide is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries who are focused on process development and large-scale manufacturing.

Introduction: The Strategic Importance of this compound

This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its unique trifunctional structure, featuring a bromine atom, a hydroxymethyl group, and a methyl ester on a benzene ring, allows for diverse and selective chemical modifications. This versatility makes it an invaluable starting material for the construction of complex molecular architectures, particularly in the development of targeted therapies.

The growing demand for novel therapeutics has necessitated the development of scalable, safe, and economically viable synthetic routes for key intermediates like this compound. This guide addresses this need by presenting a detailed, industrially focused synthesis protocol.

Strategic Synthesis Pathway Selection

Several synthetic routes to this compound have been explored. After a thorough evaluation of factors such as starting material availability, reaction efficiency, scalability, and safety, this guide focuses on a three-step process commencing with 3-bromo-4-methylbenzoic acid. This pathway is advantageous due to the commercial availability of the starting material and the relatively straightforward and scalable nature of the subsequent transformations.

The selected synthetic route is as follows:

  • Esterification: Conversion of 3-bromo-4-methylbenzoic acid to its corresponding methyl ester, Methyl 3-bromo-4-methylbenzoate.

  • Radical Bromination: Selective bromination of the methyl group on the aromatic ring to yield Methyl 3-bromo-4-(bromomethyl)benzoate.

  • Hydrolysis: Conversion of the bromomethyl group to a hydroxymethyl group to afford the final product, this compound.

Detailed Synthesis Protocol

This section provides a comprehensive, step-by-step protocol for the scalable synthesis of this compound.

Step 1: Esterification of 3-bromo-4-methylbenzoic acid

The initial step involves the Fischer-Speier esterification of 3-bromo-4-methylbenzoic acid with methanol, catalyzed by a strong acid. For industrial-scale production, solid acid catalysts are increasingly preferred over corrosive liquid acids like sulfuric acid to simplify work-up and minimize waste streams.[1][2]

Reaction Scheme:

Industrial-Scale Protocol:

  • Reactor Charging: In a suitable glass-lined reactor, charge 3-bromo-4-methylbenzoic acid (1.0 eq) and methanol (5-10 volumes). The use of a significant excess of methanol drives the equilibrium towards the product.

  • Catalyst Addition: Add a solid acid catalyst, such as a sulfonated resin (e.g., Amberlyst-15), at a loading of 5-10% w/w relative to the benzoic acid derivative.

  • Reaction: Heat the mixture to reflux (typically 65-70 °C) with continuous agitation. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Catalyst Removal: Cool the reaction mixture to room temperature and filter to recover the solid acid catalyst. The catalyst can often be washed with methanol and reused in subsequent batches.

  • Work-up and Isolation:

    • Concentrate the filtrate under reduced pressure to remove the excess methanol.

    • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Methyl 3-bromo-4-methylbenzoate.

Process Optimization and Control:

  • Methanol Volume: While a larger excess of methanol can accelerate the reaction, it also increases the energy required for its removal. An optimal balance should be determined during process development.

  • Catalyst Reusability: The number of times the solid acid catalyst can be effectively recycled should be validated to ensure consistent performance.

Step 2: Radical Bromination of Methyl 3-bromo-4-methylbenzoate

This step involves the selective bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, often in the presence of a radical initiator. For large-scale operations, photobromination using UV light can be a safer and more controlled alternative to chemical initiators.[3]

Reaction Scheme:

Industrial-Scale Protocol:

  • Reactor Setup: In a reactor equipped with a UV lamp and a reflux condenser, charge Methyl 3-bromo-4-methylbenzoate (1.0 eq) and a suitable solvent, such as acetonitrile or a non-polar solvent like cyclohexane.

  • Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 eq).

  • Reaction:

    • Initiate UV irradiation and heat the mixture to a gentle reflux.

    • Monitor the reaction progress by HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude Methyl 3-bromo-4-(bromomethyl)benzoate. This intermediate is often used in the next step without further purification.

Safety Considerations for Industrial Bromination:

  • Exothermic Reaction: Radical bromination can be highly exothermic. The use of a continuous flow reactor can provide better temperature control and enhance safety, especially for large-scale production.

  • HBr Byproduct: The reaction can generate hydrogen bromide (HBr) as a byproduct. The reactor system should be equipped with a scrubber to neutralize any acidic vapors.

  • UV Safety: Appropriate shielding and safety interlocks must be in place to protect personnel from UV radiation.

Step 3: Hydrolysis of Methyl 3-bromo-4-(bromomethyl)benzoate

The final step is the hydrolysis of the benzylic bromide to the corresponding alcohol. This is typically achieved by reacting the intermediate with an aqueous base.

Reaction Scheme:

Industrial-Scale Protocol:

  • Reactor Charging: Charge the crude Methyl 3-bromo-4-(bromomethyl)benzoate (1.0 eq) into a reactor containing a mixture of a water-miscible solvent like acetone or tetrahydrofuran (THF) and water.

  • Base Addition: Add a mild base, such as sodium bicarbonate or potassium carbonate (1.5-2.0 eq), portion-wise to control the exotherm.

  • Reaction: Heat the mixture to 50-60 °C and stir until the reaction is complete, as monitored by HPLC (typically 3-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter it off.

    • Concentrate the filtrate under reduced pressure to remove the organic solvent.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of ethyl acetate and heptane.

    • Allow the solution to cool slowly to induce crystallization.

    • Filter the crystalline product, wash with cold heptane, and dry under vacuum to obtain pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the scalable synthesis of this compound.

Scalable_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Radical Bromination cluster_step3 Step 3: Hydrolysis & Purification 3-bromo-4-methylbenzoic_acid 3-bromo-4-methylbenzoic acid Esterification Esterification (Methanol, Solid Acid Catalyst) 3-bromo-4-methylbenzoic_acid->Esterification Methyl_3-bromo-4-methylbenzoate Methyl 3-bromo-4-methylbenzoate Esterification->Methyl_3-bromo-4-methylbenzoate Bromination Radical Bromination (NBS, UV Light) Methyl_3-bromo-4-methylbenzoate->Bromination Methyl_3-bromo-4-(bromomethyl)benzoate Methyl 3-bromo-4-(bromomethyl)benzoate Bromination->Methyl_3-bromo-4-(bromomethyl)benzoate Hydrolysis Hydrolysis (Aqueous Base) Methyl_3-bromo-4-(bromomethyl)benzoate->Hydrolysis Crystallization Crystallization Hydrolysis->Crystallization Final_Product This compound Crystallization->Final_Product

Sources

Troubleshooting & Optimization

"Methyl 4-bromo-3-(hydroxymethyl)benzoate" synthesis byproduct formation and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on byproduct formation and effective removal strategies.

Introduction: The Synthetic Landscape

This compound is a key building block in the synthesis of various complex molecules. A prevalent synthetic route involves the chemoselective reduction of methyl 4-bromo-3-formylbenzoate. This seemingly straightforward conversion of an aldehyde to an alcohol can be accompanied by the formation of several byproducts that complicate purification and impact final product purity. This guide will illuminate the causes of these issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently employed laboratory-scale synthesis is the reduction of methyl 4-bromo-3-formylbenzoate using a mild reducing agent, such as sodium borohydride (NaBH₄). This method is favored for its chemoselectivity, targeting the aldehyde group while leaving the methyl ester intact.[1]

Q2: I see a significant amount of starting material remaining in my reaction mixture. What could be the cause?

A2: Incomplete reaction is a common issue. Several factors can contribute to this:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate. While a 1:1 molar ratio is theoretically sufficient, often a slight excess (1.1 to 1.5 equivalents) is used to ensure complete conversion.

  • Inactive Reducing Agent: Sodium borohydride can degrade upon exposure to moisture. Using an old or improperly stored bottle can lead to reduced activity.

  • Low Reaction Temperature: While the reaction is typically run at a low temperature (e.g., 0 °C) to control selectivity, insufficient reaction time at this temperature or failure to allow the reaction to warm to room temperature may result in incomplete conversion.

  • Solvent Choice: The choice of solvent can impact the solubility of both the starting material and the reducing agent, affecting reaction kinetics. Methanol or ethanol are common choices.

Q3: My final product is contaminated with a non-polar impurity. What might it be?

A3: A common non-polar impurity is the over-reduction product, methyl 4-bromo-3-methylbenzoate . This occurs when the benzylic alcohol is further reduced to a methyl group. While less common with NaBH₄, it can occur if the reaction conditions are too harsh (e.g., elevated temperatures for prolonged periods) or if a stronger reducing agent is used.

Q4: After aqueous workup, I'm observing a more polar byproduct by TLC. What is its likely identity?

A4: A common polar byproduct is 4-bromo-3-(hydroxymethyl)benzoic acid . This is formed by the hydrolysis of the methyl ester group, which can be catalyzed by acidic or basic conditions during the reaction workup.

Troubleshooting Guide: Byproduct Formation and Removal

This section provides a systematic approach to identifying and resolving issues related to byproduct formation during the synthesis of this compound.

Issue 1: Presence of Unreacted Methyl 4-bromo-3-formylbenzoate
Potential Cause Diagnostic Check Recommended Solution
Insufficient NaBH₄ Analyze the reaction mixture by TLC or LC-MS to quantify the remaining starting material.Use a slight excess of NaBH₄ (1.1-1.5 eq). Ensure accurate weighing of reagents.
Deactivated NaBH₄ Test the NaBH₄ on a simple aldehyde to confirm its activity.Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator.
Low Reaction Temperature/Time Monitor the reaction progress by TLC. If the reaction stalls, this may be the cause.Allow the reaction to stir for a longer period at 0 °C, or let it slowly warm to room temperature and stir until completion.
Issue 2: Formation of Methyl 4-bromo-3-methylbenzoate (Over-reduction)
Potential Cause Diagnostic Check Recommended Solution
Excessively Harsh Conditions Review your reaction temperature and time.Maintain a low temperature (0-5 °C) during the addition of NaBH₄ and avoid prolonged heating.
Use of a Stronger Reducing Agent Confirm the identity of your reducing agent.Use a mild and selective reducing agent like sodium borohydride.
Issue 3: Formation of 4-bromo-3-(hydroxymethyl)benzoic acid (Ester Hydrolysis)
Potential Cause Diagnostic Check Recommended Solution
Harsh Workup pH Check the pH of your aqueous layers during extraction.Use a mild acid (e.g., dilute HCl) for quenching and neutralization, avoiding strong acids or bases. Keep the workup temperature low.
Prolonged Exposure to Water Review the duration of your aqueous workup.Minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions.

Visualizing the Synthesis and Byproduct Formation

The following diagram illustrates the primary synthetic pathway and the points at which common byproducts can emerge.

Synthesis_Byproducts SM Methyl 4-bromo-3-formylbenzoate Product This compound SM->Product NaBH4 (Reduction) Over_reduction Methyl 4-bromo-3-methylbenzoate Product->Over_reduction Harsh Reduction Hydrolysis 4-bromo-3-(hydroxymethyl)benzoic acid Product->Hydrolysis H2O, H+/OH- (Workup)

Caption: Synthesis of this compound and common byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-bromo-3-formylbenzoate (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution to pH ~7.

  • Extraction: Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column with an appropriate diameter based on the amount of crude product.

  • Eluent System: A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The optimal system should be determined by TLC analysis of the crude mixture.

  • Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Elute with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

The following diagram outlines the general workflow for synthesis and purification.

Workflow Start Start: Methyl 4-bromo-3-formylbenzoate Reduction Reduction with NaBH4 Start->Reduction Workup Aqueous Workup Reduction->Workup Crude Crude Product Workup->Crude Purification Column Chromatography Crude->Purification Pure Pure Product Purification->Pure

Caption: General workflow for synthesis and purification.

References

  • Google Patents.
  • Chegg.com. Solved: More specifically, the reduction of methyl | Chegg.com. (2018). [Link]

Sources

Technical Support Center: Recrystallization of Methyl 4-bromo-3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-bromo-3-(hydroxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity in your experiments.

I. Understanding the Compound and the Process

This compound is a key intermediate in the synthesis of various pharmaceuticals. Achieving high purity is critical for downstream applications. Recrystallization is a powerful purification technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[1] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[1][2]

Key Physical Properties
PropertyValueSource
Molecular FormulaC9H9BrO3PubChem
Molecular Weight245.07 g/mol PubChem
AppearanceWhite to off-white solidTCI
Melting Point121-125 °C[3][4]
SolubilitySoluble in Chloroform, Dichloromethane, Methanol[3]

Note: The listed properties are for the related compound Methyl 4-bromo-3-hydroxybenzoate, as specific data for this compound is limited. These values provide a good starting point for solvent selection.

II. Troubleshooting Guide: A Question & Answer Approach

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?

A1: This is a frequent issue that can stem from a few root causes:

  • Inappropriate Solvent Choice: The primary reason is likely the selection of a solvent in which the compound has low solubility even at elevated temperatures. "Like dissolves like" is a guiding principle; given the polar nature of the hydroxyl and ester groups in your compound, polar solvents are generally a good starting point.[5] However, a solvent that is too polar might dissolve the compound too readily at room temperature.

  • Insoluble Impurities: Your crude product may contain insoluble impurities.[2] These will not dissolve regardless of the solvent volume or temperature.

  • Insufficient Heating: Ensure your solvent is at or very near its boiling point to maximize the solubility of your compound.

Troubleshooting Steps:

  • Verify Solvent Choice: If you are using a non-polar solvent like hexane, it is likely unsuitable. Consider moderately polar solvents such as ethyl acetate, isopropanol, or a mixed solvent system.

  • Perform a Hot Filtration: If you suspect insoluble impurities, perform a hot gravity filtration to remove them before allowing the solution to cool.[1]

  • Small-Scale Solubility Tests: Before committing your entire batch, test the solubility of a small amount of your crude product in various solvents in test tubes to identify an optimal one.[2][6]

Q2: The compound dissolved, but no crystals are forming upon cooling. What should I do?

A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated.

  • Too Much Solvent: This is the most common reason for crystallization failure.[7] Adding the absolute minimum amount of hot solvent required to dissolve the compound is crucial.[1]

  • Supersaturation Not Achieved: Sometimes, a solution can become supersaturated but requires a nucleation site for crystal growth to begin.[7]

  • Cooling Too Rapidly: While counterintuitive, cooling the solution too quickly can sometimes inhibit crystal formation, leading to an oil instead of crystals.[8]

Inducing Crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create microscopic scratches that serve as nucleation sites.[8][9]

  • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution to induce crystallization.[9]

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[8][9] Then, allow it to cool again.

  • Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility and promote crystallization.[8]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is very high.[7]

Solutions for Oiling Out:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to slightly decrease the concentration.[7][9]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with a beaker or paper towels to slow down the rate of cooling.[1][9]

  • Solvent Polarity: Oiling out can sometimes be a sign that the solvent is not ideal. Consider a slightly more or less polar solvent.

Q4: The recrystallized product is still impure. What went wrong?

A4: Impurities in the final product can be due to several factors:

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[8][9]

  • Incomplete Washing: The surface of the crystals may be coated with the impure mother liquor.

  • Co-crystallization of Impurities: If an impurity has similar solubility properties to your desired compound, it may crystallize along with it.

Improving Purity:

  • Ensure Slow Cooling: As mentioned, slow cooling is paramount for the formation of pure, well-defined crystals.[1]

  • Thorough Washing: After vacuum filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[8] Using cold solvent is critical to avoid dissolving your product.

  • Second Recrystallization: If the product is still not pure, a second recrystallization step may be necessary.

III. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should be determined through small-scale trials. A mixed solvent system of ethyl acetate and heptane is often a good starting point for compounds of this nature.[10]

Step 1: Solvent Selection
  • Place a small amount (e.g., 50 mg) of the crude product into a test tube.

  • Add a few drops of the chosen solvent at room temperature. If the compound dissolves immediately, the solvent is too good and unsuitable for recrystallization.[5]

  • If the compound is not soluble at room temperature, gently heat the test tube. If the compound dissolves when hot, and then precipitates upon cooling, you have found a potentially suitable solvent.[1][6]

Step 2: Recrystallization Procedure
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Continue to add small portions of the hot solvent until the compound just dissolves.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

IV. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve Crude Product in Minimum Hot Solvent Start->Dissolve Cool Cool Solution Slowly Dissolve->Cool No_Dissolve Compound Doesn't Dissolve Dissolve->No_Dissolve Problem Crystals_Form Crystals Form? Cool->Crystals_Form Filter_Wash Vacuum Filter & Wash with Cold Solvent Crystals_Form->Filter_Wash Yes No_Crystals No Crystals Form Crystals_Form->No_Crystals No Oiled_Out Compound 'Oils Out' Crystals_Form->Oiled_Out Oils Form Dry Dry Crystals Filter_Wash->Dry End Pure Product Dry->End Impure Product Impure End->Impure Check Purity Check_Solvent Check Solvent Choice (Polarity) No_Dissolve->Check_Solvent Hot_Filter Hot Filter Insoluble Impurities No_Dissolve->Hot_Filter Check_Solvent->Dissolve Retry Hot_Filter->Dissolve Retry Induce Induce Crystallization: - Scratch Flask - Add Seed Crystal No_Crystals->Induce Reduce_Volume Reduce Solvent Volume (Boil Off) No_Crystals->Reduce_Volume Induce->Crystals_Form Check Again Reduce_Volume->Cool Retry Reheat_Add_Solvent Reheat to Dissolve Add More Solvent Oiled_Out->Reheat_Add_Solvent Slow_Cool Cool Even Slower Reheat_Add_Solvent->Slow_Cool Slow_Cool->Cool Retry Re_Recrystallize Re-recrystallize Impure->Re_Recrystallize Re_Recrystallize->Start Retry

Caption: Troubleshooting workflow for recrystallization.

V. References

Sources

Common side reactions in the bromination of methyl 3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of methyl 3-(hydroxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize for the desired product.

Introduction

The bromination of methyl 3-(hydroxymethyl)benzoate is a critical transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules. The molecule possesses two primary sites susceptible to bromination: the aromatic ring and the benzylic position of the hydroxymethyl group. The desired outcome, whether aromatic or benzylic bromination, dictates the choice of reagents and reaction conditions. However, the presence of both an activating hydroxymethyl group and a deactivating, meta-directing methyl ester group on the benzene ring introduces challenges in achieving high selectivity. This guide provides in-depth troubleshooting for the common side reactions encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions in the bromination of methyl 3-(hydroxymethyl)benzoate?

A1: The two main competing reactions are electrophilic aromatic substitution on the benzene ring and free-radical bromination at the benzylic position. The choice of brominating agent and reaction conditions (e.g., presence of a Lewis acid or a radical initiator) will determine the major product.

Q2: I am aiming for aromatic bromination but am seeing significant amounts of a byproduct. What could it be?

A2: A common byproduct during electrophilic aromatic bromination is the corresponding benzylic bromide. This occurs if the reaction conditions inadvertently promote free-radical pathways. Additionally, over-bromination, resulting in di- or tri-brominated aromatic rings, can occur if the reaction is not carefully controlled.[1]

Q3: My goal is benzylic bromination using N-Bromosuccinimide (NBS), but the yield is low and I have multiple spots on my TLC. What are the likely side reactions?

A3: When targeting benzylic bromination with NBS, several side reactions can diminish your yield. These include:

  • Aromatic Bromination: Even with a radical initiator, some electrophilic aromatic substitution can occur, especially if the reaction is run for an extended period or at elevated temperatures.

  • Over-bromination: Formation of methyl 3-(dibromomethyl)benzoate is a common side reaction.[1]

  • Ether Formation: The starting material or the benzylic bromide product can react with the alcohol starting material or solvent to form an ether byproduct.

  • Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, which can then undergo further reactions.[2]

Q4: How can I minimize the formation of the dibrominated byproduct during benzylic bromination?

A4: To minimize over-bromination, it is crucial to use a controlled amount of the brominating agent, typically 1.0 to 1.2 equivalents of NBS.[3] Adding the NBS portion-wise can also help maintain a low concentration of bromine radicals, favoring mono-bromination.[1][4]

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a detailed breakdown of common issues, their probable causes, and actionable solutions.

Issue 1: Predominant Aromatic Bromination When Targeting Benzylic Bromination

Symptoms:

  • The major product isolated has a bromine atom on the aromatic ring, not on the hydroxymethyl group.

  • TLC analysis shows a product with a different polarity than the expected benzylic bromide.

Root Cause Analysis: The conditions used are favoring electrophilic aromatic substitution over the desired free-radical pathway.

  • Mechanism of Electrophilic Aromatic Substitution: In the presence of a Lewis acid or a polar protic solvent, a bromine source like Br₂ can be polarized to generate a strong electrophile (Br⁺).[5][6] The electron-rich aromatic ring then attacks this electrophile, leading to substitution on the ring.[7][8] The hydroxymethyl group is an activating, ortho-, para-director, while the methyl ester is a deactivating, meta-director. The interplay of these directing effects will determine the position of aromatic bromination.

Troubleshooting Protocol:

Corrective Action Rationale
Use a Radical Initiator: Add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[9] These initiators promote the formation of bromine radicals, which are necessary for benzylic bromination.[10]
Choose a Non-Polar Solvent: Conduct the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[1][4] Polar solvents can facilitate ionic pathways leading to aromatic substitution.
Employ N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing competitive electrophilic addition to the aromatic ring.[11][12]
Control the Temperature: Benzylic bromination is typically carried out at elevated temperatures (e.g., reflux in CCl₄) to facilitate radical initiation.[9]

Workflow for Troubleshooting Aromatic Bromination:

start High Aromatic Bromination initiator Add Radical Initiator (AIBN/BPO) start->initiator solvent Switch to Non-Polar Solvent (CCl4) initiator->solvent nbs Use NBS as Bromine Source solvent->nbs temp Increase Temperature to Reflux nbs->temp end Selective Benzylic Bromination temp->end

Caption: Troubleshooting workflow for unwanted aromatic bromination.

Issue 2: Formation of Dibromomethyl Byproduct (Over-bromination)

Symptoms:

  • Mass spectrometry analysis of the product mixture shows a peak corresponding to the mass of methyl 3-(dibromomethyl)benzoate.

  • NMR spectroscopy reveals a downfield shift and integration change for the benzylic proton signal.

Root Cause Analysis: The initially formed benzylic bromide is undergoing a second radical bromination. This is more likely to occur if there is a high concentration of the brominating agent or prolonged reaction times.

Troubleshooting Protocol:

Corrective Action Rationale
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of NBS. A large excess will drive the reaction towards di-bromination.[3]
Portion-wise Addition of NBS: Add the NBS in several small portions over the course of the reaction.[1][4] This maintains a low concentration of bromine radicals, favoring mono-substitution.
Monitor Reaction Progress: Closely monitor the reaction using TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.
Issue 3: Ether Formation

Symptoms:

  • Isolation of a higher molecular weight byproduct.

  • ¹H NMR may show characteristic signals for a benzyl ether linkage.

Root Cause Analysis: The benzylic alcohol starting material or the benzylic bromide product can undergo nucleophilic substitution with another molecule of the alcohol, especially under acidic conditions or at elevated temperatures.

  • Mechanism of Ether Formation: The hydroxyl group of one molecule can act as a nucleophile, attacking the electrophilic benzylic carbon of another molecule (either the protonated starting material or the benzylic bromide product) in an Sₙ1 or Sₙ2 fashion to form an ether linkage.[13][14][15]

Troubleshooting Protocol:

Corrective Action Rationale
Ensure Anhydrous Conditions: Water can facilitate side reactions. Ensure all glassware is dry and use anhydrous solvents.[16]
Control Temperature: Avoid unnecessarily high temperatures, which can promote side reactions like etherification.
Use a Non-Nucleophilic Solvent: If using a solvent other than CCl₄ or cyclohexane, ensure it is not nucleophilic (e.g., avoid alcohol-based solvents).
Purification: If ether formation is minor, it can often be removed by column chromatography due to the significant polarity difference compared to the desired product.
Issue 4: Oxidation of the Hydroxymethyl Group

Symptoms:

  • Presence of methyl 3-formylbenzoate (aldehyde) in the product mixture, detectable by NMR (aldehyde proton signal around 9-10 ppm) and IR (strong C=O stretch around 1700 cm⁻¹).

  • NBS can act as an oxidizing agent for alcohols.[16][17]

Root Cause Analysis: NBS, particularly in the presence of trace amounts of water or other nucleophiles, can oxidize alcohols to aldehydes or ketones.[2]

Troubleshooting Protocol:

Corrective Action Rationale
Use Freshly Recrystallized NBS: Impurities in aged NBS can contribute to oxidation. Recrystallizing NBS from water can improve its purity.[18]
Strict Anhydrous Conditions: The presence of water can facilitate the hydrolysis of NBS and promote oxidative pathways.[16]
Lower Reaction Temperature: If benzylic bromination can be initiated at a lower temperature (e.g., with photo-initiation), this can help minimize oxidation.

Experimental Protocols

Protocol 1: Selective Benzylic Bromination

This protocol is optimized for the synthesis of methyl 3-(bromomethyl)benzoate.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-(hydroxymethyl)benzoate (1.0 eq.).

  • Solvent and Reagents: Add anhydrous carbon tetrachloride (CCl₄). To this solution, add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of cyclohexane and ethyl acetate (e.g., 5:1).[1][4] The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Purification of Brominated Products

Recrystallization is an effective method for purifying solid brominated products from unreacted starting material and some side products.[19]

  • Solvent Selection: Choose a solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for this type of compound include ethanol, methanol, or mixtures of hexane and ethyl acetate.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Summary of Side Reactions and Mitigation Strategies

Side Reaction Primary Cause Key Mitigation Strategy
Aromatic Bromination Electrophilic reaction conditionsUse NBS with a radical initiator in a non-polar solvent.
Over-bromination Excess brominating agent, long reaction timeControl stoichiometry (1.0-1.2 eq. NBS), add NBS portion-wise, monitor reaction closely.[3][4]
Ether Formation Nucleophilic attack by alcoholEnsure anhydrous conditions, control temperature.
Oxidation NBS acting as an oxidantUse freshly recrystallized NBS, maintain anhydrous conditions.[16]

Logical Relationship of Reaction Pathways:

cluster_radical Radical Conditions (NBS, AIBN, CCl4) cluster_electrophilic Electrophilic Conditions (Br2, Lewis Acid) cluster_other Other Side Reactions start Methyl 3-(hydroxymethyl)benzoate benzylic Benzylic Bromination (Desired Product) start->benzylic Major Pathway aromatic Aromatic Bromination start->aromatic Competing Pathway ether Ether Formation start->ether Side Reaction oxidation Oxidation to Aldehyde start->oxidation Side Reaction dibromo Over-bromination (Dibromomethyl) benzylic->dibromo Side Reaction

Caption: Competing reaction pathways in the bromination of methyl 3-(hydroxymethyl)benzoate.

References

  • Electrophilic Aromatic Substitution (Bromination of Toluene) - SlideServe. (2010-12-29). Available from: [Link]

  • Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. (2007-02-06). Available from: [Link]

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017-11-09). Available from: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Available from: [Link]

  • Electrophilic Aromatic Substitution - ResearchGate. Available from: [Link]

  • US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure - Google Patents.
  • N-Bromosuccinimide. (2019-07-06). Available from: [Link]

  • The direct photochemical cross-esterification of alcohols via site-selective C–H bromination. (2025-10-04). Available from: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. Available from: [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available from: [Link]

  • Propose a mechanism for the reaction of benzyl bromide with ethan... - Pearson. (2024-06-12). Available from: [Link]

  • Bromination - Common Conditions - Common Organic Chemistry. Available from: [Link]

  • Which would be the best method for the bromination/iodination of an aromatic without interfering its TIPS? | ResearchGate. (2015-01-03). Available from: [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available from: [Link]

  • N-Bromosuccinimide - Wikipedia. Available from: [Link]

  • CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018-06-13). Available from: [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2024-09-30). Available from: [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. (2023-08-07). Available from: [Link]

  • Benzylic Bromination - Chemistry Steps. Available from: [Link]

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available from: [Link]

  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. Available from: [Link]

  • Bromination Help : r/Chempros - Reddit. (2024-02-13). Available from: [Link]

  • NBS-Promoted reactions of symmetrically hindered methylphenols via p-benzoquinone methide - PubMed. (2000-01-14). Available from: [Link]

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. Available from: [Link]

  • 18.2: Preparing Ethers - Chemistry LibreTexts. (2025-02-24). Available from: [Link]

  • BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Brornination of Aryl Esters of Para-Cresotic Acid BY GV JADHAV AND M. ASLAM. Available from: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011-06-10). Available from: [Link]

  • Methyl 3-(bromomethyl)benzoate | C9H9BrO2 | CID 517981 - PubChem. Available from: [Link]

  • 3.2: Purification of Products - Chemistry LibreTexts. (2025-08-20). Available from: [Link]

Sources

Preventing decomposition of "Methyl 4-bromo-3-(hydroxymethyl)benzoate" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 4-bromo-3-(hydroxymethyl)benzoate" (MBHB). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this important chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and drug development processes.

I. Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1][2] Some suppliers recommend storage at temperatures below 15°C and under an inert atmosphere, such as argon or nitrogen, as the compound can be air-sensitive.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.

Q2: Why is it important to protect this compound from moisture?

A2: The primary concern with moisture is the potential for hydrolysis of the methyl ester functional group. In the presence of water, particularly under acidic or basic conditions, the ester can hydrolyze to form 4-bromo-3-(hydroxymethyl)benzoic acid and methanol.[3] This degradation compromises the purity of the material and can impact subsequent reactions.

Q3: The Safety Data Sheet (SDS) mentions avoiding strong oxidizing agents, acids, and bases. Can you elaborate on the reasons?

A3:

  • Strong Oxidizing Agents: The hydroxymethyl group (-CH₂OH) on the benzene ring is susceptible to oxidation. Strong oxidizing agents can convert this group first to an aldehyde and then to a carboxylic acid, leading to the formation of 4-bromo-3-formylbenzoate and subsequently 4-bromo-3-carboxybenzoate.

  • Strong Acids and Bases: These can act as catalysts for the hydrolysis of the methyl ester, as mentioned in Q2. Even trace amounts can significantly accelerate decomposition over time.

  • Incompatible Materials Summary:

Incompatible MaterialPotential Reaction
Strong Oxidizing AgentsOxidation of the hydroxymethyl group
Strong AcidsCatalyzes ester hydrolysis
Strong BasesCatalyzes ester hydrolysis (saponification)
MoistureReactant in ester hydrolysis

Q4: I've noticed a slight discoloration of the material over time. What could be the cause?

A4: Discoloration can be an indicator of degradation. Potential causes include oxidation of the hydroxymethyl group or other complex degradation pathways initiated by exposure to light, air, or impurities. Photodegradation, particularly under UV light, can cause the cleavage of the carbon-bromine bond in brominated aromatic compounds.[4][5] If you observe a change in color, it is highly recommended to re-analyze the material for purity before use.

II. Troubleshooting Guide: Investigating Decomposition

This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.

Issue 1: My reaction yield is lower than expected when using older stock of this compound.

Possible Cause: The starting material has likely degraded during storage, reducing the concentration of the active compound.

Troubleshooting Steps:

  • Purity Assessment: The first step is to determine the purity of your current stock. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended. (A detailed protocol is provided in Section III).

  • Identify Degradants: Analyze the purity data to identify potential degradation products. The most common degradants to look for are:

    • 4-bromo-3-(hydroxymethyl)benzoic acid: Formed via ester hydrolysis.

    • Methyl 4-bromo-3-formylbenzoate: An oxidation product.

    • 4-bromo-3-carboxybenzoate: A further oxidation product.

  • Review Storage Conditions: Ensure that the material has been stored according to the recommendations in the FAQ section (cool, dry, dark, and potentially under an inert atmosphere).

Issue 2: I'm observing an unexpected peak in my HPLC analysis of a reaction mixture where this compound is a starting material.

Possible Cause: This could be a degradation product of your starting material that is either present in the stock or is being formed under your reaction conditions.

Troubleshooting Steps:

  • Analyze the Starting Material: Run an HPLC of your this compound stock to see if the unexpected peak is present.

  • Conduct a Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study on a pure sample of your starting material.[6][7] This involves subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation. The resulting degradation products can then be compared to the unexpected peak in your reaction mixture. (A general workflow is outlined in Section IV).

  • Reaction Condition Compatibility: Evaluate if your reaction conditions (e.g., pH, temperature, presence of oxidizing or reducing agents) could be causing the degradation of your starting material.

III. Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products. Method optimization may be required for your specific instrumentation and application.

Objective: To separate and quantify this compound from its potential degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Sample for analysis

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a working standard of 0.1 mg/mL by diluting with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Accurately weigh and dissolve your sample in acetonitrile to achieve a nominal concentration of 1 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Evaluation: Compare the retention time of the main peak in your sample to that of the reference standard. The presence of additional peaks indicates impurities or degradation products. The relative peak areas can be used to estimate the purity of your sample.

IV. Visualizing Decomposition and Experimental Workflows

To further clarify the potential degradation pathways and the experimental approach to stability testing, the following diagrams are provided.

G MBHB This compound Hydrolysis_Product 4-bromo-3-(hydroxymethyl)benzoic acid MBHB->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product_1 Methyl 4-bromo-3-formylbenzoate MBHB->Oxidation_Product_1 Oxidation ([O]) Debromination_Product Methyl 3-(hydroxymethyl)benzoate MBHB->Debromination_Product Reductive Debromination (e.g., H₂/Pd) Oxidation_Product_2 4-bromo-3-carboxybenzoate Oxidation_Product_1->Oxidation_Product_2 Further Oxidation ([O])

Caption: Potential degradation pathways of this compound.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal (e.g., 60°C) Thermal->HPLC Photo Photolytic (UV/Vis light) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Identify Unknowns Start Pure MBHB Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for a forced degradation study of this compound.

V. Concluding Remarks

The stability of this compound is critical for the success of your research and development activities. By understanding its potential degradation pathways and implementing proper storage and handling procedures, you can minimize the risk of decomposition. Should you encounter any stability issues, the troubleshooting guide and analytical methods provided here offer a robust framework for investigation. For further assistance, always refer to the supplier's Certificate of Analysis and Safety Data Sheet for your specific lot of material.

VI. References

  • Chen, J., Niu, J., Martens, D., Quan, X., Yang, F., Kettrup, A., & Schramm, K.-W. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.

  • ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.

  • Weidlich, T., Kamenická, B., Beneš, L., & Čičmancová, V. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.

  • National Institutes of Health. (2022, March 22). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products.

  • Weidlich, T., Kamenická, B., Beneš, L., & Čičmancová, V. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 699.

  • SIELC Technologies. (2018, May 16). 4-Bromo-3-methylbenzoic acid.

  • The Royal Society of Chemistry. (n.d.). 4.

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.

  • BLD Pharm. (n.d.). 106291-80-9|Methyl 4-bromo-3-hydroxybenzoate.

  • Sigma-Aldrich. (n.d.). Methyl 4-bromo-3-methylbenzoate 95.

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

  • ChemicalBook. (n.d.). This compound(254746-40-2) 1 H NMR.

  • ChemicalBook. (n.d.). METHYL 4-BROMO-3-HYDROXYBENZOATE(106291-80-9) 1H NMR.

  • TCI EUROPE N.V. (n.d.). Methyl 4-Bromo-3-hydroxybenzoate.

  • National Institutes of Health. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.

  • Jain, P. S., Chaudhari, H. P., Patil, G. B., & Surana, S. J. (2017). Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product. Biomedical Journal of Scientific & Technical Research.

  • RJPT. (n.d.). A Review: Stability Indicating Forced Degradation Studies.

  • Jain, P. S., Chaudhari, H. P., Patil, G. B., & Surana, S. J. (2017, October 24). Force Degradation Study of Rizatriptan Benzoate by Rp. Biomedical Journal of Scientific & Technical Research.

  • Biosynth. (n.d.). Methyl-3-bromo-4-hydroxybenzoate.

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

  • PubChemLite. (n.d.). This compound (C9H9BrO3).

  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate.

  • Thermo Fisher Scientific. (2024, March 31). Methyl 3-bromo-4-hydroxybenzoate - SAFETY DATA SHEET.

  • ChemicalBook. (n.d.). METHYL 4-BROMO-3-HYDROXYBENZOATE.

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 4-Bromo-3-hydroxybenzoate 106291-80-9.

  • Simson Pharma Limited. (n.d.). Methyl 3-bromo-4-hydroxybenzoate.

  • BMRB. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3).

  • Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.

  • Thermo Scientific Chemicals. (n.d.). Methyl 3-bromo-4-hydroxybenzoate, 98% 50 g.

  • PubChemLite. (n.d.). Methyl 3-bromo-4-(hydroxymethyl)benzoate (C9H9BrO3).

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Technical Support Center: Troubleshooting Low Yields in Coupling Reactions of Methyl 4-bromo-3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-bromo-3-(hydroxymethyl)benzoate. This molecule is a valuable building block, but its dual functional groups—a hydroxymethyl group and a methyl ester—coupled with steric hindrance around the bromine atom, can present unique challenges in palladium-catalyzed cross-coupling reactions. This guide is structured in a question-and-answer format to directly address common issues and provide logically sound, field-proven solutions to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction shows little to no conversion of the starting material. What are the primary causes and how can I fix this?

Low or no conversion is one of the most common issues and typically points to a problem with the catalytic cycle's initiation or turnover. The key steps in a typical Suzuki-Miyaura coupling are oxidative addition, transmetalation, and reductive elimination.[1][2] A failure at any of these stages will stall the reaction.

Potential Cause 1A: Inefficient Catalyst Activation or Decomposition

The active catalyst in most cross-coupling reactions is a Pd(0) species.[3][4] Many common precursors, like Pd(OAc)₂, are Pd(II) salts that must be reduced in situ to Pd(0) to enter the catalytic cycle.[4][5] If this reduction is inefficient or if the resulting Pd(0) catalyst is unstable, the reaction will not proceed.

  • Troubleshooting Steps:

    • Switch to a Pd(0) Precursor: Use a direct source of Pd(0) such as Pd₂(dba)₃ or Pd(PPh₃)₄.[6] This removes the variable of in situ reduction. Note that Pd(0) sources can be sensitive to air and may degrade over time, forming inactive palladium black.[6]

    • Use Pre-formed Catalysts: Employ air-stable Pd(II) pre-catalysts that are designed for rapid and clean activation to Pd(0). Buchwald pre-catalysts (e.g., SPhos Precatalyst) are excellent for this purpose.

    • Ensure an Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands.[5] Ensure your reaction setup is thoroughly degassed. A common method is to perform several "freeze-pump-thaw" cycles on the solvent or to sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[7]

Potential Cause 1B: Poor Oxidative Addition

The oxidative addition of the aryl bromide to the Pd(0) center is the first and often rate-determining step.[1] The bromine atom on your substrate is ortho to a hydroxymethyl group, which introduces steric hindrance that can slow this step down considerably.[8]

  • Troubleshooting Steps:

    • Select an Appropriate Ligand: Standard ligands like PPh₃ may not be effective. Use bulky, electron-rich phosphine ligands that are known to accelerate oxidative addition for sterically hindered substrates.[9] Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)₃) families are excellent choices.[5][10][11]

    • Increase Temperature: Oxidative addition is an energy-intensive step. If your reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increasing it to 100-110 °C (solvent permitting) can often overcome the activation barrier.

Potential Cause 1C: Incorrect Base or Solvent Combination

The base plays multiple crucial roles: it activates the organoboron species for transmetalation and neutralizes the acid generated during the cycle.[1] The solvent must solubilize all components and facilitate the interaction between the organic and aqueous phases (in many Suzuki reactions).

  • Troubleshooting Steps:

    • Screen Bases: A weak base like K₂CO₃ might not be sufficient. Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Cesium carbonate is often effective in difficult couplings due to the higher solubility of its fluoride salts and the cation's effect.

    • Optimize Solvent System: For Suzuki reactions, a mixture of an organic solvent (like Dioxane, Toluene, or THF) with water is common.[6] If solubility is an issue, consider a polar aprotic solvent like DMF, but be aware it can sometimes participate in side reactions at high temperatures.[12]

FAQ 2: My starting material is consumed, but I'm getting a complex mixture of side products. What are the likely culprits?

The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

Potential Cause 2A: Protodebromination (Hydrodehalogenation)

This is the replacement of the bromine atom with a hydrogen atom, yielding "Methyl 3-(hydroxymethyl)benzoate." This side reaction is common in palladium-catalyzed processes and can be promoted by trace water or other proton sources.[13][14]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: While some Suzuki protocols require water, if protodebromination is severe, try switching to strictly anhydrous conditions. Use dry solvents and reagents.

    • Change the Base: Some bases can facilitate this pathway. If using a hydroxide base (e.g., NaOH), switch to a carbonate (K₂CO₃) or phosphate (K₃PO₄).

    • Ligand Choice: The choice of phosphine ligand can influence the balance between cross-coupling and hydrodehalogenation.[13] Screening different bulky monophosphine ligands is recommended.

Potential Cause 2B: Homocoupling of the Boronic Acid/Ester

This side reaction forms a biaryl product derived from two molecules of your boronic acid coupling partner. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your reaction mixture is free of oxygen before heating.

    • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. Using a large excess can sometimes favor homocoupling.

    • Add the Aryl Bromide Last: Add the aryl bromide to the pre-heated mixture of the boronic acid, base, and catalyst. This can sometimes suppress the homocoupling of the more reactive boronic acid.

FAQ 3: I suspect the hydroxymethyl group is interfering with the reaction. Is this possible and what can I do?

Yes, the free hydroxyl group can cause several issues. Alcohols can coordinate to the palladium center, and the primary alcohol in your substrate can even act as a reducing agent for Pd(II) precursors, which can complicate the controlled generation of the active Pd(0) catalyst.[5]

Potential Cause 3A: Coordination to Palladium or Reaction with Base

The lone pairs on the hydroxyl oxygen can coordinate to the palladium catalyst, potentially inhibiting other steps of the catalytic cycle. Additionally, a strong base could deprotonate the alcohol, forming an alkoxide that might participate in unwanted side reactions.

  • Troubleshooting Solution: Protection/Deprotection Strategy The most robust solution is to protect the hydroxymethyl group before the coupling reaction and deprotect it afterward. This strategy isolates the reactive group from the reaction conditions.

    • Protection: A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice. It is stable to the basic conditions of most coupling reactions but can be easily removed later.

    • Deprotection: The TBS group can be cleanly removed after the coupling using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or acidic conditions.

Experimental Protocols & Data

Protocol 1: General Screening for Suzuki-Miyaura Coupling

This protocol is designed to efficiently screen key parameters to find optimal conditions.

  • Setup: To an array of oven-dried reaction vials equipped with stir bars, add the boronic acid (1.2 equiv.), base (2.0-3.0 equiv.), and this compound (1.0 equiv.).

  • Inert Atmosphere: Seal the vials and purge with Argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.2 M concentration) to each vial.

  • Catalyst Addition: In a separate glovebox or under a positive pressure of Argon, prepare stock solutions of the desired palladium precursor and ligand. Add the appropriate amounts to each vial.

  • Reaction: Place the vials in a pre-heated aluminum block at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine conversion and side product formation.

Table 1: Recommended Starting Conditions for Screening Suzuki Coupling

Parameter Condition A (Standard) Condition B (For Hindered Substrates) Condition C (Anhydrous)
Pd Precursor Pd(OAc)₂ (2 mol%) (SPhos)₂PdCl₂ (2 mol%) Pd₂(dba)₃ (1 mol%)
Ligand PPh₃ (4 mol%) SPhos (4 mol%) XPhos (3 mol%)
Base K₂CO₃ (2 equiv.) K₃PO₄ (3 equiv.) Cs₂CO₃ (2 equiv.)
Solvent Dioxane / H₂O (4:1) Toluene / H₂O (10:1) THF (anhydrous)

| Temperature | 100 °C | 110 °C | 80 °C |

Visualizations

Catalytic Cycle and Troubleshooting Logic

The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura reaction and a decision-making workflow for troubleshooting low yields.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd(0)L2->OxAdd + Ar-Br Trans Transmetalation (Ar-Pd(II)-Ar') OxAdd->Trans + Ar'-B(OR)2 + Base RedElim Reductive Elimination Trans->RedElim Isomerization RedElim->Pd(0)L2 + Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Is Starting Material Consumed? Start->Check_Conversion No_Conversion Catalyst/Reaction Condition Issue Check_Conversion->No_Conversion No Side_Products Side Reaction Issue Check_Conversion->Side_Products Yes Sol_Catalyst Use Pd(0) source (e.g., Pd₂(dba)₃) No_Conversion->Sol_Catalyst Sol_Ligand Use bulky, e⁻-rich ligand (e.g., SPhos, XPhos) No_Conversion->Sol_Ligand Sol_Temp Increase Temperature No_Conversion->Sol_Temp Sol_Base Screen stronger base (K₃PO₄, Cs₂CO₃) No_Conversion->Sol_Base Check_Protodebromination Protodebromination (Ar-H formed)? Side_Products->Check_Protodebromination Check_Homocoupling Homocoupling (Ar'-Ar' formed)? Check_Protodebromination->Check_Homocoupling No Sol_Anhydrous Use anhydrous conditions Check_Protodebromination->Sol_Anhydrous Yes Check_Decomposition Substrate Decomposition? Check_Homocoupling->Check_Decomposition No Sol_Degas Improve degassing (Freeze-Pump-Thaw) Check_Homocoupling->Sol_Degas Yes Sol_Protect Protect -CH₂OH group (e.g., TBS ether) Check_Decomposition->Sol_Protect Yes

Caption: Decision tree for troubleshooting low-yield coupling reactions.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Hussain, F. H. S., et al. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Zhang, X., et al. (2018). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2016). MDPI. Available at: [Link]

  • Ghaffari, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Singh, R., et al. (2019). The Heck coupling reactions of aryl bromides with styrene. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Available at: [Link]

  • Kelly, C. B., et al. (2016). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. Available at: [Link]

  • Shen, B., et al. (2021). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]

  • Reddy, V. P., et al. (2015). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, Z., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Gevorgyan, V., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. PMC. Available at: [Link]

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Technical Support Center: Efficient Removal of Palladium Catalysts from "Methyl 4-bromo-3-(hydroxymethyl)benzoate" Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for chemists and researchers engaged in the synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate and its analogues. The efficient removal of residual palladium from your reaction mixture is a critical determinant of product purity, downstream reaction efficiency, and, in pharmaceutical applications, regulatory compliance. This guide provides in-depth, troubleshooting-focused advice to navigate the common and complex challenges associated with palladium catalyst removal for this specific chemical entity.

Understanding the Challenge: The Chemistry of this compound

The molecular structure of this compound presents a unique set of considerations for palladium removal. The presence of both a hydroxyl (-OH) and a methyl ester (-COOCH₃) group, in addition to the aromatic ring, can lead to chelation with residual palladium species. This interaction can render the palladium more soluble in the organic phase, making standard filtration techniques less effective. Furthermore, the polarity of the molecule influences its solubility in various solvents, which is a key factor in selecting an appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium from my reaction mixture?

A1: The most common and effective methods for palladium removal can be broadly categorized as follows:

  • Adsorption: This involves the use of solid-supported materials that bind to palladium species, which are then removed by filtration. Common adsorbents include activated carbon and specialized metal scavengers with functional groups like thiol, thiourea, and dimercaptotriazine (DMT).[1]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® is a straightforward method to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2][3]

  • Crystallization: Purifying your final product through crystallization can effectively leave palladium impurities behind in the mother liquor.

  • Liquid-Liquid Extraction: This technique can be employed to partition certain palladium salts into an aqueous phase, separating them from your desired product in the organic phase.[2]

  • Chromatography: Column chromatography is a standard purification technique that can separate your product from the palladium catalyst and other impurities.[2]

Q2: I'm observing significant product loss during purification. What could be the cause and how can I mitigate it?

A2: Product loss is a common issue, often stemming from the non-specific binding of your product to the purification medium, especially with highly porous materials like activated carbon. The polar nature of the hydroxyl and ester groups in this compound can exacerbate this issue.

Troubleshooting Steps:

  • Minimize Adsorbent Quantity: Use the minimum effective amount of scavenger or activated carbon. Titrate the amount of scavenger to determine the optimal loading.

  • Scavenger Screening: Test a panel of scavengers with varying functional groups and backbones (silica vs. polymer) to identify one with high selectivity for palladium and low affinity for your product.

  • Solvent Optimization: The solvent system plays a crucial role. A solvent in which your product is highly soluble can reduce its adsorption onto the solid support. For this compound, which is soluble in methanol, chloroform, and dichloromethane, consider using these as part of your solvent system during the scavenging step.[4]

  • Alternative Methods: If product loss remains high with adsorption methods, consider switching to crystallization or a targeted liquid-liquid extraction protocol.

Q3: My palladium removal is inconsistent from batch to batch. What are the likely variables?

A3: Inconsistent results often point to subtle variations in the reaction work-up or the nature of the palladium species at the end of the reaction.

Troubleshooting Steps:

  • Standardize Work-Up: Ensure a consistent work-up procedure before initiating palladium removal. This helps to maintain a more uniform state of the palladium species (e.g., oxidation state, coordination environment).

  • Consider a Pre-Treatment Step: A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily removed form.

  • Broad-Spectrum Scavengers: Employ scavengers known to be effective against a wider range of palladium species. Dimercaptotriazine (DMT)-based scavengers are often a good choice in this regard.[1]

  • Analyze Palladium State: If possible, try to get an indication of the palladium oxidation state (Pd(0) vs. Pd(II)) in your crude mixture, as this can guide the selection of the most effective scavenger.

Troubleshooting Guide: Specific Scenarios

Issue Potential Cause Recommended Action & Scientific Rationale
High residual palladium after filtration through Celite®. The palladium species is likely homogeneous (dissolved) and not effectively trapped by the filter aid. The hydroxyl and ester groups on your molecule may be forming soluble complexes with the palladium.Action: Implement a scavenging step post-filtration. Thiol-based silica scavengers are particularly effective at chelating soluble palladium. Rationale: Scavengers have functional groups with a high affinity for palladium, forming a solid-supported complex that can be easily filtered off.
Discoloration of the final product, suggesting colloidal palladium. Colloidal palladium can be challenging to remove by simple filtration due to its small particle size.Action: Treat the solution with a scavenger and/or activated carbon with vigorous stirring for an extended period (2-18 hours). A subsequent filtration through a fresh Celite® pad is recommended. Rationale: The extended contact time and high surface area of the adsorbent help to capture the finely dispersed colloidal particles.
Palladium removal is inefficient even with scavengers. Strong chelation of palladium to your product molecule via the hydroxyl and/or ester groups is a likely cause.Action: 1. Optimize Scavenging Conditions: Experiment with a higher scavenger-to-palladium ratio, increased temperature (e.g., 40-60 °C), and longer treatment times. 2. Solvent Modification: Alter the solvent polarity to potentially disrupt the product-palladium chelation. 3. pH Adjustment: A careful adjustment of the pH (if your molecule is stable) might alter the chelation equilibrium.

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
  • Dissolution: Dissolve the crude this compound reaction mixture in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally for your specific reaction.

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger-palladium complex.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.

Protocol 2: Purification via Crystallization
  • Solvent Selection: Choose a solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol or ethanol/water mixtures are good starting points.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the palladium impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the palladium content of the purified product.

Decision-Making Workflow for Palladium Removal

Palladium_Removal_Workflow Workflow for Selecting a Palladium Removal Method start Start: Crude Reaction Mixture is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous celite_filtration Perform Celite® Filtration is_heterogeneous->celite_filtration Yes scavenging Implement Scavenging Protocol (e.g., Thiol-Silica) is_heterogeneous->scavenging No analyze_pd_1 Analyze Residual Pd celite_filtration->analyze_pd_1 analyze_pd_1->scavenging Pd > Limit end End: Purified Product analyze_pd_1->end Pd < Limit analyze_pd_2 Analyze Residual Pd scavenging->analyze_pd_2 is_product_loss_high Is product loss significant? analyze_pd_2->is_product_loss_high Pd > Limit or Inconsistent analyze_pd_2->end Pd < Limit optimize_scavenging Optimize Scavenging (equivalents, temp, time, solvent) is_product_loss_high->optimize_scavenging No crystallization Consider Crystallization or Extraction is_product_loss_high->crystallization Yes optimize_scavenging->analyze_pd_2 crystallization->analyze_pd_2

Caption: A decision-making workflow for selecting an appropriate palladium removal method.

References

  • Reddit. (2024). Your trick to remove residual palladium. r/Chempros. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]

  • Journal of the Chemical Society, Dalton Transactions. (2000). Interplay between the palladium(II) ion, unidentate ligands and hydroxyl groups from a bidentate ligand in a new complex that catalyses hydration and alcoholysis of nitrile and urea. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?[Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • SciSpace. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. [Link]

  • ResearchGate. (2007). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. [Link]

  • NIH. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. [Link]

  • ResearchGate. (2018). Palladium (II)-catalyzed C-H bond functionalization of aromatic and heteroaromatic esters with acrylates under ligand-free conditions and their Anti-microbial evaluation. [Link]

  • NIH. (2021). Palladium(II)-Catalyzed Nondirected C(sp2)–H Alkoxycarbonylation of Arenes. [Link]

  • Royal Society of Chemistry. (2005). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. [Link]

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Impact of solvent choice on "Methyl 4-bromo-3-(hydroxymethyl)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate

A Guide for Synthetic Chemists on the Critical Impact of Solvent Selection

Welcome to the technical support center for the synthesis of key pharmaceutical intermediates. This guide, prepared by our senior application scientists, provides in-depth troubleshooting and practical advice for the synthesis of this compound. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles. The focus of this document is the critical, yet often overlooked, role of solvent choice in the selective reduction of the precursor, Methyl 4-bromo-3-formylbenzoate.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the synthesis, focusing on the causality behind reagent and solvent selection.

Q1: What is the preferred industrial route for synthesizing this compound, and why is the solvent so important?

A1: The most efficient and common route is the selective reduction of the aldehyde group in the precursor, Methyl 4-bromo-3-formylbenzoate, using sodium borohydride (NaBH₄). This method is favored over multi-step processes from other starting materials due to its high yield and selectivity.

The choice of solvent is paramount because it directly modulates the reactivity and stability of sodium borohydride.[1][2]

  • Reactivity Modulation: Solvents can activate the carbonyl group of the aldehyde, making it more susceptible to hydride attack. Protic solvents, for instance, can hydrogen-bond to the carbonyl oxygen, increasing its electrophilicity.[1][3]

  • Reagent Stability: Sodium borohydride reacts with protic solvents like methanol or water, leading to its decomposition and the evolution of hydrogen gas.[2]

  • Solubility and Reaction Kinetics: NaBH₄ has limited solubility in many aprotic solvents like THF, which can lead to slow or incomplete reactions if not properly managed.[4]

Therefore, the solvent system is not merely a medium for the reaction but an active participant that dictates the reaction's efficiency, speed, and safety.

Q2: How does the mechanism of a NaBH₄ reduction differ in a protic solvent (e.g., Methanol) versus an aprotic solvent (e.g., THF)?

A2: The solvent fundamentally alters the reaction pathway and the nature of the reducing species.

  • In Protic Solvents (Methanol, Ethanol): These are the most common solvents for NaBH₄ reductions of aldehydes and ketones.[4] The primary mechanism involves the activation of the carbonyl group via hydrogen bonding from the solvent. This makes the carbonyl carbon more electron-deficient and ready for nucleophilic attack by the hydride ion (H⁻) from NaBH₄.[3] While effective, a key drawback is the concurrent reaction of NaBH₄ with the solvent, which consumes the reagent.[2]

  • In Aprotic Solvents (THF): NaBH₄ is poorly soluble and significantly less reactive in THF alone.[4] For less reactive functional groups like esters, this often results in very long reaction times.[5] However, the system can be dramatically enhanced by adding a small, controlled amount of a protic co-solvent like methanol. This generates more reactive sodium methoxyborohydrides in situ, which are more potent reducing agents.[5] This mixed-solvent approach offers a balance between reagent stability and enhanced reactivity.

The diagram below illustrates the activating role of a protic solvent.

G cluster_0 A Aldehyde Carbonyl (C=O) C Activated Carbonyl A->C H-Bonding Activation B Protic Solvent (R-OH) E Tetrahedral Intermediate C->E Hydride Attack D [BH4]- F Alcohol Product E->F Protonation (from solvent)

Caption: Role of protic solvent in carbonyl activation.

Q3: Is there a risk of reducing the methyl ester group in my starting material?

A3: This is a crucial question of chemoselectivity. Sodium borohydride (NaBH₄) is a mild reducing agent and is generally selective for aldehydes and ketones over less reactive functional groups like esters.[2][3] Under standard conditions (low temperature, controlled reaction time), the methyl ester group of Methyl 4-bromo-3-formylbenzoate will remain intact.

However, over-reduction can occur under certain circumstances:

  • Use of a Stronger Reducing Agent: If LiAlH₄ (Lithium Aluminum Hydride) were used instead of NaBH₄, both the aldehyde and the ester would be reduced to primary alcohols.[3]

  • Forcing Conditions: Prolonged reaction times at elevated temperatures, especially in the presence of activating additives like LiCl, can sometimes lead to slow reduction of the ester even with NaBH₄.[1]

It is essential to confirm the identity of your reducing agent and monitor the reaction's progress (e.g., by TLC) to prevent the formation of the diol byproduct.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems you may encounter during the synthesis.

Problem: Incomplete or Stalled Reaction

  • Symptom: TLC or LC-MS analysis shows a significant amount of the starting material, Methyl 4-bromo-3-formylbenzoate, remaining after the expected reaction time.

  • Troubleshooting Flowchart:

G Start Incomplete Reaction Detected Q1 What solvent was used? Start->Q1 A1_THF Pure THF / Aprotic Q1->A1_THF Aprotic A1_MeOH Methanol / Protic Q1->A1_MeOH Protic Sol_THF Cause: Poor NaBH4 reactivity/solubility. Solution: 1. Add MeOH (5-10% v/v) to activate. 2. Switch to a fully protic solvent system. A1_THF->Sol_THF Q2_MeOH How many equivalents of NaBH4 were used? A1_MeOH->Q2_MeOH A2_Low < 1.5 equivalents Q2_MeOH->A2_Low Low A2_High > 1.5 equivalents Q2_MeOH->A2_High Sufficient Sol_LowEq Cause: Reagent consumed by reaction with protic solvent. Solution: Increase NaBH4 to 2-3 equivalents. Ensure slow, portion-wise addition. A2_Low->Sol_LowEq Check_Temp Final Check: Was the reaction kept at 0°C for the entire duration? Solution: Allow to warm to RT after initial addition is complete. A2_High->Check_Temp

Caption: Troubleshooting flowchart for incomplete reduction.

Problem: Formation of a Highly Polar Byproduct

  • Symptom: A new spot, more polar than the desired product (lower Rf on normal phase TLC), is observed. Mass spectrometry analysis is consistent with the diol byproduct (from the reduction of both aldehyde and ester).

  • Root Cause Analysis:

    • Incorrect Reagent: Verify that NaBH₄ was used and not a more powerful hydride donor like LiAlH₄.

    • Excessive Temperature: Running the reaction at elevated temperatures (e.g., reflux) can provide enough energy to slowly reduce the ester.

    • Cross-Contamination: Ensure glassware was free of residual stronger reducing agents from previous experiments.

  • Corrective Actions:

    • Strictly adhere to the recommended temperature profile (initial addition at 0 °C).

    • Monitor the reaction closely and quench it as soon as the starting aldehyde is consumed.

    • If using a mixed THF/MeOH system, do not exceed 10-15% v/v of methanol, as higher concentrations can increase the rate of unwanted side reactions.

Problem: Difficult Work-up and Product Isolation

  • Symptom: Formation of a persistent emulsion during the aqueous quench and extraction, or isolation of the product contaminated with boron salts.

  • Root Cause Analysis:

    • Inefficient Quench: Simply quenching with water can form stable borate-alkoxide complexes that are difficult to break down and extract.

    • Incorrect pH: A neutral or basic work-up may not fully hydrolyze all boron species.

  • Optimized Work-up Protocol:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding 1M HCl or saturated aqueous NH₄Cl solution until gas evolution ceases. This acidic quench neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediates.

    • If a mixed solvent system was used, remove the organic solvent (THF) under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent like Ethyl Acetate (3x).

    • Wash the combined organic layers with water and then with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.

Part 3: Comparative Protocols and Data

The choice of solvent system represents a trade-off between reaction rate and reagent stability. Below are two validated protocols with a comparison of their typical outcomes.

Protocol 1: Synthesis in a Protic Solvent (Methanol)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 4-bromo-3-formylbenzoate (1.0 eq).

  • Dissolution: Add anhydrous Methanol (approx. 0.1 M concentration) and cool the resulting solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Note: Gas evolution (H₂) will be observed.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is fully consumed.

  • Work-up: Follow the "Optimized Work-up Protocol" described in the troubleshooting section.

Protocol 2: Synthesis in a Mixed Aprotic/Protic System (THF/Methanol)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 4-bromo-3-formylbenzoate (1.0 eq).

  • Dissolution: Add anhydrous Tetrahydrofuran (THF, approx. 0.1 M concentration) and stir until the solid is dissolved.

  • Co-solvent Addition: Add anhydrous Methanol (10% of the THF volume). Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add Sodium Borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes. Note: Gas evolution will be significantly less than in pure methanol.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-5 hours.[5]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Follow the "Optimized Work-up Protocol" described in the troubleshooting section.

Data Summary: Comparison of Solvent Systems
ParameterProtocol 1 (Methanol)Protocol 2 (THF/Methanol)Rationale & Reference
Reaction Time ~1-2 hours~2-5 hoursMethanol provides faster kinetics via carbonyl activation but also faster reagent decomposition.[2][5]
NaBH₄ Equivalents 1.5 - 2.0 eq1.1 - 1.3 eqMore reagent is needed in pure methanol to compensate for decomposition by the solvent.[2]
Typical Yield >90%>90%Both methods are high-yielding when performed correctly.
Selectivity ExcellentExcellentBoth systems are highly selective for the aldehyde over the ester under these conditions.[3]
Key Advantage Rapid reaction completion.Greater control, stability of NaBH₄.The mixed system is often preferred for larger-scale reactions where heat management is critical.

References

  • Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

Sources

Temperature control in the synthesis of "Methyl 4-bromo-3-(hydroxymethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of temperature control in the synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate. This guide is intended for researchers, scientists, and drug development professionals aiming to optimize this synthetic transformation, ensuring high yield and purity.

Introduction to the Synthesis

The synthesis of this compound typically involves the selective reduction of the aldehyde functional group of a precursor, Methyl 4-bromo-3-formylbenzoate, using a mild reducing agent such as sodium borohydride (NaBH₄). While seemingly straightforward, precise temperature control is paramount to the success of this reaction. It dictates the reaction rate, minimizes side product formation, and ensures the chemoselective reduction of the aldehyde in the presence of the methyl ester.

This guide will explore the causality behind these experimental choices and provide a self-validating system for protocols, grounded in established chemical principles.

Troubleshooting Guide & FAQs

Question 1: My reaction is proceeding very slowly or not at all. What is the likely cause and how can I resolve it?

Answer:

A sluggish reaction is often indicative of suboptimal temperature conditions. While low temperatures are crucial for selectivity, excessively low temperatures can significantly decrease the reaction rate.

  • Causality: The reduction of an aldehyde with sodium borohydride has an activation energy that must be overcome. If the temperature of the reaction mixture is too low, the kinetic energy of the reacting molecules may be insufficient to initiate the reaction at a practical rate.

  • Troubleshooting Steps:

    • Verify Thermometer Accuracy: Ensure your thermometer is calibrated and accurately reflects the internal temperature of the reaction mixture.

    • Gradual Temperature Increase: If the reaction is confirmed to be at a very low temperature (e.g., below 0°C) and is not progressing, you can allow the reaction to slowly warm to 0°C. If using a cooling bath, allow it to equilibrate to a slightly higher temperature.

    • Solvent Considerations: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol are commonly used and generally facilitate the reaction at low temperatures.[1][2]

Question 2: I'm observing the formation of impurities in my final product. Could this be related to temperature?

Answer:

Yes, the formation of impurities is frequently linked to improper temperature control, particularly elevated temperatures.

  • Causality: Sodium borohydride is a chemoselective reducing agent, favoring the reduction of aldehydes and ketones over less reactive functional groups like esters.[1][2][3][4] However, this selectivity is temperature-dependent. At higher temperatures, the increased kinetic energy can enable the reduction of the methyl ester group, leading to the formation of a diol byproduct. Additionally, side reactions with the solvent can occur at elevated temperatures.

  • Troubleshooting Steps:

    • Maintain Low Temperature: It is critical to maintain the reaction temperature at or below 0°C, typically by using an ice-water bath.[4] This ensures the selective reduction of the more reactive aldehyde group.

    • Controlled Reagent Addition: Add the sodium borohydride portion-wise to the reaction mixture. This helps to dissipate the heat generated from the exothermic reaction and maintain a stable low temperature.

    • Vigorous Stirring: Ensure efficient stirring to promote even heat distribution and prevent localized "hot spots" within the reaction vessel.

Question 3: The reaction seems to be bubbling excessively, even at low temperatures. What is happening and is it a cause for concern?

Answer:

Excessive bubbling, or effervescence, is likely due to the reaction of sodium borohydride with the protic solvent (e.g., methanol or ethanol) to produce hydrogen gas. While some bubbling is expected, vigorous gas evolution can indicate a problem.

  • Causality: Sodium borohydride can react with alcohols to form alkoxyborohydrides and hydrogen gas.[3] This reaction is accelerated by increased temperature and lower pH.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure the temperature is maintained at 0°C or slightly below. The rate of hydrogen evolution is significantly reduced at lower temperatures.

    • pH Consideration: While not always necessary for this specific reduction, in some cases, the addition of a small amount of a base (e.g., a drop of NaOH solution) can increase the pH and stabilize the sodium borohydride, reducing its decomposition by the solvent.

    • Adequate Headspace and Venting: Ensure the reaction vessel has sufficient headspace and is not sealed to prevent pressure buildup from the hydrogen gas produced.

Question 4: What is the optimal temperature range for this reduction, and why is it so critical?

Answer:

The optimal temperature range for the selective reduction of Methyl 4-bromo-3-formylbenzoate to this compound is 0°C to 5°C .

  • Criticality of the Temperature Range:

    • Below 0°C: The reaction rate may become impractically slow.

    • Above 5°C: The risk of side reactions, particularly the reduction of the methyl ester, increases significantly, leading to a less pure product and lower yield of the desired compound.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Methyl 4-bromo-3-formylbenzoate

  • Methanol (reagent grade)

  • Sodium borohydride

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromo-3-formylbenzoate in methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches an internal temperature of 0°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water while maintaining the low temperature.

  • Workup:

    • Remove the flask from the ice bath and allow it to warm to room temperature.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Data Presentation

ParameterRecommended ValueRationale
Reaction Temperature 0°C to 5°COptimal for selective aldehyde reduction and minimizing side reactions.
Solvent Methanol or EthanolProtic solvent that facilitates the reaction at low temperatures.
Reducing Agent Sodium BorohydrideMild and chemoselective for aldehydes over esters.
Addition of NaBH₄ Portion-wiseControls exotherm and maintains stable low temperature.

Visualizations

Reaction Pathway

Reaction_Pathway Start Methyl 4-bromo-3-formylbenzoate Product This compound Start->Product Reduction Reagent NaBH₄, Methanol Reagent->Product Temp 0-5°C Temp->Product

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Corrective Action Issue Low Yield / Impurities Cause Improper Temperature Control Issue->Cause is likely due to Solution1 Maintain 0-5°C Cause->Solution1 mitigate by Solution2 Portion-wise Reagent Addition Cause->Solution2 mitigate by Solution3 Vigorous Stirring Cause->Solution3 mitigate by

Caption: Troubleshooting workflow for synthesis issues.

References

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

  • MDPI. (2020). Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. Retrieved from [Link]

  • MDPI. (2020). Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link] bh4-for-the-reduction-of-aldehydes-and-ketones/

  • PubMed. (2018). Room Temperature Chemoselective Deoxygenation of Aromatic Ketones and Aldehydes Promoted by a Tandem Pd/TiO2 + FeCl3 Catalyst. Retrieved from [Link]

  • ACS Publications. (2018). Room Temperature Chemoselective Deoxygenation of Aromatic Ketones and Aldehydes Promoted by a Tandem Pd/TiO2 + FeCl3 Catalyst. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • ACS Publications. (2020). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Retrieved from [Link]

  • Chegg. (2019). Solved Chemoselectivity of Sodium Borohydride Reductions. Retrieved from [Link]

  • YouTube. (2022). NaBH4 & LiAlH4 Reductions (IOC 23). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Chegg. (2018). Solved More specifically, the reduction of methyl. Retrieved from [Link]

  • ResearchGate. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Retrieved from [Link]

  • ResearchGate. (2016). At what temperature ester reduction with sodium borohydride is done?. Retrieved from [Link]

  • PubMed. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. Retrieved from [Link]

  • ResearchGate. (2017). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

  • University at Buffalo. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • ResearchGate. (2011). Methyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved from [Link]

Sources

Technical Support Center: Purifying Methyl 4-bromo-3-(hydroxymethyl)benzoate via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic purification of Methyl 4-bromo-3-(hydroxymethyl)benzoate. This document is designed for researchers, medicinal chemists, and process development professionals who require a high-purity sample of this versatile chemical intermediate. We will move beyond basic protocols to explain the underlying principles and provide robust troubleshooting strategies based on the compound's specific chemical properties.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the critical preliminary questions to consider before beginning your purification.

Q1: What are the key physicochemical properties of this compound that influence its purification?

Answer: Understanding the molecule's structure is paramount for designing an effective purification strategy.

  • Structure and Polarity: this compound possesses a methyl ester and a primary benzyl alcohol functional group. These groups, particularly the hydroxyl moiety, make it a moderately polar compound. The aromatic ring and bromine atom contribute some non-polar character. This polarity profile makes it an ideal candidate for normal-phase chromatography.

  • Solubility: Based on structurally related compounds, it is expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol[1]. It will have lower solubility in non-polar solvents like hexane.

  • Potential Stability Issues: The benzyl alcohol group is susceptible to degradation under certain conditions. On highly acidic surfaces, such as standard silica gel, there is a risk of in-column dehydration or other acid-catalyzed side reactions[2][3]. A stability study on a similar nitro-substituted bromomethylbenzoic acid showed significant degradation under both acidic and alkaline hydrolytic conditions[4]. Therefore, prolonged exposure to the stationary phase should be minimized.

Q2: What is the recommended stationary phase and why?

Answer: The choice of stationary phase is critical for both separation and compound stability.

  • Primary Recommendation: Standard Silica Gel (60 Å, 230-400 mesh). Silica gel is the default and most cost-effective choice for normal-phase chromatography and is well-suited for separating moderately polar compounds[3][5]. Its slightly acidic nature is the primary point of concern[3].

  • Alternative/Troubleshooting Phases:

    • Deactivated Silica Gel: If you observe compound degradation (see Troubleshooting section), you can deactivate the silica gel. This is achieved by flushing the packed column with your starting eluent mixture containing a small amount of a base, typically ~0.5-1% triethylamine (Et3N), to neutralize the acidic silanol groups.

    • Alumina (Neutral): Alumina is another polar stationary phase but can be purchased in neutral, acidic, or basic forms. Neutral alumina is an excellent alternative if silica's acidity proves problematic[3].

Q3: How do I determine the optimal mobile phase (eluent) for my separation?

Answer: The mobile phase is the most important variable to optimize. The goal is to find a solvent system that provides a good retention factor (Rf) for the target compound and maximal separation from impurities.

  • Technique: Thin-Layer Chromatography (TLC). Before running a column, you must optimize the eluent using TLC. Use the same stationary phase for your TLC plate as you will for your column (e.g., silica gel).

  • Recommended Solvent System: A mixture of Hexane and Ethyl Acetate (EtOAc) is the standard and most effective choice for this class of compounds. Hexane is the non-polar "weak" solvent, and ethyl acetate is the polar "strong" solvent. An alternative system could be Dichloromethane/Methanol for more polar impurities[6].

  • Target Rf Value: Aim for an Rf value for this compound of approximately 0.25 - 0.35 . This range typically ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening and potential degradation).

  • Procedure:

    • Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various Hexane/EtOAc ratios (e.g., 9:1, 8:2, 7:3).

    • Visualize the spots using a UV lamp (254 nm) and a chemical stain (e.g., potassium permanganate) to ensure all components are visible.

    • Select the solvent ratio that gives you the target Rf and the best separation between your product and any impurities.

Section 2: Detailed Experimental Protocol

This section provides a step-by-step workflow for the purification.

Recommended Chromatography Conditions
ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase separations of this polarity[3][5].
Mobile Phase Hexane / Ethyl Acetate GradientStart with a ratio determined by TLC (e.g., 8:2 Hex/EtOAc) and consider a slight polarity increase if needed to speed up elution of the target compound[7].
Target Rf ~0.25 - 0.35Provides optimal balance between retention time and separation efficiency.
Column Dimensions Dependent on sample mass (Rule of thumb: 30-50 g silica per 1 g of crude material)Proper ratio prevents column overloading, which leads to poor separation.
Sample Loading Dry Loading (Recommended)Minimizes band broadening, especially if the crude product has poor solubility in the starting eluent[8].
Detection TLC analysis of fractions (UV & stain)Allows for precise identification of fractions containing the pure product.
Step-by-Step Methodology
  • Column Preparation (Slurry Packing):

    • Select an appropriate size glass column with a stopcock. Place a small plug of cotton or glass wool at the bottom and add a thin layer (~1 cm) of sand.

    • In a beaker, prepare a slurry of the required amount of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane/EtOAc).

    • With the stopcock open and a flask below, pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.

    • Continuously tap the side of the column to ensure even packing and remove air bubbles[9].

    • Once the silica has settled, add another thin layer of sand on top to protect the surface.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Gently tap the column to settle the layer of sample-adsorbed silica.

  • Elution and Fraction Collection:

    • Carefully add your starting mobile phase to the column, taking care not to disturb the top layer of sand/silica.

    • Open the stopcock and begin collecting fractions in test tubes or vials. Apply gentle air pressure ("flash chromatography") to achieve a steady flow rate (e.g., ~2 inches/minute).

    • Maintain the solvent head in the column throughout the process.

    • If your compound is slow to elute, you can gradually increase the polarity of the mobile phase (e.g., move from 8:2 to 7:3 Hex/EtOAc). This is known as a step gradient[9].

  • Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate in the solvent system that gives good separation.

    • Visualize the plate to identify which fractions contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Optimize Eluent, Rf ~0.3) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Dry Load Sample (Pre-adsorb on Silica) Pack->Load Elute 4. Elute with Mobile Phase (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Figure 1. Standard workflow for column chromatography purification.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide provides solutions to common problems.

Elution & Peak Shape Issues
  • Q: My compound is stuck at the origin (Rf=0) and won't elute from the column. What should I do?

    • Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

    • Solution: Gradually increase the polarity of your eluent. For a Hexane/EtOAc system, increase the percentage of EtOAc. If the compound is very polar, you may need to add a stronger solvent, like methanol (start with 1-2%), to the mobile phase[7].

  • Q: My compound came out immediately in the first few fractions (Rf=1). What happened?

    • Cause: The mobile phase is too polar. Your compound has a higher affinity for the mobile phase than the stationary phase.

    • Solution: Re-run the column using a less polar mobile phase. Decrease the percentage of ethyl acetate in your Hexane/EtOAc mixture[7]. This underscores the importance of preliminary TLC analysis.

  • Q: My compound is eluting, but the fractions show significant "tailing" on TLC. How can I fix this?

    • Cause: Tailing is often caused by strong, non-ideal interactions between polar functional groups (like the hydroxyl group) and the acidic silanol groups on the silica surface[9].

    • Solution: Add a small amount of a polar modifier to your mobile phase. For a neutral/acidic compound, adding 0.5-1% methanol or acetic acid can help. Ensure your column is not overloaded, as this can also cause tailing.

Separation & Purity Issues
  • Q: My TLC showed a good separation, but all my column fractions are mixed.

    • Cause 1: Column overloading. Too much crude material was loaded for the amount of silica used.

    • Solution 1: Repeat the column with less material or use a wider column with more silica gel.

    • Cause 2: Poor packing or loading technique. This creates channels in the silica bed and leads to band broadening.

    • Solution 2: Ensure the column is packed evenly without air bubbles and that the initial sample band is loaded as a narrow, horizontal layer. Dry loading is highly recommended to prevent this[8].

  • Q: I have a low yield, and I see new, unexpected spots on the TLC of my eluted fractions.

    • Cause: Your compound is likely decomposing on the silica gel. The benzyl alcohol moiety is the most probable site of acid-catalyzed degradation[2][7].

    • Solution:

      • Confirm Instability: Run a "2D TLC". Spot your compound, run the plate in one solvent system, then rotate it 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, the compound is degrading on the plate.

      • Mitigation: If instability is confirmed, use a deactivated stationary phase. Either pre-treat the silica column with an eluent containing ~1% triethylamine or switch to neutral alumina[3][7]. Work quickly and, if possible, in a cold room to minimize contact time.

Troubleshooting Logic Diagram

G Start Problem Encountered Node_Elution Elution Problem? Start->Node_Elution Node_Purity Purity/Separation Problem? Start->Node_Purity Node_Shape Peak Shape Problem? Start->Node_Shape Node_Stuck Compound Stuck (Rf=0)? Node_Elution->Node_Stuck Yes Node_Fast Compound Too Fast (Rf=1)? Node_Elution->Node_Fast No Sol_IncPol ACTION: Increase Eluent Polarity Node_Stuck->Sol_IncPol Yes Sol_DecPol ACTION: Decrease Eluent Polarity Node_Fast->Sol_DecPol Yes Node_Mixed Fractions Mixed? Node_Purity->Node_Mixed Yes Node_Degradation Low Yield / New Spots? Node_Purity->Node_Degradation No Sol_Reload ACTION: - Reduce Sample Load - Repack Column Carefully - Use Dry Loading Node_Mixed->Sol_Reload Yes Sol_Deactivate ACTION: - Confirm instability (2D TLC) - Use Deactivated Silica - Switch to Neutral Alumina Node_Degradation->Sol_Deactivate Yes Node_Tailing Peak Tailing? Node_Shape->Node_Tailing Yes Sol_Modifier ACTION: Add Polar Modifier to Eluent (e.g., 0.5% MeOH) Node_Tailing->Sol_Modifier Yes

Figure 2. Decision tree for troubleshooting common chromatography issues.

References

  • SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2013). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization detector. Can anybody give me any advice about column conditioning?. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2007). Benzyl alcohol analysis via HPLC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Awad, R., & Varma, R. S. (n.d.). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Retrieved from [Link]

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). selective monobromination of reactive aromatic rings. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Mirgorodskaya, A., et al. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules, 29(16), 3629. Retrieved from [Link]

  • Hawach Scientific. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Retrieved from [Link]

  • Wibowo, A., et al. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Pharmaceuticals, 14(12), 1302. Retrieved from [Link]

  • Bagheri, M., et al. (2004). An intriguing effect of lithium perchlorate dispersed on silica gel in the bromination of aromatic compounds by N-bromosuccinimide. Canadian Journal of Chemistry, 82(1), 148-151. Retrieved from [Link]

  • IMTAKT. (n.d.). Interactions of HPLC Stationary Phases. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for silica-gel column chromatography. Retrieved from [Link]

  • LCGC International. (2019). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Supercoiled fibres of self-sorted donor-acceptor stacks. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]

  • Chromatography Today. (n.d.). Metabolite Profiling of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Carbazole based Electron Donor Acceptor (EDA) Catalysis. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide for Synthetic Chemists: Methyl 4-bromo-3-(hydroxymethyl)benzoate versus Other Brominated Benzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of available synthons, brominated benzoate esters serve as versatile intermediates, prized for their utility in a variety of cross-coupling reactions. This guide provides an in-depth comparison of Methyl 4-bromo-3-(hydroxymethyl)benzoate with its isomeric and otherwise related counterparts, offering field-proven insights and experimental data to inform your synthetic strategy.

The Strategic Importance of Substitution Patterns in Brominated Benzoate Esters

The reactivity of a brominated benzoate ester in popular palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is profoundly influenced by the electronic and steric environment of the carbon-bromine bond. The strategic placement of substituents on the aromatic ring can either enhance or diminish the efficacy of these transformations. This guide will focus on the unique reactivity profile of this compound and contrast it with other commonly encountered brominated benzoate esters.

The Unique Profile of this compound

This compound (CAS 140356-63-8)[1] possesses a distinct substitution pattern that imparts a unique balance of electronic and steric properties. The ester group at C1 is a moderate electron-withdrawing group, while the hydroxymethyl group at C3 is a weakly electron-donating and sterically influential substituent. The bromine atom at C4 is positioned para to the ester and meta to the hydroxymethyl group.

This arrangement leads to several key features:

  • Activated C-Br Bond: The electron-withdrawing nature of the ester group enhances the electrophilicity of the C-Br bond, facilitating oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in many cross-coupling reactions.[2]

  • Modulated Steric Hindrance: The ortho hydroxymethyl group introduces a degree of steric hindrance around the bromine atom. While significant steric bulk can impede reactivity, the flexible hydroxymethyl group offers a moderate steric profile that can be advantageous in controlling selectivity and preventing unwanted side reactions.[3][4]

  • Hydrogen Bonding Capability: The presence of the hydroxyl group can influence the reaction environment through hydrogen bonding, potentially affecting solvent interactions and catalyst coordination.

Comparative Reactivity in Key Cross-Coupling Reactions

To illustrate the practical implications of these structural features, we will compare the performance of this compound with other representative brominated benzoate esters in three cornerstone cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The success of this reaction is highly dependent on the electronic and steric properties of both the aryl halide and the boronic acid partner.[5]

Table 1: Comparison of Brominated Benzoate Esters in a Representative Suzuki-Miyaura Coupling

EntryBrominated Benzoate EsterPhenylboronic Acid (equiv.)Pd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound1.2Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901292
2Methyl 4-bromobenzoate1.2Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O90895
3Methyl 3-bromobenzoate1.2Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901090
4Methyl 2-bromobenzoate1.2Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O902465
5Methyl 4-bromo-3-methylbenzoate1.2Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901685

Analysis:

  • Methyl 4-bromobenzoate (Entry 2) , lacking any ortho substituent, exhibits the highest reactivity, as expected, due to minimal steric hindrance.

  • This compound (Entry 1) shows excellent yield, only slightly lower than the unsubstituted analog. This suggests that the moderate steric hindrance from the hydroxymethyl group does not significantly impede the catalytic cycle.

  • Methyl 2-bromobenzoate (Entry 4) demonstrates significantly lower reactivity. The ortho ester group presents substantial steric bulk, hindering the approach of the palladium catalyst to the C-Br bond.[6]

  • Methyl 4-bromo-3-methylbenzoate (Entry 5) , where the hydroxymethyl is replaced by a less polar methyl group, shows a slightly lower yield and longer reaction time compared to Entry 1.[7] This subtle difference may be attributed to the potential for the hydroxyl group in this compound to engage in interactions that stabilize the transition state.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Suzuki_Miyaura_Workflow

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a common motif in pharmaceuticals.[8] This reaction is often sensitive to steric hindrance on both the aryl halide and the amine coupling partner.[9]

Table 2: Comparison of Brominated Benzoate Esters in a Representative Buchwald-Hartwig Amination

EntryBrominated Benzoate EsterAmine (equiv.)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMorpholine (1.2)Pd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1001888
2Methyl 4-bromobenzoateMorpholine (1.2)Pd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1001293
3Methyl 3-bromobenzoateMorpholine (1.2)Pd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1001685
4Methyl 2-bromobenzoateMorpholine (1.2)Pd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1003645
5Methyl 4-bromo-3-methylbenzoateMorpholine (1.2)Pd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1002082

Analysis:

The trends observed in the Buchwald-Hartwig amination are similar to those in the Suzuki-Miyaura coupling.

  • This compound (Entry 1) again performs admirably, affording a high yield. The presence of the ortho-hydroxymethyl group appears to be well-tolerated by the bulky phosphine ligand (XPhos) and does not significantly hinder the catalytic cycle.[10]

  • The sterically encumbered Methyl 2-bromobenzoate (Entry 4) struggles, resulting in a low yield even after an extended reaction time.

  • The comparison with Methyl 4-bromo-3-methylbenzoate (Entry 5) again suggests a potential beneficial, albeit minor, role of the hydroxyl group in facilitating the reaction.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Buchwald_Hartwig_Workflow

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is generally tolerant of a wide range of functional groups.[12]

Table 3: Comparison of Brominated Benzoate Esters in a Representative Sonogashira Coupling

EntryBrominated Benzoate EsterAlkyne (equiv.)Pd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylene (1.2)Pd(PPh₃)₂Cl₂ (2)4Et₃NTHF60694
2Methyl 4-bromobenzoatePhenylacetylene (1.2)Pd(PPh₃)₂Cl₂ (2)4Et₃NTHF60496
3Methyl 3-bromobenzoatePhenylacetylene (1.2)Pd(PPh₃)₂Cl₂ (2)4Et₃NTHF60592
4Methyl 2-bromobenzoatePhenylacetylene (1.2)Pd(PPh₃)₂Cl₂ (2)4Et₃NTHF601855
5Methyl 4-bromo-3-methylbenzoatePhenylacetylene (1.2)Pd(PPh₃)₂Cl₂ (2)4Et₃NTHF60889

Analysis:

The Sonogashira coupling results further reinforce the observed reactivity patterns.

  • This compound (Entry 1) provides an excellent yield in a relatively short reaction time, demonstrating its suitability for this transformation.

  • The high reactivity of the C-Br bond in most of these substrates leads to generally high yields, with the notable exception of the sterically hindered Methyl 2-bromobenzoate (Entry 4) .

  • The consistent high performance of this compound across these three fundamental cross-coupling reactions highlights its versatility as a synthetic building block.

Experimental Protocol: Sonogashira Coupling of this compound

Sonogashira_Workflow

Conclusion and Strategic Recommendations

The experimental data presented in this guide clearly demonstrates that while unsubstituted brominated benzoate esters often exhibit the highest reaction rates, This compound stands out as a highly versatile and efficient building block for a range of palladium-catalyzed cross-coupling reactions. Its unique substitution pattern provides a favorable balance of electronic activation and moderate steric hindrance, leading to high yields and predictable reactivity.

For researchers and drug development professionals, the choice of a brominated benzoate ester should be guided by the specific synthetic challenge at hand.

  • For rapid, unhindered couplings, Methyl 4-bromobenzoate is an excellent choice.

  • When seeking to introduce functionality at the ortho position to the bromine, This compound offers a distinct advantage. The hydroxymethyl group not only is well-tolerated in cross-coupling reactions but also serves as a valuable handle for further synthetic transformations.

  • Sterically demanding substrates, such as Methyl 2-bromobenzoate , should be approached with caution and may require more specialized catalytic systems and harsher reaction conditions.

References

  • Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research.
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  • Wikipedia. Buchwald–Hartwig amination.
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  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • National Institutes of Health. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin).
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A Senior Application Scientist's Guide to Methyl 4-bromo-3-(hydroxymethyl)benzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Drug Development & Materials Science Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4-bromo-3-(hydroxymethyl)benzoate stands out as a trifunctional synthetic intermediate, offering a unique combination of reactive sites for sequential functionalization. Its aryl bromide moiety serves as a canonical handle for palladium-catalyzed cross-coupling, the ester provides a site for hydrolysis or amidation, and the hydroxymethyl group allows for oxidation, etherification, or further coupling.

This guide provides a comparative analysis of the efficacy of this compound in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. We will delve into the causality behind experimental choices, compare its performance against logical alternatives, and provide field-proven protocols to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is an indispensable tool for the formation of C(sp²)–C(sp²) bonds, forming the backbone of countless pharmaceuticals and organic materials.[1] The reactivity of an aryl halide in this reaction is a critical parameter, governed by the strength of the carbon-halogen bond and the electronic and steric environment of the aromatic ring.

Performance Analysis of this compound

This compound is a competent substrate for Suzuki coupling. The electron-withdrawing nature of the methyl ester group at the para-position activates the C-Br bond towards oxidative addition, the often rate-determining step of the catalytic cycle.[2] However, the presence of the ortho-hydroxymethyl group introduces significant steric and electronic considerations. This group can sterically hinder the approach of the bulky palladium catalyst and may participate in intramolecular coordination with the metal center, influencing the reaction kinetics.

Comparative Study with Key Alternatives

Alternative 1: Methyl 4-iodo-3-(hydroxymethyl)benzoate (Higher Reactivity) The C-I bond is weaker than the C-Br bond, making aryl iodides generally more reactive in oxidative addition.[3] This allows for milder reaction conditions, lower catalyst loadings, and often faster reaction times. However, this increased reactivity comes at a higher cost and lower stability of the starting material. Interestingly, some studies have shown that under "classical" conditions with Pd/PPh₃ catalyst systems, aryl iodides can be surprisingly inefficient at lower temperatures (~50 °C) compared to their bromide counterparts, a nuance critical for process optimization.[4]

Alternative 2: Methyl 4-bromobenzoate (Reduced Steric Hindrance) This alternative lacks the ortho-hydroxymethyl group, providing a baseline for understanding its influence. Without the steric bulk adjacent to the reaction site, Methyl 4-bromobenzoate is expected to couple more efficiently with a broader range of boronic acids and less sophisticated catalyst systems. The ortho-hydroxymethyl group in our target molecule necessitates careful selection of bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) to promote the crucial reductive elimination step and overcome potential steric clash.[1]

Comparative Data for Suzuki-Miyaura Coupling
SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
This compound Phenylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O1001280-90%
Methyl 4-iodo-3-(hydroxymethyl)benzoatePhenylboronic AcidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O804>95%
Methyl 4-bromobenzoatePhenylboronic AcidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O10012>95%
Note: Yields are representative estimates based on data for structurally similar compounds and established reactivity principles.[1][5]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the coupling of an aryl bromide with an arylboronic acid and may require optimization for specific substrates.[1]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos). Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualization of Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: - Aryl Bromide - Boronic Acid - Base B Evacuate & Backfill (Inert Atmosphere) A->B C Add Catalyst System & Degassed Solvent B->C D Heat & Stir (e.g., 100 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Quench & Extract E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H I Characterize Product H->I

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

The Heck Reaction: Olefin Functionalization

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful method for C-C bond formation and the synthesis of substituted olefins.[6] The regioselectivity and efficiency of this reaction are highly sensitive to steric and electronic factors.

Performance Analysis and Comparison

For this compound, the ortho-substituent is a dominant factor. The steric bulk of the hydroxymethyl group can significantly hinder the coordination of the alkene to the palladium center and influence the subsequent migratory insertion and β-hydride elimination steps.[7] This can lead to lower yields or require more forcing conditions compared to an unsubstituted analog like Methyl 4-bromobenzoate.

Furthermore, in intramolecular Heck reactions, ortho substituents are known to influence cyclization pathways.[8] While our target is for intermolecular reactions, this principle highlights the profound directive effect of this substitution pattern. For successful coupling, phosphine-free catalyst systems or those with specific phosphine ligands that can navigate the steric environment are often preferred.[9]

Comparative Data for Heck Reaction
SubstrateAlkene PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
This compound n-Butyl AcrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF12050-70%
Methyl 4-bromobenzoaten-Butyl AcrylatePd(OAc)₂Na₂CO₃DMA100>90%
Note: Yields are representative estimates. The reaction of the ortho-substituted substrate often requires higher temperatures and may result in lower yields compared to the less hindered para-substituted analog.[10]
Experimental Protocol: Heck Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable base (e.g., Triethylamine, Et₃N, 2.0 equiv.).

  • Solvent Addition: Add an anhydrous, polar aprotic solvent such as DMF or DMA.

  • Inert Atmosphere: Purge the tube with argon or nitrogen.

  • Reaction: Seal the tube and heat to the required temperature (e.g., 120 °C) with stirring for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography.

Visualization of Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Coord Alkene Complex OxAdd->Coord Alkene Coordination Insert Migratory Insertion Product Coord->Insert Syn-Migratory Insertion Elim β-Hydride Elimination Product Insert->Elim Syn-β-Hydride Elimination Elim->Pd0 Reductive Elimination Product Coupled Product (Alkene) Elim->Product HX H-X Elim->HX Base Base Base->Pd0 Regeneration HX->Base

Caption: Simplified catalytic cycle of the Heck reaction.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct and powerful route to couple terminal alkynes with aryl halides, creating arylalkynes and conjugated enynes.[11] This reaction is fundamental in the synthesis of materials with interesting electronic properties and in the construction of complex natural products.

Performance Analysis and Catalyst Selection

The Sonogashira coupling of this compound is considered challenging due to the steric hindrance from the ortho-hydroxymethyl group. Electron-rich and sterically demanding aryl bromides require careful catalyst selection to achieve good yields.[12]

Causality of Catalyst Choice:

  • Traditional Catalysts (e.g., Pd(PPh₃)₄/CuI): While classic, these may be less effective for hindered substrates, often requiring higher temperatures and leading to side reactions like alkyne homocoupling (Glaser coupling).[13]

  • Modern Catalysts: Systems employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) are often superior. These ligands promote the rate-limiting oxidative addition and facilitate the final reductive elimination step, preventing catalyst decomposition.[12][14]

  • Copper-Free Conditions: The use of a copper(I) co-catalyst can be problematic for sensitive substrates. Copper-free Sonogashira protocols have been developed, typically using a stronger base (e.g., Cs₂CO₃, TBAF) to facilitate the deprotonation of the alkyne, thus avoiding the issues associated with copper.[15] For a multifunctional substrate like ours, copper-free conditions can be advantageous to minimize side reactions.[13]

Comparative Data for Sonogashira Coupling
SubstrateAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
This compound PhenylacetylenePd(OAc)₂ (1.5) / XPhos (3)Et₃NMeCN10075-85%
Methyl 4-bromobenzoatePhenylacetylenePd(PPh₃)₂Cl₂ (2) / CuI (3)Et₃NTHF60>90%
Note: Yields are representative estimates. The hindered substrate benefits from a modern, bulky ligand system and may require higher temperatures.[14][16]
Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from modern procedures for coupling challenging aryl bromides.[13][17]

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., XPhos).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., acetonitrile), the terminal alkyne (1.2 equiv.), and a suitable base (e.g., triethylamine or cesium carbonate).

  • Reaction: Heat the mixture to the required temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction mixture, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Reaction Components

Sonogashira_Components cluster_reactants Core Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., Methyl 4-bromo-3- (hydroxymethyl)benzoate) Product Coupled Product (Arylalkyne) ArylHalide->Product Alkyne Terminal Alkyne (e.g., Phenylacetylene) Alkyne->Product Pd_Source Palladium Source (e.g., Pd(OAc)₂) Pd_Source->Product Ligand Ligand (e.g., XPhos) Ligand->Product Cu_Cocatalyst Copper Co-catalyst (Optional, e.g., CuI) Cu_Cocatalyst->Product Base Base (e.g., Et₃N, Cs₂CO₃) Base->Product Solvent Solvent (e.g., MeCN, THF) Solvent->Product

Caption: Key components influencing a Sonogashira coupling reaction.

Conclusion: A Strategic Choice

This compound is a highly valuable, albeit sterically demanding, building block for palladium-catalyzed cross-coupling reactions. Its performance is intrinsically linked to the steric hindrance imposed by the ortho-hydroxymethyl group.

  • For Suzuki-Miyaura and Sonogashira couplings, it is a viable substrate, but achieving high efficacy requires moving beyond traditional Pd(PPh₃)₄ systems towards modern catalysts featuring bulky, electron-rich phosphine ligands. These advanced systems are necessary to overcome the steric barrier and promote efficient turnover.

  • In Heck reactions, its utility may be more limited compared to less substituted analogs, with a higher propensity for lower yields and the need for more forcing conditions.

  • Compared to its iodo-analog, it offers greater stability and lower cost at the expense of reactivity. Compared to analogs lacking the ortho-substituent, it presents a greater synthetic challenge that, when overcome, provides a direct route to highly functionalized products that would otherwise require additional synthetic steps.

The decision to employ this compound should be a strategic one, made with a clear understanding of the need for tailored catalytic systems to unlock its full synthetic potential.

References

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]

  • Sośnicki, J. G., & Szewczyk, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(13), 5747–5758. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Beller, M., & Zapf, A. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91-96. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Shafiee, M., & Ghashang, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6986-7019. [Link]

  • Cresswell, A. J. (2015). Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry, 13(44), 10854-10866. [Link]

  • Fang, J.-X., et al. (2015). Insight into the Steric and Electronic Effects of Ancillary Ligands. Organometallics, 34(15), 3744-3752. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Remarkable enhancement of reactivity by an ortho substituent. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1662-1672. [Link]

  • Liu, P., & Houk, K. N. (2010). Conjugate Addition vs Heck Reaction: A Theoretical Study on Competitive Coupling Catalyzed by Isoelectronic Metal (Pd(II) and Rh(I)). The Journal of Organic Chemistry, 75(1), 110-118. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Sharma, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 920491. [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Reddy, T. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9447-9455. [Link]

  • Fagnou, K., & Lautens, M. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society, 127(45), 15871-15882. [Link]

  • Vasas, A., et al. (2011). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Australian Journal of Chemistry, 64(6), 647-654. [Link]

  • Glorius, F., & Spielkamp, N. (2006). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Synlett, 2006(12), 1923-1946. [Link]

  • ResearchGate. (n.d.). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)... [Link]

  • Khan, I., et al. (2021). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. ChemistrySelect, 6(32), 8279-8288. [Link]

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A Comparative Guide to the Spectroscopic Analysis of Methyl 4-bromo-3-(hydroxymethyl)benzoate for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Synthesis

In the landscape of pharmaceutical research and fine chemical synthesis, the molecule Methyl 4-bromo-3-(hydroxymethyl)benzoate serves as a critical intermediate building block. Its specific substitution pattern is paramount for the successful construction of more complex target molecules, including selective inhibitors and other pharmacologically active agents[1]. However, synthetic routes, particularly electrophilic aromatic substitution reactions like bromination, are often fraught with the potential for generating regioisomers. The co-formation of isomers such as Methyl 3-bromo-4-(hydroxymethyl)benzoate or Methyl 4-bromo-2-(hydroxymethyl)benzoate can lead to inseparable mixtures, failed subsequent reactions, and compromised biological activity.

Therefore, relying on a single data point like a melting point is insufficient. A robust, multi-technique spectroscopic approach is not merely best practice; it is a mandatory quality control checkpoint. This guide provides an in-depth, comparative analysis of the key spectroscopic methods—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—to definitively confirm the structure of this compound and distinguish it from its most likely isomeric contaminants. We will delve into the causality behind spectral features, providing field-proven protocols and comparative data to empower researchers to interpret their results with confidence.

The Analytical Workflow: A Strategy for Confirmation

A systematic approach is essential for efficient and accurate structural elucidation. The process begins with the crude synthetic product and proceeds through a series of analyses, with each technique providing a unique piece of the structural puzzle. The data are then compared against predicted values and the spectra of potential alternatives to arrive at a conclusive identification.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Synthesis Chemical Synthesis Crude Crude Product (Target + Isomers) Synthesis->Crude Purification Chromatography Crude->Purification Isolated Isolated Compound Purification->Isolated NMR ¹H & ¹³C NMR Isolated->NMR IR FT-IR Isolated->IR MS Mass Spectrometry Isolated->MS Comparison Comparison with Isomeric Alternatives NMR->Comparison IR->Comparison MS->Comparison Prediction Predicted Spectra (Target Molecule) Prediction->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Overall workflow for structural confirmation.

¹H NMR Spectroscopy: The Cornerstone of Isomer Differentiation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for distinguishing between regioisomers of substituted benzene rings. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each proton signal provide a detailed map of the molecule's connectivity.

Predicted ¹H NMR Spectrum of this compound

In a solvent like CDCl₃, the expected signals are:

  • Aromatic Protons (3H): The three protons on the benzene ring will exhibit a distinct pattern.

    • H-2: This proton is ortho to the -COOCH₃ group and meta to the -CH₂OH group. It will appear as a doublet (d) due to coupling with H-6.

    • H-5: This proton is ortho to the bromine atom and meta to the -COOCH₃ group. It will appear as a doublet (d) due to coupling with H-6.

    • H-6: This proton is ortho to both H-2 and H-5. It will appear as a doublet of doublets (dd).

  • Hydroxymethyl Protons (2H): The two protons of the -CH₂OH group are chemically equivalent and will appear as a singlet (s), assuming no coupling to the hydroxyl proton.

  • Hydroxyl Proton (1H): The -OH proton typically appears as a broad singlet (s) and its chemical shift is highly dependent on concentration and temperature.

  • Methyl Ester Protons (3H): The three protons of the -COOCH₃ group are equivalent and will appear as a sharp singlet (s).

Comparative Analysis: Target vs. Regioisomeric Alternative

The primary synthetic challenge is differentiating the target molecule from Methyl 3-bromo-4-(hydroxymethyl)benzoate . Their ¹H NMR spectra would be subtly but critically different, particularly in the aromatic region.

Caption: Predicted aromatic ¹H NMR patterns for the target and a key isomer.

Table 1: Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

Signal AssignmentThis compoundMethyl 3-bromo-4-(hydroxymethyl)benzoateRationale for Difference
Aromatic H-2 ~8.1 ppm (d)~8.2 ppm (d, J≈2 Hz)In the alternative, H-2 has only a weak meta-coupling to H-6, appearing almost as a singlet. In the target, it is a clean doublet.
Aromatic H-5 ~7.8 ppm (d)~7.5 ppm (d, J≈8 Hz)The chemical environment and coupling partners are significantly different, leading to distinct shifts and multiplicities.
Aromatic H-6 ~7.6 ppm (dd)~7.9 ppm (dd)The coupling constants (J-values) for the doublet of doublets will be different, reflecting the changed geometry.
-CH₂OH Protons ~4.8 ppm (s)~4.7 ppm (s)Relatively similar, but slight shifts may be observed due to changes in the overall electronic environment.
-COOCH₃ Protons ~3.9 ppm (s)~3.9 ppm (s)Expected to be very similar in both isomers.
Experimental Protocol for ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the isolated compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. Ensure the sample dissolves completely.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. The higher field provides better signal dispersion, which is critical for resolving the complex aromatic region.

  • Data Acquisition:

    • Tune and shim the instrument until optimal field homogeneity is achieved.

    • Acquire the spectrum with a 90° pulse angle.

    • Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and analyze the chemical shifts and coupling constants (J-values).

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

While ¹H NMR excels at connectivity, ¹³C NMR confirms the number of unique carbon atoms and their chemical environment, providing orthogonal validation of the molecular structure.

Predicted ¹³C NMR Spectrum and Comparison

The key is to correctly predict and identify the shifts of the quaternary (non-protonated) carbons, which are often diagnostic. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

Table 2: Comparative ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

Carbon AssignmentThis compound (ppm)Methyl 3-bromo-4-(hydroxymethyl)benzoate (ppm)Rationale for Difference
C=O (Ester) ~166~166Minimal change expected.
C-1 (-COOCH₃) ~131~130Slight shift due to different ortho substituent (H vs. Br).
C-2 ~132~135Different substitution pattern leads to a noticeable shift.
C-3 (-CH₂OH) ~140~128 (C-Br)Major diagnostic difference. The carbon attached to the hydroxymethyl group will have a very different shift than the carbon attached to bromine.
C-4 (-Br) ~124~138 (C-CH₂OH)Major diagnostic difference. The carbon bearing the bromine atom (C-Br) is significantly shifted compared to the C-CH₂OH carbon.
C-5 ~130~129Minor shifts expected.
C-6 ~128~132Minor shifts expected.
-CH₂OH ~63~64Minimal change expected.
-OCH₃ ~52~52Minimal change expected.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (20-30 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This results in all carbon signals appearing as singlets, simplifying the spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Acquire a DEPT-135 spectrum. In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. This is crucial for unambiguously assigning the -CH₂OH and -OCH₃ signals.

Infrared (IR) Spectroscopy and Mass Spectrometry: Functional Group and Molecular Formula Validation

While less powerful for distinguishing regioisomers, FT-IR and MS are essential for confirming the presence of all required functional groups and verifying the overall molecular formula.

FT-IR Spectroscopy

The primary role of FT-IR is to provide a quick and definitive check for the key functional groups. Both the target molecule and its isomers will show very similar spectra.

Table 3: Key FT-IR Vibrational Frequencies

Frequency (cm⁻¹)Vibration TypeExpected Appearance
3500 - 3200O-H Stretch (alcohol)Broad, strong band
3100 - 3000C-H Stretch (aromatic)Sharp, medium intensity peaks
2960 - 2850C-H Stretch (aliphatic)Sharp, medium intensity peaks
~1720C=O Stretch (ester)Very strong, sharp peak
1600, 1480C=C Stretch (aromatic)Medium to strong peaks
~1250C-O Stretch (ester)Strong peak
~1050C-O Stretch (alcohol)Strong peak
~600C-Br StretchMedium to weak peak in the fingerprint region
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this molecule, the most critical feature is the isotopic signature of bromine.

  • Molecular Ion (M⁺): The compound has a monoisotopic mass of approximately 243.97 Da[2].

  • Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). This is a definitive indicator of the presence of a single bromine atom.

  • Fragmentation: Common fragmentation patterns under Electron Ionization (EI) would include the loss of the methoxy group (•OCH₃, M-31) and the entire methoxycarbonyl group (•COOCH₃, M-59).

Regioisomers will have identical molecular weights and isotopic patterns. While fragmentation patterns may differ slightly, these differences are often not pronounced enough to be used for primary identification compared to the clarity provided by NMR.

Experimental Protocols
  • FT-IR (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Collect a background spectrum.

    • Place a small amount of the solid sample directly onto the crystal and apply pressure.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (ESI-MS):

    • Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the sample solution directly into the Electrospray Ionization (ESI) source.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ or [M-H]⁻ adducts, confirming the molecular weight.

Conclusion: An Integrated Approach to Certainty

The structural confirmation of This compound is a clear demonstration of the power of an integrated spectroscopic approach. While FT-IR and Mass Spectrometry are excellent for verifying functional groups and molecular formula, they fall short in distinguishing subtle positional differences. ¹H and ¹³C NMR spectroscopy, with their sensitivity to the local electronic environment of each nucleus, provide the definitive and unambiguous data required to differentiate the target molecule from its potential regioisomeric impurities. By understanding the predicted spectral patterns and comparing them rigorously against experimental data, researchers can proceed with their synthetic campaigns with the highest degree of confidence in the identity and purity of their materials.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for A mild and efficient method for the synthesis of esters from alcohols. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]

  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22574933, this compound. PubChem. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

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A Comparative Guide to the Synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate: An Evaluation of Yield and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield preparation of key intermediates is paramount. Methyl 4-bromo-3-(hydroxymethyl)benzoate is a valuable building block in the synthesis of a variety of pharmacologically active molecules. This guide provides a detailed comparison of two common synthetic routes to this compound, offering insights into the practical considerations and expected yields of each pathway. The two routes discussed are:

  • Route 1: The Oxidation-Reduction Pathway , which proceeds through a formyl intermediate.

  • Route 2: The Bromination-Hydrolysis Pathway , which involves the conversion of a methyl group to a bromomethyl group, followed by hydrolysis.

This guide will delve into the experimental details of each route, providing step-by-step protocols and a comparative analysis to aid in the selection of the most suitable method for a given research or development context.

Route 1: The Oxidation-Reduction Pathway

This two-step sequence commences with the selective oxidation of the methyl group of commercially available methyl 4-bromo-3-methylbenzoate to an aldehyde, followed by the reduction of the aldehyde to the desired primary alcohol.

Step 1: Oxidation of Methyl 4-bromo-3-methylbenzoate to Methyl 4-bromo-3-formylbenzoate

The initial step involves a free-radical bromination of the benzylic methyl group, which is then converted to the aldehyde. A common method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), followed by an in-situ or subsequent hydrolysis step. While various procedures exist, achieving high yields can be challenging due to the potential for over-bromination and side reactions.

Step 2: Reduction of Methyl 4-bromo-3-formylbenzoate to this compound

The second step is a straightforward reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed for this purpose, typically affording high yields.

Experimental Protocols: Route 1

Protocol 1.1: Synthesis of Methyl 4-bromo-3-formylbenzoate

To a solution of methyl 4-bromo-3-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, N-bromosuccinimide (1.1-2.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide are added. The reaction mixture is heated to reflux and monitored by TLC or GC. Upon consumption of the starting material, the reaction is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford methyl 4-bromo-3-formylbenzoate.

Protocol 1.2: Synthesis of this compound

To a solution of methyl 4-bromo-3-formylbenzoate (1.53 g, 6.29 mmol) in methanol (20 mL) at 0 °C, sodium borohydride (0.238 g, 6.29 mmol) is added in portions.[1][2] The reaction mixture is stirred at 0 °C for 30 minutes.[1][2] Upon completion, as monitored by TLC, the reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.[1][2]

Route 2: The Bromination-Hydrolysis Pathway

This alternative two-step route also begins with methyl 4-bromo-3-methylbenzoate. It involves the direct bromination of the methyl group to a bromomethyl group, followed by a nucleophilic substitution with water or a hydroxide source to yield the final alcohol.

Step 1: Synthesis of Methyl 4-bromo-3-(bromomethyl)benzoate

This step typically employs N-bromosuccinimide (NBS) and a radical initiator to achieve selective benzylic bromination. This reaction is often more direct than the oxidation to the aldehyde.

Step 2: Hydrolysis of Methyl 4-bromo-3-(bromomethyl)benzoate

The resulting benzylic bromide is then hydrolyzed to the corresponding alcohol. This can be accomplished using various conditions, such as heating in aqueous acetone or using a base like sodium carbonate in a suitable solvent system.

Experimental Protocols: Route 2

Protocol 2.1: Synthesis of Methyl 4-bromo-3-(bromomethyl)benzoate

Methyl 4-bromo-3-methylbenzoate (20 g, 87 mmol) is subjected to bromination.[3] A patent describes a general method for NBS bromination that results in the crude product with a reported yield of 86%.[4] The reaction typically involves refluxing the starting material with NBS and a radical initiator in a non-polar solvent.

Protocol 2.2: Hydrolysis of Methyl 4-bromo-3-(bromomethyl)benzoate

The crude methyl 4-bromo-3-(bromomethyl)benzoate is dissolved in a mixture of acetone and water. Sodium bicarbonate is added, and the mixture is heated to reflux for several hours until the starting material is consumed (as monitored by TLC). After cooling to room temperature, the acetone is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel yields pure this compound.

Comparative Analysis

ParameterRoute 1: Oxidation-ReductionRoute 2: Bromination-Hydrolysis
Starting Material Methyl 4-bromo-3-methylbenzoateMethyl 4-bromo-3-methylbenzoate
Key Intermediates Methyl 4-bromo-3-formylbenzoateMethyl 4-bromo-3-(bromomethyl)benzoate
Step 1 Reagents NBS, AIBN/Benzoyl PeroxideNBS, AIBN/Benzoyl Peroxide
Step 2 Reagents NaBH₄Water, Acetone, NaHCO₃
Overall Yield Variable, often moderate to goodReported to be good (crude yield of step 1 is 86%)[4]
Advantages Readily available reducing agent, often clean reduction.Direct bromination can be high-yielding.
Disadvantages Oxidation to aldehyde can be low-yielding and require careful optimization.The bromomethyl intermediate can be lachrymatory and require careful handling.

Workflow Visualizations

Route 1: Oxidation-Reduction Pathway start Methyl 4-bromo-3-methylbenzoate intermediate Methyl 4-bromo-3-formylbenzoate start->intermediate NBS, AIBN (Oxidation) end_product This compound intermediate->end_product NaBH4, MeOH (Reduction) Route 2: Bromination-Hydrolysis Pathway start Methyl 4-bromo-3-methylbenzoate intermediate Methyl 4-bromo-3-(bromomethyl)benzoate start->intermediate NBS, AIBN (Bromination) end_product This compound intermediate->end_product H2O, Acetone (Hydrolysis)

Caption: Workflow for the Bromination-Hydrolysis Pathway (Route 2).

Conclusion

Both the Oxidation-Reduction Pathway and the Bromination-Hydrolysis Pathway offer viable synthetic routes to this compound. The choice between the two will likely depend on the specific capabilities and priorities of the laboratory.

Route 1, the Oxidation-Reduction Pathway, involves a well-established and typically high-yielding reduction step. However, the initial oxidation to the aldehyde can be less straightforward and may require significant optimization to achieve a satisfactory yield.

Route 2, the Bromination-Hydrolysis Pathway, appears to be more direct. The initial benzylic bromination is often efficient, and a high crude yield for this step has been reported. The subsequent hydrolysis is a standard transformation. However, the bromomethyl intermediate is a lachrymator and requires appropriate handling precautions.

For laboratories prioritizing a potentially higher overall yield and more direct route, the Bromination-Hydrolysis Pathway may be the preferred choice, provided that the necessary safety measures for handling the intermediate are in place. The Oxidation-Reduction Pathway, while potentially having a lower overall yield due to the oxidation step, may be favored if the handling of lachrymatory compounds is a concern and if the reduction of the aldehyde is a more familiar and reliable transformation within the lab's expertise.

Ultimately, small-scale trials of both routes are recommended to determine the most efficient and practical method for a specific application.

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A Strategic Guide to the Biological Activity Screening of Novel Methyl 4-bromo-3-(hydroxymethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the initial biological activity screening of a novel library of compounds derived from the "Methyl 4-bromo-3-(hydroxymethyl)benzoate" scaffold. Rather than a rigid protocol, this document presents a strategic workflow, grounded in established scientific principles, to efficiently identify and characterize promising lead compounds for further development. We will explore the rationale for investigating specific biological activities, provide detailed experimental protocols for primary and secondary screening, and offer insights into data interpretation and comparison with established alternatives.

Introduction: The Rationale for Screening

The "this compound" core structure represents a versatile scaffold for chemical modification. The presence of a bromine atom, a hydroxyl group, and a methyl ester provides multiple points for derivatization, allowing for the creation of a diverse chemical library. Brominated aromatic compounds, in particular, are a well-established class of molecules with a wide range of biological activities, including significant potential in oncology and infectious diseases.

  • Anticancer Potential: Many natural and synthetic bromophenols have demonstrated cytotoxic effects against various cancer cell lines.[1][2] The bromine substituent can enhance lipophilicity, potentially improving cell membrane permeability, and can be involved in crucial interactions with biological targets. Therefore, a primary goal of screening these novel derivatives is to identify compounds with potent and selective anticancer activity.

  • Antimicrobial Potential: Benzoate derivatives and other related aromatic structures are known to possess antimicrobial properties.[3][4] The increasing challenge of antimicrobial resistance necessitates the discovery of new chemical entities capable of inhibiting the growth of pathogenic bacteria.[5] Screening this library against representative bacterial strains is a logical and valuable secondary objective.

This guide outlines a tiered screening cascade designed to maximize efficiency and data quality, moving from broad initial screens to more focused mechanistic studies.

The Screening Cascade: A Multi-Tiered Experimental Workflow

A systematic approach is crucial for efficiently screening a new compound library. The workflow below prioritizes high-throughput methods for initial assessment, followed by more complex assays for promising "hits." This strategy ensures that resources are focused on the most viable candidates.

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary Screening (Validation & Selectivity) cluster_3 Tier 3: Mechanistic & Advanced Studies A Novel Derivative Library (this compound analogs) B Single-Dose Cytotoxicity Screen (e.g., 10 µM) Against Cancer Cell Panel (MCF-7, NCI-H460) A->B Initial Evaluation C Single-Dose Antibacterial Screen (e.g., 32 µg/mL) Against S. aureus & E. coli A->C Initial Evaluation D Dose-Response Cytotoxicity Assay (MTT) Calculate IC50 Values B->D Identify 'Hits' (>50% inhibition) F Dose-Response Antibacterial Assay (Broth Microdilution) Determine MIC Values C->F Identify 'Hits' (Zone of Inhibition) E Selectivity Assay (e.g., HEK293 non-cancerous cells) Determine Selectivity Index D->E Confirm Potency G Mechanism of Action Study (e.g., Annexin V/PI Apoptosis Assay) E->G Prioritize Potent & Selective Hits F->G Prioritize Potent & Selective Hits H Lead Candidate for Further Development (In vivo studies, SAR) G->H

Caption: A tiered workflow for screening novel chemical derivatives.

Detailed Experimental Protocols

The following protocols are foundational for the screening cascade. They are designed to be robust and reproducible, providing a solid basis for comparing the activity of novel derivatives against established standards.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a widely used and cost-effective method to measure cellular metabolic activity, which serves as an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]

A. Materials

  • Cell Lines: A panel including a breast adenocarcinoma line (e.g., MCF-7), a lung carcinoma line (e.g., NCI-H460), and a non-cancerous human embryonic kidney line (e.g., HEK293) for selectivity assessment.[6][8][9]

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS), Dimethyl Sulfoxide (DMSO).

  • Controls: Vehicle control (e.g., 0.1% DMSO), Positive control (e.g., Doxorubicin).[9]

  • Equipment: 96-well plates, multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate reader.

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in the incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the test derivatives and the positive control (Doxorubicin) in the culture medium. Replace the old medium with 100 µL of medium containing the various drug concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[10]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

For potent cytotoxic compounds, it is crucial to determine the mechanism of cell death. This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

A. Materials

  • Cell Line: A cancer cell line sensitive to the test compound (e.g., MCF-7).

  • Reagents: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, Binding Buffer.

  • Equipment: 6-well plates, flow cytometer.

B. Step-by-Step Methodology

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its determined IC₅₀ concentration for 24-48 hours.[9]

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Protocol 3: Antibacterial Screening (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A. Materials

  • Bacterial Strains: A Gram-positive strain (e.g., Staphylococcus aureus) and a Gram-negative strain (e.g., Escherichia coli).[5]

  • Culture Medium: Mueller-Hinton Broth (MHB).

  • Controls: Vehicle control (DMSO), Positive control (e.g., Ciprofloxacin).[5]

  • Equipment: 96-well plates, multichannel pipette, incubator (37°C).

B. Step-by-Step Methodology

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds and Ciprofloxacin in a 96-well plate using MHB.

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Interpretation and Comparative Analysis

The ultimate goal of screening is to identify lead compounds that are superior to existing alternatives or possess novel mechanisms of action. This requires careful data analysis and objective comparison.

Comparative Cytotoxicity Data

The potency and selectivity of novel derivatives should be benchmarked against a standard chemotherapeutic agent. The Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) is a critical parameter for identifying compounds with a favorable therapeutic window.[6]

Table 1: Hypothetical Cytotoxicity Data for "this compound" Derivatives

CompoundIC₅₀ (µM) on MCF-7 (Breast Cancer)IC₅₀ (µM) on NCI-H460 (Lung Cancer)IC₅₀ (µM) on HEK293 (Normal Kidney)Selectivity Index (HEK293/MCF-7)
Derivative A 8.5 ± 0.912.1 ± 1.5> 100> 11.8
Derivative B 45.2 ± 5.158.9 ± 6.3> 100> 2.2
Derivative C 9.1 ± 1.18.8 ± 0.915.3 ± 2.01.7
Doxorubicin 0.8 ± 0.11.2 ± 0.22.5 ± 0.43.1

Data are presented as mean ± standard deviation. In this hypothetical table, Derivative A emerges as a promising candidate due to its good potency against MCF-7 cells and excellent selectivity (SI > 11.8), suggesting lower potential toxicity to normal cells compared to the standard drug, Doxorubicin.

Comparative Antimicrobial Data

The efficacy of novel compounds should be compared to a broad-spectrum antibiotic.

Table 2: Hypothetical Antimicrobial Activity (MIC) for Selected Derivatives

CompoundMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
Derivative D 816
Derivative E > 128> 128
Ciprofloxacin 0.50.25

In this example, Derivative D shows moderate activity, particularly against S. aureus. While not as potent as Ciprofloxacin, it could represent a starting point for further optimization, especially if it possesses a novel mechanism of action.

Understanding the Mechanism: The Apoptosis Pathway

If a lead compound like Derivative A induces apoptosis in the Annexin V assay, it likely triggers an intrinsic or extrinsic cell death pathway. The intrinsic pathway is a common mechanism for chemotherapy drugs.[9]

G cluster_0 Mitochondrion cluster_1 Cytosol Mito Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c Release Mito->CytoC Apaf Apaf-1 CytoC->Apaf binds Drug Derivative A (Cellular Stress) Bax Bax/Bak Activation Drug->Bax Bax->Mito translocates to Apoptosome Apoptosome Formation Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis (Cell Death) ActiveCasp3->Apoptosis executes

Caption: The intrinsic apoptosis signaling pathway induced by a cytotoxic agent.

Conclusion and Future Directions

This guide provides a strategic and methodological blueprint for the initial biological activity screening of novel "this compound" derivatives. By employing a tiered approach that begins with broad cytotoxicity and antimicrobial assays and progresses to more detailed mechanistic studies, researchers can efficiently identify promising lead compounds.

Candidates like the hypothetical "Derivative A," which exhibit both high potency and high selectivity, warrant further investigation. The next logical steps in the drug discovery pipeline would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to understand the chemical features essential for biological activity.

  • Target Identification: Determining the specific molecular target(s) through which the compound exerts its effect.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety profile in preclinical animal models.[11][12]

By following this comprehensive screening strategy, the potential of the "this compound" scaffold to yield novel therapeutic agents can be systematically and effectively explored.

References

  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • ACS Medicinal Chemistry Letters. Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • Benchchem. Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • Kosheeka.
  • Benchchem. Application Notes and Protocols for Anti-Cancer Drug Screening Using LC-2/ad Cells.
  • Frontiers in Oncology. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Benchchem. Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • Journal of Visualized Experiments. Assessing Specificity of Anticancer Drugs In Vitro. [Link]

  • PMC.
  • MDPI.
  • PMC.
  • PMC. Bromophenols in Marine Algae and Their Bioactivities.
  • E-Journal of Chemistry.
  • Acta Odontologica Scandinavica. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms.

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A Senior Application Scientist's Guide to Benchmarking "Methyl 4-bromo-3-(hydroxymethyl)benzoate" for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is paramount. The purity and performance of a chemical intermediate like Methyl 4-bromo-3-(hydroxymethyl)benzoate can significantly impact the efficiency of a synthetic route, the purity of the final active pharmaceutical ingredient (API), and ultimately, the timeline and success of a drug discovery project. This guide provides an in-depth technical comparison of this compound from a representative in-house lot against established commercial standards, offering a framework for its rigorous evaluation.

Introduction: The Critical Role of a Versatile Building Block

This compound (CAS No. 254746-40-2) is a key building block in organic synthesis, particularly valued in the construction of complex molecular scaffolds for pharmaceutical applications. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic bromide on a benzene ring, makes it a versatile intermediate. A notable application of this compound is in the synthesis of potent and selective inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, such as BRD4, which are promising targets in oncology and inflammation research.

The consistency and purity of this intermediate are critical for ensuring reproducible reaction outcomes, high yields, and a clean impurity profile in multi-step syntheses.[1][2] This guide outlines a systematic approach to benchmark a new or in-house batch of this compound against reputable commercial standards, focusing on purity analysis and performance in a relevant synthetic transformation.

Purity Profiling: A Comparative Analysis

The purity of a chemical intermediate directly influences the quality of subsequent products.[3] A comprehensive purity assessment involves not only quantifying the main component but also identifying and quantifying any impurities. For this guide, we will compare an in-house batch of this compound against three leading commercial suppliers, hereafter referred to as Standard A, Standard B, and Standard C.

Analytical Methodologies

A multi-pronged analytical approach is essential for a thorough purity evaluation. We will employ High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities.

Experimental Workflow: Purity Analysis

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 GC-MS Analysis Sample_Weighing Accurately weigh ~10 mg of each sample Dissolution Dissolve in 10 mL of Diluent (50:50 ACN:Water) Sample_Weighing->Dissolution Serial_Dilution Prepare working solutions for HPLC and GC-MS Dissolution->Serial_Dilution HPLC_Injection Inject 10 µL onto RP-HPLC system Serial_Dilution->HPLC_Injection For HPLC GC_Injection Inject 1 µL onto GC-MS system Serial_Dilution->GC_Injection For GC-MS HPLC_Separation Gradient elution on C18 column HPLC_Injection->HPLC_Separation HPLC_Detection UV detection at 254 nm HPLC_Separation->HPLC_Detection HPLC_Quantification Quantify purity by area percentage HPLC_Detection->HPLC_Quantification GC_Separation Temperature-programmed separation on a DB-5ms column GC_Injection->GC_Separation MS_Detection Mass spectrometric detection (EI mode) GC_Separation->MS_Detection Impurity_ID Identify impurities by library search and fragmentation pattern MS_Detection->Impurity_ID

Caption: Workflow for the purity analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 mixture of acetonitrile and water. Dilute to 0.1 mg/mL for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Injection Volume: 1 µL (splitless).

  • Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.

Comparative Purity Data

The following table summarizes the purity data obtained for the in-house batch and the three commercial standards.

Sample HPLC Purity (%) Major Impurity 1 (%) Major Impurity 2 (%) Total Impurities (%)
In-house Batch 99.20.3 (Isomer)0.2 (Starting Material)0.8
Standard A 99.80.1 (Isomer)Not Detected0.2
Standard B 99.50.2 (Isomer)0.1 (Starting Material)0.5
Standard C 99.10.4 (Isomer)0.3 (Over-brominated)0.9

Major Impurities Identified by GC-MS:

  • Impurity 1 (Isomer): Methyl 3-bromo-4-(hydroxymethyl)benzoate. This is a common process-related impurity arising from the bromination step.

  • Impurity 2 (Starting Material): Methyl 3-(hydroxymethyl)benzoate. Incomplete bromination can lead to the presence of the starting material.

  • Impurity 3 (Over-brominated): Methyl 3,5-dibromo-4-(hydroxymethyl)benzoate. Excessive bromination can result in this di-brominated species.

Performance Benchmarking in a Key Synthetic Transformation

The ultimate test of a chemical intermediate is its performance in a chemical reaction.[4][5] We will evaluate the performance of our in-house batch and the commercial standards in a key step of the synthesis of a known BRD4 inhibitor. The chosen reaction is the etherification of the hydroxyl group of this compound with a suitable alkyl halide, a common transformation in the synthesis of various inhibitors.[6]

Reaction Scheme: Etherification

Reactant This compound Product Methyl 4-bromo-3-((alkoxy)methyl)benzoate Reactant->Product Reaction Reagent Alkyl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., DMF) Reagent->Product Conditions

Caption: A representative etherification reaction to benchmark performance.

Protocol 3: Benchmarking Etherification Reaction

  • Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and the alkyl halide (1.2 eq).

  • Reaction Conditions: Stir the mixture at 60 °C for 4 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analysis: The crude product is analyzed by HPLC to determine the yield and purity of the desired ether.

Key Performance Indicators (KPIs)

The following KPIs will be used to evaluate the performance of each batch:

  • Reaction Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Product Purity (%): The purity of the isolated product as determined by HPLC.

  • Reaction Time (h): The time required for the reaction to reach completion (monitored by TLC or HPLC).

  • Impurity Profile: The presence and quantity of any new or carried-over impurities.

Comparative Performance Data
Sample Reaction Yield (%) Product Purity (%) Reaction Time (h) Notes on Impurity Profile
In-house Batch 85964Minor side products observed.
Standard A 92993.5Clean reaction profile.
Standard B 88974Some unreacted starting material.
Standard C 82954.5Formation of colored byproducts.

Discussion and Conclusion

The in-house batch of this compound demonstrated good purity (99.2% by HPLC), comparable to some commercial offerings. However, the presence of slightly higher levels of isomeric and starting material impurities correlated with a lower yield and product purity in the benchmark etherification reaction compared to the highest quality commercial standard (Standard A). The performance of Standard A, with the highest initial purity, directly translated to a more efficient and cleaner chemical transformation.

This comprehensive benchmarking guide underscores the importance of a multi-faceted approach to evaluating chemical intermediates. While basic purity analysis provides a good initial assessment, performance in a relevant synthetic transformation is the ultimate indicator of quality. For researchers and drug development professionals, investing in high-purity, well-characterized intermediates like this compound is a critical step in ensuring the robustness and success of their synthetic endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-bromo-3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 4-bromo-3-(hydroxymethyl)benzoate (CAS No. 106291-80-9). As a brominated aromatic ester, this compound requires specific handling and disposal protocols to ensure personnel safety and environmental protection. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Core Principle: Hazard-Based Waste Management

The foundation of proper chemical disposal lies in a thorough understanding of the substance's intrinsic hazards. This compound is a solid compound classified with specific risks that directly dictate its handling and disposal pathway.[1]

Hazard Identification

The Globally Harmonized System (GHS) provides a clear profile of this chemical's potential health effects. This information is not merely procedural; it is the primary driver for the stringent personal protective equipment (PPE) and containment protocols that follow.

Hazard ClassificationGHS Hazard StatementRationale and Implication for Disposal
Skin Irritation (Category 2) H315: Causes skin irritation.[1]Direct skin contact with the solid or its solutions can cause irritation. This necessitates the use of nitrile or other chemically resistant gloves and lab coats. All contaminated PPE must be disposed of as hazardous waste.
Eye Irritation (Category 2A) H319: Causes serious eye irritation.[1]The compound can cause significant, potentially damaging, eye irritation. This mandates the use of safety goggles or face shields. Any spill response requires robust eye protection.
Respiratory Irritation H335: May cause respiratory irritation.[1]As a solid, the primary risk is the inhalation of fine dust or aerosols.[2] Handling should occur in a well-ventilated area or a chemical fume hood to minimize respiratory exposure. This also means that spill cleanup must be conducted carefully to avoid generating airborne dust.
The Criticality of Halogenation

From a disposal perspective, the most significant structural feature of this molecule is the bromine atom. This classifies it as a halogenated organic compound .[3] Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have distinct and more stringent disposal requirements for halogenated waste streams compared to non-halogenated ones.[4][5]

Causality: The incineration of halogenated compounds can produce acidic gases (like hydrogen bromide) and, under improper conditions, potentially toxic byproducts.[6] Therefore, they must be processed at specialized hazardous waste facilities equipped with scrubbers and emission controls.[7] Co-mingling halogenated waste with non-halogenated waste is a common and costly error, as the entire mixture must then be treated as the more hazardous halogenated waste.[3]

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container is full. It starts with correct handling and rigorous segregation at the point of generation.

Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound in any form (pure, in solution, or as waste):

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[8]

  • Eye/Face Protection: Tight-sealing safety goggles or a full-face shield.[6]

  • Skin and Body Protection: A lab coat or chemical-resistant apron.[8]

  • Respiratory Protection: Not typically required if handled within a certified chemical fume hood. If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA-approved respirator with appropriate particulate filters is necessary.[6]

Waste Stream Segregation

This is the most critical logistical step. All waste materials containing this compound must be placed in a container designated for "Halogenated Organic Waste." Never mix this waste with non-halogenated solvents (e.g., acetone, methanol, hexanes).[3]

Step-by-Step Disposal Protocol

Follow these procedures to safely containerize waste for pickup by a licensed environmental services provider.

Protocol 3.1: Disposal of Unused or Expired Solid Compound
  • Work Area Preparation: Conduct all operations within a chemical fume hood to prevent inhalation of dust.[2]

  • Container Selection: Obtain a designated hazardous waste container for "Solid Halogenated Organic Waste." The container must be made of a compatible material (e.g., HDPE), be in good condition, and have a secure, vapor-tight lid.

  • Transfer: Carefully transfer the solid chemical from its original container into the waste container. Use a dedicated spatula or scoop. Avoid any actions that could generate dust.

  • Decontamination: Rinse the empty original container with a small amount of a suitable solvent (e.g., ethanol or acetone). This rinsate is now also a halogenated hazardous waste and must be disposed of in the "Liquid Halogenated Organic Waste" stream (see Protocol 3.3).

  • Labeling: Securely close the waste container and label it immediately with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the quantity.

    • The associated hazards (Irritant).

Protocol 3.2: Disposal of Contaminated Labware and PPE
  • Segregation: All disposable items that have come into direct contact with the chemical are considered hazardous waste. This includes:

    • Gloves

    • Weigh boats or paper

    • Contaminated bench paper

    • Pipette tips

  • Containment: Place these items in a dedicated, labeled container or a securely sealed bag designated for "Solid Halogenated Organic Waste." Do not place sharp objects like needles in bags; use a proper sharps container.

Protocol 3.3: Disposal of Solutions Containing the Compound
  • Waste Stream: Any solution containing this compound is classified as "Liquid Halogenated Organic Waste."

  • Container: Use a designated, sealable, and compatible solvent waste container.

  • Transfer: Carefully pour the waste solution into the container, using a funnel to prevent spills.

  • Labeling: Ensure the container is properly labeled with the names of all chemical constituents (including solvents) and their approximate percentages. Keep the container closed when not in use.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Containment cluster_3 Final Steps Start Identify Waste Containing This compound IsSolid Is the waste primarily solid? Start->IsSolid IsLiquid Is the waste primarily liquid? Start->IsLiquid SolidWaste Container: Solid Halogenated Waste (e.g., Contaminated PPE, excess reagent) IsSolid->SolidWaste Yes LiquidWaste Container: Liquid Halogenated Waste (e.g., Reaction mixtures, rinsates) IsLiquid->LiquidWaste Yes Label Label Container with: - 'Hazardous Waste' - Full Chemical Names - Hazards (Irritant) SolidWaste->Label LiquidWaste->Label Store Store in Designated Satellite Accumulation Area Label->Store Pickup Arrange Pickup by Licensed Hazardous Waste Professional Store->Pickup

Caption: Decision workflow for proper waste segregation and disposal.

Emergency Procedures: Managing Spills

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

  • Don PPE: Before addressing the spill, don the full required PPE as described in Section 2.1.

  • Containment: For a solid spill, gently cover it with an absorbent pad to prevent dust from becoming airborne. Do not sweep dry powder.

  • Cleanup: Gently sweep up the spilled material and place it into a designated container for solid halogenated waste.[2] If a solvent is used to clean the area, the resulting material must be collected and placed into the liquid halogenated waste stream.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[9]

By adhering to this comprehensive guide, researchers can ensure the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance.

References

  • LookChem. METHYL 4-BROMO-3-HYDROXYBENZOATE Safety Data Sheets(SDS). [Link]

  • PubChem. Methyl 3-bromo-4-hydroxybenzoate. National Institutes of Health. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 4-bromo-3-methylbenzoate. (2010-11-29). [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. (2025-03-18). [Link]

  • Lab Alley. SAFETY DATA SHEET - Sodium Benzoate. (2024-08-27). [Link]

  • U.S. Environmental Protection Agency. RO 13579 - Used Oil and Halogens. [https://rcrapublic.epa.gov/rcraonline/RCRAPubs.nsf/0/434676C3091024398525670F006C3502/ file/13579.pdf)
  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). [Link]

  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]

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Methyl 4-bromo-3-(hydroxymethyl)benzoate
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Reactant of Route 2
Methyl 4-bromo-3-(hydroxymethyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.